Product packaging for C34H48Br2O3(Cat. No.:)

C34H48Br2O3

Cat. No.: B15173871
M. Wt: 664.5 g/mol
InChI Key: ZHFOXALTEOYOCL-UJBXECBASA-N
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Description

C34H48Br2O3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 664.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H48Br2O3 B15173871 C34H48Br2O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H48Br2O3

Molecular Weight

664.5 g/mol

IUPAC Name

(3,4-dibromophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate

InChI

InChI=1S/C34H48Br2O3/c1-4-5-6-7-8-9-10-23-12-15-28-27-14-11-24-21-26(17-19-34(24,3)29(27)18-20-33(23,28)2)39-32(37)38-25-13-16-30(35)31(36)22-25/h11,13,16,22-23,26-29H,4-10,12,14-15,17-21H2,1-3H3/t23-,26-,27-,28-,29-,33+,34-/m0/s1

InChI Key

ZHFOXALTEOYOCL-UJBXECBASA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of C34H48Br2O3: A Hypothetical Brominated Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound C34H48Br2O3 is a hypothetical molecule not yet described in the scientific literature. This guide is presented as an illustrative example of the synthesis and characterization workflow for a complex brominated natural product, based on established methodologies for similar compounds.

Introduction

Brominated natural products, particularly those of marine origin, represent a rich source of chemical diversity and potent biological activity. Their unique structural motifs, often featuring stereochemically complex carbon skeletons and site-specific halogenation, make them attractive targets for synthetic chemistry and drug discovery. This technical guide outlines a hypothetical pathway for the synthesis and characterization of this compound, a proposed brominated diterpenoid. The methodologies described herein are based on well-established protocols for the synthesis and structural elucidation of similar complex molecules.

Proposed Synthesis of this compound

The proposed synthetic route to this compound commences from a known diterpene precursor, leveraging a late-stage bromination strategy. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and stereoselectivity.

Experimental Protocol: Electrophilic Bromination

  • Precursor Preparation: A solution of the diterpene precursor (1.0 eq) is prepared in a suitable solvent, such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. A solution of a brominating agent, such as N-bromosuccinimide (NBS) (2.2 eq), in the same solvent is added dropwise over a period of 30 minutes. The reaction is shielded from light to prevent radical side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Diterpene Precursor dissolve Dissolve in CH2Cl2 start->dissolve cool Cool to -78°C dissolve->cool add_nbs Add NBS Solution cool->add_nbs react Stir under Argon add_nbs->react quench Quench with Na2S2O3 react->quench workup Aqueous Workup quench->workup end_synthesis Crude Product workup->end_synthesis concentrate Concentrate end_synthesis->concentrate column Silica Gel Chromatography concentrate->column fractions Collect Fractions column->fractions analyze TLC/LC-MS Analysis fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl3).

    • 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula.

    • The isotopic pattern for the two bromine atoms should be clearly visible in the mass spectrum.

  • Infrared (IR) Spectroscopy:

    • An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups (e.g., hydroxyl, carbonyl).

  • X-ray Crystallography:

    • If a suitable single crystal can be obtained, X-ray diffraction analysis would provide unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry.

Data Presentation: Hypothetical Spectroscopic Data

Technique Parameter Hypothetical Data
HRMS (ESI) [M+H]+Calculated: 687.1890, Found: 687.1885
Molecular FormulaC34H49Br2O3
1H NMR (500 MHz, CDCl3) Chemical Shift (δ)0.8-5.5 ppm
Coupling Constants (J)1-15 Hz
13C NMR (125 MHz, CDCl3) Chemical Shift (δ)10-210 ppm
IR (thin film) Wavenumber (cm-1)3400 (O-H), 2950 (C-H), 1710 (C=O)
Melting Point 185-188 °C
Optical Rotation [α]D25+45.2 (c 0.1, CHCl3)

Potential Biological Activity and Signaling Pathway

Many brominated diterpenes exhibit significant biological activities, such as anti-inflammatory, antimicrobial, or cytotoxic effects. A common mechanism of action for such compounds is the inhibition of key signaling pathways involved in disease progression.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Inflammation) gene_expression->cellular_response compound This compound compound->inhibition

Caption: Inhibition of a generic kinase cascade by this compound.

This hypothetical signaling pathway illustrates how this compound could exert its biological effect by inhibiting a key kinase, thereby preventing the downstream phosphorylation events that lead to a specific cellular response.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the synthesis and characterization of this compound. The experimental protocols and data presented are based on established scientific principles and are intended to serve as a valuable resource for researchers in the fields of natural product synthesis and drug discovery. The exploration of novel brominated compounds like the one described here holds significant promise for the development of new therapeutic agents.

In-Depth Technical Guide on the In Vitro Mechanism of Action of C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the In Vitro Pharmacodynamics of C34H48Br2O3

Executive Summary

This document provides a detailed overview of the in vitro mechanism of action for the compound designated this compound. Extensive searches of chemical databases and the scientific literature have revealed no publicly available information, including its chemical name, structure, or any associated biological studies. The data presented herein is therefore hypothetical and serves as a template for how such a technical guide would be structured should information become available. The methodologies, data tables, and signaling pathway diagrams are illustrative examples based on common practices in preclinical drug discovery and are intended to guide future research efforts once the compound is characterized.

Compound Identification

At present, the specific chemical identity of this compound is not publicly disclosed. Searches in major chemical repositories such as PubChem, CAS, and ChemSpider for this molecular formula have not yielded a definitive compound with associated biological data. It is presumed that this compound is a novel chemical entity, a proprietary compound under investigation, or a recently synthesized molecule yet to be published in the peer-reviewed literature.

Hypothetical In Vitro Mechanism of Action

For the purpose of this guide, we will postulate a hypothetical mechanism of action for this compound as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, and survival, which is frequently dysregulated in cancer.

Inhibition of PI3K/Akt/mTOR Signaling

This compound is hypothesized to act as a dual inhibitor of PI3Kα and mTORC1/2. This dual-targeting approach is proposed to lead to a more potent and durable anti-proliferative effect in cancer cells compared to single-target agents.

Quantitative Data Summary

The following tables represent the type of quantitative data that would be generated in preclinical in vitro studies to characterize the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC50 (nM)Assay Type
PI3KαData Not AvailableBiochemical (e.g., TR-FRET)
PI3KβData Not AvailableBiochemical (e.g., TR-FRET)
PI3KδData Not AvailableBiochemical (e.g., TR-FRET)
PI3KγData Not AvailableBiochemical (e.g., TR-FRET)
mTORData Not AvailableBiochemical (e.g., TR-FRET)

Table 2: Cellular Anti-proliferative Activity

Cell LineCancer TypeGI50 (µM)Assay Type
MCF-7Breast CancerData Not AvailableCell Viability (e.g., CellTiter-Glo®)
PC-3Prostate CancerData Not AvailableCell Viability (e.g., CellTiter-Glo®)
A549Lung CancerData Not AvailableCell Viability (e.g., CellTiter-Glo®)
U87 MGGlioblastomaData Not AvailableCell Viability (e.g., CellTiter-Glo®)

Detailed Experimental Protocols

The following are representative protocols for key experiments that would be essential to elucidate the in vitro mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Reagents: Recombinant human PI3K and mTOR kinases, appropriate lipid or protein substrates, ATP, and a TR-FRET antibody pair for detection of product formation.

  • Procedure:

    • A dilution series of this compound is prepared in a suitable solvent (e.g., DMSO).

    • The compound dilutions are incubated with the target kinase, substrate, and ATP in a microplate format.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The TR-FRET detection reagents are added, and the plate is incubated to allow for antibody binding.

    • The TR-FRET signal is read on a compatible plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • A serial dilution of this compound is added to the wells.

    • The plates are incubated for 72 hours.

    • The CellTiter-Glo® reagent is added to each well, and the plate is agitated to lyse the cells.

    • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

    • GI50 values are determined from the resulting dose-response curves.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental_Workflow start Start: Compound this compound (structure unknown) biochem Biochemical Kinase Assays (e.g., TR-FRET) start->biochem cell_based Cell-Based Assays (e.g., Cell Viability) start->cell_based data_analysis Data Analysis (IC50/GI50 Determination) biochem->data_analysis western Target Engagement Assays (e.g., Western Blot for p-Akt) cell_based->western western->data_analysis conclusion Conclusion on In Vitro Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for in vitro characterization.

Conclusion and Future Directions

The provided framework outlines the necessary experimental approaches to elucidate the in vitro mechanism of action of a novel compound such as this compound. While no specific data currently exists in the public domain for this molecular formula, the hypothetical example centered on the PI3K/Akt/mTOR pathway serves as a robust template for future investigations. The immediate and critical next step is the definitive identification of the chemical structure of this compound. Once the structure is known, targeted literature searches and experimental work can commence to populate the data tables and validate the proposed mechanism of action. Subsequent studies should focus on selectivity profiling, resistance mechanisms, and in vivo efficacy to further characterize its therapeutic potential.

In Silico Modeling of C34H48Br2O3 Binding: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A critical prerequisite for the in silico modeling of any chemical compound is the detailed knowledge of its two-dimensional (2D) and three-dimensional (3D) structure. The molecular formula C34H48Br2O3 does not correspond to a readily identifiable, publicly documented compound. Without the specific chemical structure, it is not feasible to conduct the in-silico analyses requested.

This guide, therefore, outlines the comprehensive workflow and theoretical underpinnings that would be employed for the in-silico modeling of a compound like this compound, once its structure is known. It is intended to serve as a detailed procedural document for researchers, scientists, and drug development professionals, detailing the necessary steps from initial structure preparation to advanced binding simulations.

Ligand and Target Preparation: The Foundation of In Silico Modeling

The initial and most crucial phase of any in silico drug discovery project is the preparation of both the small molecule (ligand) and its biological target, typically a protein.

Ligand Preparation Workflow

A precise 3D representation of the ligand is essential for accurate docking and simulation. The process begins with obtaining the 2D structure of this compound, which would then be converted into a 3D conformation.

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing cluster_output Output 2D_Structure 2D Structure of this compound 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation SMILES/SDF Protonation Protonation State Assignment (pH 7.4) 3D_Generation->Protonation Minimization Energy Minimization Protonation->Minimization Prepared_Ligand Prepared 3D Ligand Structure Minimization->Prepared_Ligand PDB/MOL2

Caption: Workflow for Ligand Preparation.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The canonical SMILES (Simplified Molecular-Input Line-Entry System) or an SDF (Structure-Data File) of this compound would be procured.

  • 3D Structure Generation: A computational chemistry tool such as Open Babel or ChemDraw would be used to convert the 2D representation into an initial 3D conformation.

  • Protonation State Assignment: The structure would be protonated at a physiological pH of 7.4 using software like MarvinSketch or the Protonate module in Schrödinger's Maestro. This step is critical as the charge state of the ligand significantly influences its binding interactions.

  • Energy Minimization: The 3D structure's geometry would be optimized to a low-energy conformation using a force field like MMFF94 (Merck Molecular Force Field 94). This removes any steric clashes or unfavorable bond angles from the initial 3D generation.

Target Identification and Preparation

Identifying the biological target of a novel compound is a significant challenge. For a compound of unknown function, a common approach is "target fishing" or "reverse docking," where the ligand is computationally screened against a library of known protein structures.

Experimental Protocol: Target Identification

  • Pharmacophore Modeling: Based on the structure of this compound, a 3D pharmacophore model would be generated, highlighting key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

  • Database Screening: This pharmacophore model would be used to screen databases of protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with binding sites that can accommodate these features.

  • Protein Preparation: Once a potential target protein is identified, its 3D structure is downloaded from the PDB. The protein structure is then prepared by:

    • Removing water molecules and other non-essential ligands.

    • Adding hydrogen atoms.

    • Assigning protonation states to amino acid residues.

    • Repairing any missing side chains or loops.

    • Minimizing the energy of the structure to relieve any steric strain.

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular_Docking_Workflow Prepared_Ligand Prepared Ligand Docking_Algorithm Run Docking Algorithm (e.g., AutoDock Vina, Glide) Prepared_Ligand->Docking_Algorithm Prepared_Target Prepared Protein Target Binding_Site_Definition Define Binding Site/Grid Prepared_Target->Binding_Site_Definition Binding_Site_Definition->Docking_Algorithm Pose_Generation Generate Binding Poses Docking_Algorithm->Pose_Generation Scoring Score and Rank Poses Pose_Generation->Scoring Best_Pose Select Best Binding Pose Scoring->Best_Pose

Caption: Molecular Docking Workflow.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: The potential binding site on the target protein is defined. This can be based on the location of a known co-crystallized ligand or predicted using binding site detection algorithms. A grid box is typically generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: The prepared ligand is docked into the defined binding site using software such as AutoDock Vina or Schrödinger's Glide. The algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Pose Selection: Each generated pose is assigned a score that estimates the binding affinity. The poses are then ranked, and the top-scoring poses are visually inspected to ensure they make sense from a biochemical perspective (e.g., forming hydrogen bonds with key residues).

Data Presentation: Docking Results

ParameterValueUnit
Binding Affinity (Score)To be determinedkcal/mol
Interacting ResiduesTo be determined-
Hydrogen BondsTo be determinedCount
Hydrophobic InteractionsTo be determinedCount

Molecular Dynamics Simulation: Assessing Binding Stability

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The best-scoring docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This allows the system to relax and reach a stable state.

  • Production Run: A long-duration simulation (typically hundreds of nanoseconds) is run, during which the trajectory of all atoms is saved at regular intervals.

  • Analysis: The trajectory is analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions.

Data Presentation: MD Simulation Metrics

MetricDescriptionExpected Outcome for Stable Binding
RMSD (Ligand)Measures the deviation of the ligand's position from the initial docked pose.Low and stable values.
RMSD (Protein)Measures the conformational changes in the protein backbone.Plateauing after an initial increase.
RMSF (Residue)Indicates the flexibility of individual amino acid residues.Higher fluctuations in loop regions, lower in the binding site.
Interaction FractionThe percentage of simulation time a specific interaction (e.g., a hydrogen bond) is maintained.High values for key interactions.

Binding Free Energy Calculations

To obtain a more quantitative prediction of binding affinity, methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) can be applied to the MD simulation trajectory.

Experimental Protocol: MM/GBSA Calculation

  • Snapshot Extraction: A number of snapshots are extracted from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated.

  • Binding Free Energy Estimation: The binding free energy is then estimated by subtracting the energies of the free protein and ligand from the energy of the complex.

Data Presentation: Binding Free Energy

Energy ComponentValue (To be determined)Unit
ΔG_bindkcal/mol
ΔE_vdWkcal/mol
ΔE_eleckcal/mol
ΔG_polarkcal/mol
ΔG_nonpolarkcal/mol

Conclusion

The in-silico modeling of a compound's binding to its biological target is a multi-step process that relies heavily on the initial structural information of the ligand. While the molecular formula this compound does not currently lead to a known structure, the methodologies outlined in this guide provide a robust framework for its analysis should this information become available. These computational techniques are invaluable in modern drug discovery, enabling the prediction of binding modes, the assessment of binding stability, and the estimation of binding affinities, thereby guiding further experimental validation.

The Ascendance of Spirocycles: A Technical Guide to the Discovery of Novel Bioactive Cores

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that departs from the traditional "flatland" of aromatic compounds.[1][2] This inherent three-dimensionality provides a powerful tool for medicinal chemists to navigate complex biological targets and optimize drug-like properties.[1][3] This technical guide provides an in-depth exploration of the discovery of novel spirocyclic compounds for researchers, scientists, and drug development professionals. It covers key therapeutic areas, presents quantitative biological data, details experimental protocols for synthesis and evaluation, and visualizes critical signaling pathways and experimental workflows.

Introduction: Escaping Flatland with Spirocyclic Scaffolds

Spirocycles are defined by two or more rings sharing a single common atom, creating a rigid, three-dimensional structure.[4] This unique topology offers several advantages in drug design, including:

  • Improved Physicochemical Properties: The increased sp³ character of spirocycles can lead to enhanced aqueous solubility, improved lipophilicity, and better metabolic stability compared to their planar aromatic counterparts.[4]

  • Enhanced Target Binding: The rigid conformational pre-organization of spirocyclic scaffolds can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.

  • Exploration of Novel Chemical Space: The vast number of possible ring combinations in spirocycles provides access to unexplored areas of chemical space, offering opportunities to identify novel intellectual property.[1]

Despite these advantages, the synthesis of spirocyclic compounds can be challenging due to the presence of a quaternary carbon center and the need for precise stereochemical control.[1] However, recent advances in synthetic methodologies are making these valuable scaffolds more accessible to medicinal chemists.[3]

Therapeutic Applications of Novel Spirocyclic Compounds

The unique structural features of spirocyclic compounds have led to their successful application in a wide range of therapeutic areas. This section highlights recent discoveries in oncology and infectious diseases.

Anticancer Agents: Targeting Key Signaling Pathways

Spirocyclic compounds have shown significant promise as anticancer agents, particularly as inhibitors of protein-protein interactions and kinases.

2.1.1. Spirooxindoles as MDM2-p53 Interaction Inhibitors

The interaction between the oncoprotein MDM2 and the tumor suppressor p53 is a critical node in cancer pathogenesis.[5] Inhibition of this interaction can reactivate p53, leading to apoptosis in cancer cells. Several classes of spirooxindoles have been developed as potent inhibitors of the MDM2-p53 interaction.

Quantitative Data for Spirooxindole MDM2-p53 Inhibitors

Compound IDTarget Cell LineIC50 (µM)Reference
MI-219Prostate Cancer (LNCaP)1.2 - 3.5[5]
MI-773Various CancersPreclinical[5]
MI-888Osteosarcoma (SJSA1)~0.09[5]
Compound 29 Prostate Cancer (LNCaP)1.2 - 3.5[5]

2.1.2. Spiro-pyrrolopyridazines as EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Novel spiro-pyrrolopyridazine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR.

Quantitative Data for Spiro-pyrrolopyridazine EGFR Inhibitors

Compound IDTargetIC50 (µM)Reference
SPP10 EGFR (MCF-7)0.40 ± 0.12[3]
SPP10 EGFR (PC-3)0.42 ± 0.8[3]
SPP10 EGFR (H69AR)0.20[3]
SPP10 EGFRT790M (MCF-7)0.37 ± 0.2[3]
SPP10 EGFRT790M (H69AR)0.25 ± 0.7[3]
SPP10 EGFRT790M (PC-3)0.39 ± 0.2[3]
Antibacterial Agents: A New Generation of Spiro-Lactams

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Spiro-β-lactams have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens.

Quantitative Data for Spiro-Lactam Antibacterial Agents

Compound ClassTarget OrganismActivityReference
Spiro-β-lactamsHIV-1IC50 < 50 nM (for 8 compounds)[6]
Spiro-γ-lactamsPlasmodium falciparumIC50 < 3.5 µM (for 2 compounds)[7]
Azaspiro analogues of LinezolidE. coli, P. aeruginosa, S. aureus, B. subtilisIC50 0.49 - 0.88 µg/mL (for compound 22)[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative spirocyclic scaffold and key biological assays for their evaluation.

Synthesis of Spirooxindole-pyrrolidines via [3+2] Cycloaddition

This protocol describes a general method for the one-pot, three-component synthesis of spirooxindole-pyrrolidine derivatives.

Materials:

  • Substituted isatin (1.0 mmol)

  • Sarcosine or other amino acid (1.2 mmol)

  • Substituted (E)-3-arylidene-1-methyl-pyrrolidine-2,5-dione (dipolarophile) (1.0 mmol)

  • Methanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of the substituted isatin in methanol, add the amino acid.

  • Add the dipolarophile to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to afford the pure spirooxindole-pyrrolidine derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of novel spirocyclic compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • 96-well microtiter plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol describes the broth microdilution method for determining the MIC of novel spirocyclic compounds against bacterial strains.[9][10][11][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Microplate incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in CAMHB in the 96-well plates.

  • Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Signaling Pathways and Workflows

Understanding the mechanism of action of novel compounds requires a clear visualization of the biological pathways they modulate and the experimental processes used for their discovery.

The MDM2-p53 Signaling Pathway

Spirooxindole compounds that inhibit the MDM2-p53 interaction are designed to disrupt the negative regulation of the p53 tumor suppressor by the MDM2 oncoprotein. This leads to the activation of p53 and subsequent apoptosis of cancer cells.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Transcription p21 p21 p53->p21 Transcription apoptosis Apoptosis p53->apoptosis Induction MDM2->p53 Ubiquitination & Degradation p21->apoptosis Cell Cycle Arrest Spiro_Inhibitor Spirocyclic Inhibitor Spiro_Inhibitor->MDM2 Inhibition GPCR_Signaling_Pathway Ligand Spirocyclic Ligand (Agonist/Antagonist) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Drug_Discovery_Workflow A Target Identification & Validation B Spirocyclic Library Design & Synthesis A->B C High-Throughput Screening (HTS) B->C D Hit Identification & Validation C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Design F In Vitro & In Vivo Preclinical Studies E->F G Clinical Candidate Selection F->G

References

Piperazine Derivatives in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, its conformational flexibility, and its capacity to serve as a scaffold for diverse substitutions at the N1 and N4 positions, make it a "privileged scaffold" in drug design.[2] This guide provides an in-depth overview of the role of piperazine derivatives in early drug discovery, covering their synthesis, biological activities, structure-activity relationships, and key therapeutic applications, with a focus on oncology and central nervous system (CNS) disorders.

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives is versatile, allowing for the creation of large libraries of compounds for screening. The most common strategies involve the functionalization of the two nitrogen atoms.

General Synthetic Workflow: N-Arylpiperazines

A frequent approach to synthesizing N-arylpiperazines involves the coupling of a piperazine moiety with an aryl halide. This can be achieved through several methods, including the Buchwald-Hartwig amination, which is widely used in discovery chemistry due to its broad substrate scope.[3]

G cluster_reactants Reactants cluster_reaction Reaction Conditions Piperazine Piperazine Product N-Arylpiperazine Piperazine->Product Buchwald-Hartwig Coupling ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., BINAP) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Figure 1: General workflow for Buchwald-Hartwig synthesis of N-Arylpiperazines.

Key Therapeutic Areas and Biological Activity

Piperazine derivatives exhibit a broad spectrum of biological activities, making them valuable in numerous therapeutic areas.[4] Their mechanism of action is often tied to their ability to interact with G-protein coupled receptors (GPCRs) and kinases.

Piperazine Derivatives in Oncology

In oncology, piperazine-containing compounds have made a significant impact, most notably with the tyrosine kinase inhibitor Imatinib . Many derivatives are designed to inhibit specific signaling pathways crucial for cancer cell proliferation and survival.[5]

Mechanism of Action: Imatinib and the BCR-Abl Signaling Pathway

Chronic Myeloid Leukemia (CML) is characterized by the Philadelphia chromosome, which results in the formation of the BCR-Abl fusion protein, a constitutively active tyrosine kinase.[6][7] Imatinib, which features a key N-methylpiperazine moiety, acts as a potent inhibitor of BCR-Abl. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascades that lead to uncontrolled cell proliferation.[1][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_Abl BCR-Abl Kinase Substrate Downstream Substrate BCR_Abl->Substrate Phosphorylates P_Substrate Phosphorylated Substrate BCR_Abl->P_Substrate No_Proliferation Inhibition of Proliferation, Apoptosis BCR_Abl->No_Proliferation Inhibited Pathway ATP ATP ATP->BCR_Abl Binds Signal_Pathway Signaling Pathways (RAS/MAPK, JAK/STAT, PI3K/AKT) P_Substrate->Signal_Pathway Activates Cell_Proliferation Uncontrolled Cell Proliferation & Survival Signal_Pathway->Cell_Proliferation Leads to Imatinib Imatinib (Piperazine Derivative) Imatinib->BCR_Abl Blocks ATP Binding Site

Figure 2: Imatinib's inhibition of the BCR-Abl signaling pathway.

Quantitative Data: Anticancer Activity

The cytotoxic effects of piperazine derivatives are commonly evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

CompoundTarget Cell LineIC₅₀ (µM)Reference
Vindoline-Piperazine Conjugate (20) Non-tumor CHO2.54[10]
Vindoline-Piperazine Conjugate (23) Non-tumor CHO10.8[10]
Vindoline-Piperazine Conjugate (25) Non-tumor CHO6.64[10]
Alepterolic Acid Derivative (3n) MDA-MB-231 (Breast Cancer)5.55 ± 0.56[11]
Benzamide Derivative (C-4) A-549 (Lung Carcinoma)33.20[12][13]
Benzamide Derivative (C-5) A-549 (Lung Carcinoma)21.22[12][13]
Benzamide Derivative (C-4) HCT-116 (Colon Cancer)11.33[12][13]
Ethanone Derivative (C-14) MIAPaCa-2 (Pancreatic Cancer)<1[12][13]
Imatinib Derivative (69) K562 (CML)0.03[5]
Imatinib Derivative (70) K562 (CML)0.04[5]
Piperazine Derivatives in CNS Disorders

The piperazine scaffold is a core component of many drugs targeting the central nervous system, particularly those modulating serotonergic (5-HT) and dopaminergic (D2, D3) receptors.[14][15] These derivatives are used as antidepressants, antipsychotics, and anxiolytics.[13] The basic nitrogen of the piperazine ring is crucial for forming ionic interactions with acidic residues like aspartate in the binding pockets of these receptors.[16]

Quantitative Data: CNS Receptor Binding Affinity

The binding affinity of piperazine derivatives to CNS receptors is typically measured by their inhibitory constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

CompoundTarget ReceptorKᵢ (nM)Reference
Coumarin Derivative (4) 5-HT₁A0.78[17]
Coumarin Derivative (7) 5-HT₁A0.57[17]
Piperazine Derivative (6a) 5-HT₁A1.28[18]
Piperazine Derivative (18a) 5-HT₁A1.66[18]
Thiazolinylphenyl-piperazine (2b) 5-HT₁A412[16]
Piperidine Derivative (11) Histamine H₃6.2[19]
Piperidine Derivative (11) Sigma-1 (σ₁)4.41[19]
Piperazine Derivative (16) Histamine H₃12.7[19]
Piperazine Derivative (16) Sigma-1 (σ₁)37.8[19]

Experimental Protocols

Synthesis Protocol: General Procedure for 4-Nitrobenzyl-phenylpiperazine Intermediates

This protocol describes a common step in the synthesis of various N-arylpiperazine derivatives.[14]

  • Reaction Setup: In a 125-mL flask, dissolve the appropriate substituted N-phenylpiperazine (1 equivalent) in 25 mL of acetonitrile.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution. Then, add the substituted 4-nitrobenzyl chloride (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for approximately 12 hours.

  • Workup: After the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the desired 4-nitrobenzyl-phenylpiperazine intermediate.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[20][21][22]

  • Cell Seeding: Plate cells (e.g., A549, HCT-116) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).[20]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Biological Assay Protocol: Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor, such as the serotonin 5-HT₁A receptor.[23]

  • Membrane Preparation: Use membrane preparations from cells expressing the target receptor (e.g., rat liver homogenates for sigma receptors).[23]

  • Assay Buffer: Prepare an appropriate buffer, such as Tris buffer (50 mM, pH 8.0).[23]

  • Reaction Mixture: In each well of a microplate, combine the membrane preparation, a radiolabeled ligand that specifically binds to the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors), and varying concentrations of the unlabeled test compound (the piperazine derivative).[23] The total volume is typically brought to 0.5 mL.[23]

  • Incubation: Incubate the mixture for a defined period (e.g., 120 minutes at 37°C) to allow binding to reach equilibrium.[23]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

Conclusion and Future Directions

The piperazine scaffold remains a cornerstone in modern drug discovery, contributing to treatments for a wide array of diseases. Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][24] Future research will likely focus on developing novel piperazine derivatives with improved target specificity to minimize off-target effects, exploring their use in emerging therapeutic areas like immunotherapy, and designing compounds that can overcome drug resistance mechanisms.[25] The continued exploration of this privileged scaffold promises to yield the next generation of innovative medicines.

References

The Role of RET Kinase in Oncogenesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that is a critical component of signaling pathways essential for the normal development of the neural crest and urogenital system. Under physiological conditions, the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) to their cognate GFRα co-receptors recruits RET into a complex, inducing its dimerization and subsequent activation through trans-autophosphorylation of specific tyrosine residues in its intracellular domain. However, aberrant, ligand-independent activation of RET kinase is a potent oncogenic driver in a variety of human cancers, making it a key therapeutic target.

This technical guide provides an in-depth overview of the RET signaling pathway, the mechanisms of its oncogenic activation, its role across different tumor types, and the methodologies used to study and target this critical kinase.

The RET Signaling Pathway

Canonical RET activation initiates a cascade of downstream signaling events that regulate cell proliferation, survival, differentiation, and migration. The phosphorylated tyrosine residues on the activated RET kinase serve as docking sites for various adaptor proteins and enzymes.

  • Key Phosphorylation Sites and Downstream Pathways:

    • Y905 (Activation Loop): Phosphorylation of this site is crucial for the catalytic activity of the kinase domain.

    • Y1062 (Multidocking Site): This is a major docking site that recruits adaptor proteins like SHC, FRS2, and IRS1/2. This recruitment leads to the activation of two principal signaling axes:

      • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily mediates signals for cell proliferation and differentiation.

      • PI3K/AKT/mTOR Pathway: Crucial for promoting cell survival, growth, and proliferation.

    • Other Sites: Other phosphorylated tyrosines recruit additional effectors, such as PLCγ, which activates pathways involved in cell motility, and the JAK/STAT pathway.

Oncogenic alterations lead to constitutive, ligand-independent phosphorylation of these sites, resulting in persistent downstream signaling that drives tumorigenesis.[1]

G Figure 1: RET Signaling Pathways in Oncogenesis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RET RET Dimer pY1062 pY1062 RET->pY1062 JAK JAK RET->JAK GFRa GFRα GFRa->RET Dimerization & Autophosphorylation Ligand GDNF Ligand Ligand->GFRa SHC_FRS2 SHC / FRS2 pY1062->SHC_FRS2 PI3K PI3K pY1062->PI3K PLCg PLCγ pY1062->PLCg GRB2_SOS GRB2/SOS SHC_FRS2->GRB2_SOS AKT AKT PI3K->AKT Migration Migration PLCg->Migration STAT STAT JAK->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival STAT->Proliferation STAT->Survival

Figure 1: Simplified diagram of oncogenic RET signaling pathways.
Mechanisms of RET Proto-Oncogene Activation in Cancer

Oncogenic activation of RET occurs primarily through two distinct genetic alterations: gain-of-function point mutations and chromosomal rearrangements that create gene fusions.

  • Point Mutations: Specific germline point mutations in the RET gene are the cause of Multiple Endocrine Neoplasia type 2 (MEN2) syndromes, which predispose individuals to medullary thyroid carcinoma (MTC), pheochromocytoma, and parathyroid hyperplasia. Somatic RET mutations are also found in a significant portion of sporadic MTCs.

    • Extracellular Cysteine Mutations (e.g., C634W): Found in MEN2A, these mutations lead to ligand-independent dimerization of the RET receptor through the formation of intermolecular disulfide bonds, causing constitutive kinase activation.

    • Kinase Domain Mutations (e.g., M918T): This mutation, characteristic of MEN2B and the most common in sporadic MTC, occurs in the kinase activation loop. It stabilizes the active conformation of the RET monomer, enhancing its catalytic activity and altering substrate specificity without the need for dimerization.

  • Chromosomal Rearrangements (Gene Fusions): These alterations involve the fusion of the 3' end of the RET gene, containing the intact kinase domain, with the 5' end of a partner gene. The partner gene typically provides a dimerization or oligomerization domain that drives ligand-independent, constitutive activation of the RET kinase. RET fusions are the predominant mechanism of RET activation in non-small cell lung cancer (NSCLC) and papillary thyroid cancer (PTC).[2][3][4]

RET Alterations Across Different Cancer Types

While most prominent in thyroid cancer and NSCLC, RET alterations are found across a wide range of solid tumors, making it a "pan-cancer" target.

Table 1: Frequency of RET Fusions in Various Solid Tumors

Cancer Type Estimated Frequency of RET Fusions Most Common Fusion Partners
Non-Small Cell Lung Cancer (NSCLC) 1-2% KIF5B, CCDC6
Papillary Thyroid Cancer (PTC) 6-9% CCDC6, NCOA4
Colorectal Cancer ~0.2-0.4% NCOA4, CCDC6
Breast Cancer ~0.1-0.2% NCOA4, CCDC6
Pancreatic Cancer ~0.3% KIF5B, CCDC6
Gastric Cancer <0.1% N/A
Ovarian Cancer <0.2% N/A

(Data compiled from multiple sources, including clinical trial databases and large-scale genomic profiling studies).[1][2][5][6]

Therapeutic Targeting of RET Kinase

The clear role of RET as an oncogenic driver has led to the development of targeted tyrosine kinase inhibitors (TKIs).

  • Multi-Kinase Inhibitors (MKIs): Early efforts utilized MKIs like vandetanib and cabozantinib, which have activity against RET but also inhibit other kinases such as VEGFR2. While showing some efficacy, their use is often limited by significant off-target toxicities.

  • Selective RET Inhibitors: The development of highly potent and selective RET inhibitors, selpercatinib and pralsetinib , marked a significant breakthrough. These drugs were designed to specifically target wild-type and mutant RET isoforms while minimizing off-target effects, leading to improved efficacy and better safety profiles. They have demonstrated remarkable and durable responses in patients with RET-altered cancers.[7][8][9]

Table 2: In Vitro Inhibitory Activity (IC₅₀) of Selective RET Inhibitors

Compound RET Target IC₅₀ (nM)
Selpercatinib KIF5B-RET <1
CCDC6-RET <1
RET M918T <1
RET V804M (Gatekeeper) ~5
RET G810R (Solvent Front) ~150
Pralsetinib KIF5B-RET <1
CCDC6-RET <1
RET M918T <1
RET V804M (Gatekeeper) ~12
RET G810S (Solvent Front) ~41
RET L730V (Roof) ~60-fold increase vs WT

(IC₅₀ values are approximate and compiled from various preclinical studies. Actual values may vary based on assay conditions).[7][8][9]

Table 3: Clinical Efficacy of Selpercatinib (LIBRETTO-001 Trial) in NSCLC

Patient Cohort N ORR (95% CI) Median DOR (months) Median PFS (months)
Treatment-Naïve 69 83% (72-91) 20.3 22.0
Previously Treated (Platinum) 247 62% (55-68) 31.6 26.2

(Data from the final analysis of the LIBRETTO-001 trial).[6][10]

Table 4: Clinical Efficacy of Pralsetinib (ARROW Trial) in NSCLC

Patient Cohort N ORR (95% CI) Median DOR (months) Median PFS (months)
Treatment-Naïve 106 78.3% (69.2-85.7) 13.4 13.0
Previously Treated (Platinum) 130 63.1% (54.2-71.4) 31.8 16.5

(Data from the final analysis of the ARROW trial).[1][5][11]

Experimental Protocols and Methodologies

Detection of RET Gene Alterations

Accurate identification of RET fusions and mutations is critical for patient selection. Several methodologies are employed in clinical and research settings.

G Figure 2: Workflow for RET Alteration Detection Sample Tumor Sample (FFPE Tissue or Liquid Biopsy) Extraction Nucleic Acid Extraction (DNA and/or RNA) Sample->Extraction Screening Screening Methods Extraction->Screening Confirmation Confirmatory & Comprehensive Method Extraction->Confirmation IHC IHC (Immunohistochemistry) - Low sensitivity for fusions Screening->IHC FISH FISH (Break-Apart Probe) - Detects rearrangements Screening->FISH IHC->Confirmation Requires Confirmation FISH->Confirmation Confirmation Recommended NGS NGS (Next-Generation Sequencing) - DNA or RNA-based - Identifies fusion partners & mutations Confirmation->NGS Result Actionable RET Alteration Identified NGS->Result

Figure 2: A typical workflow for detecting RET gene alterations in clinical samples.

Protocol 5.1: RET Break-Apart Fluorescence In Situ Hybridization (FISH)

This method is used to detect rearrangements at the RET gene locus on formalin-fixed, paraffin-embedded (FFPE) tissue.

  • Tissue Preparation:

    • Cut 4-5 µm sections from the FFPE tumor block and mount on positively charged slides.

    • Deparaffinize slides in xylene (2x 10 min) and rehydrate through a graded ethanol series (100%, 95%, 70%) to deionized water.

  • Heat Pretreatment (Antigen Retrieval):

    • Immerse slides in a boiling pretreatment solution (e.g., 1X citrate buffer, pH 6.0) for 30 minutes. The optimal time may vary with tissue fixation.[12][13]

    • Wash slides in deionized water for 2 x 3 minutes at room temperature.[12]

  • Enzyme Digestion:

    • Cover the tissue section with Protease solution (e.g., Pepsin) and incubate for 10 minutes at room temperature. Digestion time is critical and must be optimized.[12][13]

    • Wash slides in PBS for 3 x 2 minutes.[12]

    • Dehydrate slides in a graded ethanol series and air dry.

  • Probe Application and Hybridization:

    • Apply 10-15 µL of the RET break-apart probe mixture (containing a 5' probe labeled with one fluorophore and a 3' probe with another) to the target area.[13][14]

    • Cover with a coverslip and seal with rubber cement.

    • Co-denature the slide and probe on a hot plate at 73°C for 3 minutes.[14]

    • Transfer to a humidified chamber and hybridize overnight at 37°C.[14]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip and wash the slide in 0.4xSSC buffer at 72°C for 2 minutes.[12]

    • Wash in 2xSSC with 0.05% Tween-20 at room temperature for 30 seconds.[12]

    • Dehydrate in ethanol, air dry in the dark.

  • Counterstaining and Analysis:

    • Apply DAPI antifade solution and a coverslip.

    • Analyze under a fluorescence microscope. A positive result (rearrangement) is indicated by the separation of the two different colored signals ("break-apart") in a percentage of tumor nuclei above a validated cutoff (typically >15%).[12]

In Vitro Assays for RET Kinase Activity and Inhibition

Protocol 6.1: Biochemical RET Kinase Assay (e.g., ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[15]

    • Prepare a master mix containing the kinase substrate (e.g., IGF-1Rtide, 2.5 µL/well of 1 mg/mL) and ATP (e.g., 0.5 µL/well of 500 µM) in 1x Kinase Assay Buffer.[16]

  • Assay Procedure (96-well plate format):

    • Add 2.5 µL of test inhibitor (dissolved in 10% DMSO buffer) or vehicle control (10% DMSO) to appropriate wells.[16]

    • Add 12.5 µL of the substrate/ATP master mix to all wells.[16]

    • Add 10 µL of 1x Kinase Assay Buffer to "Blank" wells.

    • Initiate the reaction by adding 10 µL of diluted recombinant RET kinase enzyme (e.g., 5 ng/µL) to all wells except the "Blank" wells.[16]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[15]

    • Add 50 µL of Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase reaction. Incubate for 45 minutes at room temperature in the dark.[16]

    • Measure luminescence using a plate reader. The signal is proportional to RET kinase activity.

    • Calculate IC₅₀ values by plotting the percentage of inhibition versus the log concentration of the inhibitor.

Protocol 6.2: Western Blot for Phospho-RET (p-RET)

This technique detects the activated, phosphorylated form of RET in cell lysates.

  • Sample Preparation:

    • Culture RET-driven cancer cells (e.g., MZ-CRC-1 for RET M918T) to ~80% confluence. Treat with RET inhibitors or vehicle for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Sonicate the lysate briefly on ice and clarify by centrifuging at 12,000g for 15 minutes at 4°C.[17]

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 30-50 µg of protein per sample by boiling in 4x SDS loading buffer for 10 minutes.[17][18]

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run electrophoresis at 170V until the dye front reaches the bottom.[17]

    • Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour in a cold transfer buffer.[17]

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle rocking.[18]

    • Wash the membrane 3x for 10 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3x for 10 minutes each in TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the signal using a digital imager or X-ray film.

    • The membrane can be stripped and re-probed for total RET and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to quantify the level of phosphorylation relative to total protein.

Protocol 6.3: Cell Viability/Proliferation Assay (alamarBlue)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation following treatment with a kinase inhibitor.

  • Cell Plating:

    • Harvest log-phase cancer cells and plate them in a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).[19]

  • Compound Treatment:

    • Prepare serial dilutions of the RET inhibitor.

    • After allowing cells to adhere overnight, treat them with the various concentrations of the inhibitor or vehicle control.

    • Incubate for the desired exposure period (e.g., 72-96 hours) at 37°C.

  • Assay and Measurement:

    • Add alamarBlue® reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[19][20]

    • Incubate for 4-8 hours at 37°C, protected from light. Incubation time may need optimization depending on the cell line's metabolic rate.[19]

    • Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.[21]

  • Data Analysis:

    • Subtract the background fluorescence from media-only control wells.

    • Normalize the data to vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability versus the log concentration of the inhibitor to determine the IC₅₀ value using non-linear regression.

In Vivo Models for Preclinical Evaluation

Patient-derived xenograft (PDX) models are crucial for evaluating the efficacy of RET inhibitors in a more biologically relevant setting.

Protocol 7.1: Establishment of a RET-Fusion Positive Lung Cancer PDX Model

  • Tumor Acquisition and Implantation:

    • Surgically resected tumor tissue from a patient with a confirmed RET fusion is obtained under sterile conditions.

    • The tissue is minced into small fragments (1-3 mm³).[22]

    • Fragments are mixed with Matrigel and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID gamma mice).[22]

  • Tumor Growth and Passaging:

    • Monitor mice for tumor growth by caliper measurements twice a week.

    • When a tumor reaches a volume of ~1500 mm³, it is harvested.[23]

    • The harvested tumor is divided for serial passaging into new host mice, histological analysis (H&E staining), and cryopreservation. The model is considered established after at least 3 successful passages.[22][23][24]

  • Efficacy Studies:

    • Once the PDX model is established, tumor fragments are implanted into a cohort of mice.

    • When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and vehicle control groups.[22]

    • Administer the RET inhibitor (e.g., by oral gavage) and vehicle daily according to the study design.

    • Monitor tumor volume and animal body weight throughout the study.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-RET) to confirm target engagement.

G Figure 3: Workflow for PDX Model Efficacy Study PatientTumor Patient Tumor Tissue (RET+) Implant Subcutaneous Implantation into Immunocompromised Mice PatientTumor->Implant Growth1 Monitor Tumor Growth Implant->Growth1 Passage Harvest & Passage Tumor (Repeat for >3 Generations) Growth1->Passage Expansion Expand Tumor-Bearing Mouse Cohort Passage->Expansion Established PDX Line Randomize Randomize into Groups (Tumor Volume ~100 mm³) Expansion->Randomize Treatment Daily Dosing: - Vehicle Control - RET Inhibitor Randomize->Treatment Monitor Monitor Tumor Volume & Animal Weight Treatment->Monitor Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamics (p-RET) Monitor->Endpoint

Figure 3: Workflow for establishing and utilizing a PDX model for drug efficacy studies.

The RET receptor tyrosine kinase is a clinically validated, high-value oncogenic driver in a defined subset of multiple cancers. The profound success of selective RET inhibitors has transformed the treatment landscape for patients with RET-altered tumors and serves as a prime example of the power of precision oncology. A deep understanding of RET signaling, mechanisms of oncogenic activation, and the robust preclinical and clinical methodologies used to study this target is essential for the continued development of novel therapeutic strategies, including next-generation inhibitors designed to overcome acquired resistance.

References

C34H48Br2O3 IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound with the molecular formula C34H48Br2O3 has yielded no matching results in publicly available chemical databases. Consequently, an IUPAC name, synonyms, and associated experimental data cannot be provided at this time.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are contingent upon the existence and characterization of the specified molecule.

Further investigation would require a confirmed chemical structure or a recognized common name for the compound. Without this fundamental information, it is not possible to retrieve any associated scientific literature, experimental protocols, or biological activity data. Researchers, scientists, and drug development professionals are advised to verify the molecular formula and seek additional identifiers for the compound of interest.

An In-depth Technical Guide on the Solubility and Stability of C34H48Br2O3 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The effective use of any compound in research and drug development hinges on a thorough understanding of its physicochemical properties. Among these, solubility and stability in appropriate solvent systems are paramount for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a widely utilized solvent in pharmacological and biological research due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1][2] This guide focuses on the critical aspects of solubility and stability of the novel brominated organic compound C34H48Br2O3 in DMSO, offering a technical resource for researchers, scientists, and professionals in drug development.

Solubility in DMSO

The solubility of a compound in a given solvent is a critical parameter that influences its handling, formulation, and bioavailability. For a lipophilic, high-molecular-weight compound such as this compound, DMSO is often the solvent of choice for preparing stock solutions.

Several factors can affect the solubility of an organic compound in DMSO:

  • Molecular Structure: The presence of two bromine atoms and three oxygen atoms in this compound suggests a molecule with both hydrophobic (the large hydrocarbon backbone) and potentially polar regions. The interplay of these functional groups will determine its interaction with the polar aprotic DMSO molecules.

  • Crystalline Form: The solid-state properties of the compound, such as its crystalline form (polymorphism) or amorphous state, can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

  • Purity of the Compound: Impurities can either enhance or decrease the apparent solubility of a compound.

  • Water Content in DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can alter the solvent properties of DMSO and affect the solubility of the dissolved compound.

A common method for determining the kinetic solubility of a compound in DMSO involves preparing a concentrated stock solution and then assessing the concentration at which precipitation occurs upon dilution in an aqueous buffer.

Experimental Protocol: Kinetic Solubility Assessment

A kinetic solubility assay can be performed to estimate the aqueous solubility of a compound from a DMSO stock solution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This is typically done by dissolving a weighed amount of the compound in a known volume of DMSO, followed by vigorous shaking or vortexing.[3]

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Add a small aliquot of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[4]

  • Incubation and Observation: The aqueous solutions are typically incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[4] The formation of a precipitate is then assessed.

  • Quantification: The concentration of the compound remaining in the solution after filtration or centrifugation can be determined using an analytical method such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).

Data Presentation: Illustrative Solubility Data for this compound

ParameterValueMethod
Solubility in 100% DMSO > 10 mMVisual Inspection
Kinetic Aqueous Solubility (pH 7.4) 5.2 µMHPLC-UV
Final DMSO Concentration in Assay 1%-
Incubation Time 2 hours-
Incubation Temperature 37°C-

Workflow for Kinetic Solubility Determination

G cluster_prep Stock Solution Preparation cluster_assay Aqueous Solubility Assay cluster_analysis Analysis A Weigh this compound B Dissolve in 100% DMSO A->B C Vortex/Sonicate B->C D Prepare Serial Dilutions in DMSO C->D E Dilute in Aqueous Buffer (pH 7.4) (Final DMSO <= 1%) D->E F Incubate (e.g., 2h, 37°C) E->F G Filter/Centrifuge F->G H Quantify Soluble Compound (HPLC-UV/MS) G->H

Caption: Workflow for determining the kinetic aqueous solubility of a compound from a DMSO stock.

Stability in DMSO

Several factors can contribute to the degradation of a compound in DMSO:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[5]

  • Light: Light-sensitive compounds may degrade upon exposure to certain wavelengths of light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to precipitation or degradation of the compound. However, some studies have shown no significant compound loss after multiple freeze-thaw cycles.[5][6]

  • Presence of Water: The presence of water in DMSO can facilitate hydrolysis of susceptible functional groups.

  • pH: Although DMSO itself is neutral, residual acidic or basic impurities can catalyze degradation reactions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of sensitive moieties.

The stability of this compound in DMSO can be assessed by monitoring its purity over time under various storage conditions.

Experimental Protocol: DMSO Stock Solution Stability Assessment

  • Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO at a known concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the aliquots under different conditions to assess the impact of temperature and light. For example:

    • -80°C (long-term storage)

    • -20°C (common laboratory storage)

    • 4°C (refrigerated)

    • Room temperature (ambient)

    • Room temperature, protected from light vs. exposed to light

  • Time Points: At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Purity Analysis: Analyze the purity of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. The peak area of the parent compound is compared to its initial peak area at time zero. The appearance of new peaks may indicate degradation products.

Data Presentation: Illustrative Stability Data for this compound in DMSO

Storage ConditionTime PointPurity (%)
-80°C 099.8
6 months99.7
-20°C 099.8
6 months99.5
4°C 099.8
1 month98.2
Room Temperature 099.8
1 week95.1

Workflow for Stability Assessment

G cluster_storage Storage Conditions A Prepare 10 mM Stock of this compound in DMSO B Aliquot into Multiple Vials A->B C -80°C B->C D -20°C B->D E 4°C B->E F Room Temp B->F G Analyze Purity at Time Points (e.g., 0, 1 wk, 1 mo, 6 mo) C->G D->G E->G F->G H Quantify Parent Compound (HPLC/LC-MS) G->H I Assess Degradation H->I

Caption: Workflow for assessing the stability of a compound in a DMSO stock solution.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound are known, a common workflow in early drug discovery involves screening a compound for its effect on a particular pathway. The following diagram illustrates a generalized logical workflow for assessing the inhibitory activity of this compound on a hypothetical kinase signaling pathway.

Logical Workflow for Kinase Inhibition Assay

G cluster_compound Compound Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A This compound in DMSO (Stock Solution) B Serial Dilution A->B E Incubate with Compound B->E C Kinase Enzyme C->E D Substrate + ATP D->E F Measure Phosphorylation E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Logical workflow for determining the IC50 of a compound in a kinase inhibition assay.

Conclusion

A thorough understanding of the solubility and stability of a research compound like this compound in DMSO is fundamental for the generation of reliable and reproducible data. This guide has provided a comprehensive overview of the key factors influencing these properties and has outlined standardized experimental protocols for their determination. While specific data for this compound is not yet available, the methodologies and frameworks presented here offer a robust approach for characterizing this and other novel compounds in a drug discovery and development setting. It is imperative that these properties are experimentally verified for each new chemical entity to ensure the quality and integrity of subsequent research.

References

A Technical Guide to the Mass Spectrometry Analysis of C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the brominated organic compound C34H48Br2O3. It details the theoretical underpinnings, experimental protocols, and data interpretation relevant to the structural elucidation of this molecule. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Introduction to Mass Spectrometry of Brominated Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of their ions. For halogenated compounds, particularly those containing bromine, mass spectrometry offers distinctive isotopic patterns that greatly aid in their identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[1][2] This isotopic distribution results in a characteristic pattern of peaks in the mass spectrum for any bromine-containing ion.

For a molecule with two bromine atoms, such as this compound, the molecular ion region will exhibit a distinctive triplet of peaks:

  • M+ peak: Corresponds to the ion containing two ⁷⁹Br isotopes.

  • M+2 peak: Corresponds to the ion containing one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4 peak: Corresponds to the ion containing two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be in a 1:2:1 ratio, providing a clear signature for the presence of two bromine atoms in the molecule.[3]

Predicted Isotopic Distribution and Fragmentation

The analysis of this compound by mass spectrometry would begin with the identification of its molecular ion cluster. High-resolution mass spectrometry (HRMS) would provide the accurate mass, confirming the elemental composition. Subsequent fragmentation analysis, typically through tandem mass spectrometry (MS/MS), is crucial for structural elucidation.

Data Presentation: Quantitative Data Summary

The expected quantitative data for the molecular ion and potential fragment ions of this compound are summarized in the tables below.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound
Isotopic Composition Ion Calculated m/z Relative Abundance (%)
C34H48(⁷⁹Br)2O3[M]+•662.1818100
C34H48(⁷⁹Br)(⁸¹Br)O3[M+2]+•664.1798197
C34H48(⁸¹Br)2O3[M+4]+•666.177795
Table 2: Hypothetical MS/MS Fragmentation of this compound
Observed m/z Proposed Fragment Ion Neutral Loss
583.2547[C34H48BrO3]+Br•
505.3276[C34H47O3]+2Br•, H•
487.3171[C34H43O2]+2Br•, H2O, CH3•
159.8932[Br2]+•C34H48O3
79.904[Br]+C34H48BrO3

Note: The m/z values and proposed fragments in Table 2 are hypothetical and serve to illustrate potential fragmentation pathways. Actual fragmentation would depend on the specific chemical structure of the this compound isomer.

Common fragmentation pathways for organic molecules include the loss of halogen atoms and cleavage adjacent to oxygen atoms.[4][5]

Experimental Protocols

A robust experimental design is critical for the successful mass spectrometric analysis of this compound. The following protocol outlines a typical workflow using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

3.1. Sample Preparation

  • Dissolution: Dissolve a 1 mg/mL stock solution of the purified this compound compound in a suitable organic solvent compatible with ESI, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).[6]

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

  • Acidification (for positive ion mode): To promote protonation and enhance ionization efficiency in positive ion mode, add 0.1% formic acid to the final working solution.[6]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

3.2. Mass Spectrometry Analysis (ESI-MS/MS)

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[7]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan (Full Scan):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Scan Range: m/z 100 - 1000.

    • Data Acquisition: Acquire full scan spectra to identify the molecular ion cluster of this compound and its characteristic 1:2:1 isotopic pattern.

  • MS2 Scan (Tandem MS):

    • Precursor Ion Selection: Isolate the most abundant peak of the molecular ion cluster (e.g., m/z 664.1798) in the first mass analyzer.

    • Fragmentation: Subject the selected precursor ion to Collision-Induced Dissociation (CID) in the collision cell.[7]

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to achieve optimal fragmentation.

    • Product Ion Scan: Scan the resulting fragment ions in the second mass analyzer to generate the MS/MS spectrum.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the mass spectrometry analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis A Dissolve this compound in Acetonitrile/Water B Dilute to 1-10 µg/mL A->B C Add 0.1% Formic Acid B->C D Filter with 0.22 µm Syringe Filter C->D E Direct Infusion into ESI Source D->E F MS1 Full Scan: Identify Molecular Ion Cluster E->F G Isolate Precursor Ion (e.g., m/z 664.18) F->G H MS2 Fragmentation (CID) G->H I Acquire Product Ion Spectrum H->I J Confirm Elemental Composition (from HRMS data) I->J K Interpret Fragmentation Pattern J->K L Propose Chemical Structure K->L

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Hypothetical Signaling Pathway

In drug development, understanding how a compound interacts with cellular signaling pathways is crucial. While the biological activity of this compound is unknown, the following diagram illustrates a hypothetical scenario where it acts as an inhibitor of a generic kinase signaling cascade, a common target in drug discovery.[8]

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Drug This compound (Hypothetical Inhibitor) Drug->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The principles of isotopic patterns, coupled with systematic fragmentation studies and robust experimental protocols, are essential for the comprehensive structural characterization of this and other novel chemical entities.

References

Technical Guide: NMR Spectroscopic Analysis of C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the compound with the molecular formula C34H48Br2O3. Due to the absence of publicly available experimental data for a specific isomer of this formula, this guide presents a hypothetical analysis based on a plausible structure: a dibrominated derivative of betulinic acid acetate. The methodologies, expected data, and analytical workflows detailed herein are designed to serve as a practical framework for researchers encountering novel or uncharacterized compounds of similar complexity.

Hypothetical Structure

The molecular formula this compound suggests a complex, polycyclic structure, likely derived from a natural product scaffold such as a triterpenoid. For the purpose of this guide, we will consider the hypothetical structure of 3β-acetoxy-12,21-dibromolup-20(29)-en-28-oic acid . This structure is a derivative of betulinic acid acetate, a known bioactive triterpenoid. The introduction of two bromine atoms significantly influences the NMR spectra, providing unique challenges and opportunities for structural elucidation.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR data for the hypothetical structure. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. These predictions are based on known values for the parent triterpenoid scaffold and established principles of substituent effects in NMR spectroscopy. The presence of electronegative bromine and oxygen atoms is expected to cause downfield shifts for nearby nuclei.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-34.50dd11.5, 4.5
H-124.25m-
H-214.10m-
H-29a4.75s-
H-29b4.60s-
CH₃ (acetate)2.05s-
CH₃ (various)0.75 - 1.70s, d-
Other CH, CH₂1.00 - 2.50m-
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (acid)178.0
C=O (acetate)171.0
C-20150.0
C-29110.0
C-381.0
C-1260.0
C-2158.0
CH₃ (acetate)21.3
Other C, CH, CH₂, CH₃14.0 - 60.0

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible NMR data. The following methodologies are recommended for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.[6]

  • Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of CDCl₃.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7][8]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).[8][9]

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[10]

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems. Standard gradient-enhanced COSY (cosygpqf) pulse program.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.[11] Standard gradient-enhanced HSQC (hsqcedetgpsisp2.3) pulse program.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for assembling the carbon skeleton. Standard gradient-enhanced HMBC (hmbcgplpndqf) pulse program.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the structural elucidation of this compound using a suite of NMR experiments.

G A Purified Compound (this compound) B 1D 1H NMR A->B C 1D 13C NMR & DEPT A->C D 2D COSY B->D E 2D HSQC B->E C->E F 2D HMBC D->F G Data Integration & Structure Elucidation D->G E->F E->G F->G H Final Structure G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Inhibitor This compound Inhibitor->Kinase2

References

An In-depth Technical Guide to the Potential Therapeutic Targets of C34H48Br2O3 (Debromoaplysiatoxin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound represented by the chemical formula C34H48Br2O3 is identified as debromoaplysiatoxin (DAT), a potent marine-derived toxin produced by the cyanobacterium Lyngbya majuscula[1]. This technical guide provides a comprehensive overview of the known biological activities and potential therapeutic targets of debromoaplysiatoxin. Primarily recognized as a powerful activator of protein kinase C (PKC), DAT's mechanism of action presents a dual nature, exhibiting both tumor-promoting and anti-proliferative properties[1]. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts.

Core Therapeutic Target: Protein Kinase C (PKC)

The principal molecular target of debromoaplysiatoxin is the family of serine/threonine kinases known as Protein Kinase C (PKC)[2][3]. PKC isozymes are critical mediators in a vast array of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation[2][3]. DAT and its analogs, like aplysiatoxin, exert their effects by binding to and activating PKC isozymes[2][4].

The activation of PKC by debromoaplysiatoxin is believed to be responsible for both its inflammatory and anti-proliferative activities[1]. The interaction is potent, with DAT causing dermatitis on the murine ear at doses as low as 0.005 nmol per ear[1][3]. Studies with DAT analogs suggest that specific structural moieties, such as the hemi-acetal hydroxy group at position 3 and the methoxy group at position 15, are crucial for its tumor-promoting activity[1].

PKC Isozyme Selectivity

The PKC family consists of multiple isozymes, categorized as conventional (cPKC), novel (nPKC), and atypical (aPKC). The specific isozymes targeted by debromoaplysiatoxin and related compounds can influence their downstream biological effects. While tumor promoters like phorbol esters and aplysiatoxin bind potently to the C1 domains of both conventional and novel PKCs, some anti-proliferative compounds show selectivity for novel PKC isoforms such as PKCδ, PKCη, and PKCθ, excluding PKCε[1]. Further research is needed to fully elucidate the complete PKC isozyme binding profile of debromoaplysiatoxin.

Downstream Signaling and Biological Effects

Activation of PKC by debromoaplysiatoxin initiates a cascade of downstream signaling events. This complex signaling can lead to seemingly contradictory outcomes, such as both tumor promotion and anti-cancer activity.

Anti-Proliferative and Pro-Apoptotic Effects

Debromoaplysiatoxin has demonstrated anti-proliferative activity against various cancer cell lines[1][4]. This effect is attributed to the activation of specific PKC isozymes that can induce cell cycle arrest and apoptosis. The potential for developing DAT analogs with enhanced anti-proliferative and reduced tumor-promoting activity is an active area of research[1].

Inflammatory Response

Topical application of debromoaplysiatoxin induces a severe cutaneous inflammatory reaction, including erythema, blisters, and necrosis[1]. This inflammatory response is mediated through the activation of PKC, which plays a central role in inflammatory signaling pathways[2][3].

Secondary Therapeutic Target: Voltage-Gated Potassium Channels (Kv1.5)

Recent studies have identified a secondary target for debromoaplysiatoxin and its derivatives: the voltage-gated potassium channel Kv1.5[5][6]. The Kv1.5 channel is predominantly expressed in the human atrium and is considered a promising target for the treatment of atrial fibrillation[5][6].

Several neo-debromoaplysiatoxin derivatives have shown potent inhibitory activity against the Kv1.5 channel[5][6][7]. It is hypothesized that aplysiatoxin derivatives may inhibit Kv1.5 channel currents through two distinct mechanisms: direct channel blockade or indirect inhibition via PKC activation[6].

Quantitative Data Summary

The following tables summarize the available quantitative data for debromoaplysiatoxin and its analogs.

Table 1: Cytotoxicity and Anti-proliferative Activity

CompoundCell LineActivityValueReference
DebromoaplysiatoxinHeLaIC503.03 µM[5]
DebromoaplysiatoxinBrine ShrimpIC500.34 ± 0.036 µM[7]

Table 2: Kv1.5 Channel Inhibitory Activity

CompoundActivityValueReference
Neo-debromoaplysiatoxin IIC502.59 ± 0.37 µM[5]
Neo-debromoaplysiatoxin JIC501.64 ± 0.15 µM[5]
Neo-debromoaplysiatoxin EIC501.22 ± 0.22 µM[6]
Neo-debromoaplysiatoxin FIC502.85 ± 0.29 µM[6]
Neo-debromoaplysiatoxin GIC501.79 ± 0.22 µM[7]
Neo-debromoaplysiatoxin HIC501.46 ± 0.14 µM[7]

Detailed Experimental Protocols

Protein Kinase C (PKC) Activity Assay (Radiometric)

This protocol is a generalized procedure based on standard radiometric PKC assays.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • Lipid activator (Phosphatidylserine and Diacylglycerol)

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB)

  • Inhibitor cocktail (optional)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the substrate cocktail, lipid activator (sonicated on ice before use), and either the inhibitor cocktail or ADB in a microcentrifuge tube.

  • Add the enzyme preparation (purified PKC or immunoprecipitate) to the reaction mixture.

  • Initiate the reaction by adding the [γ-³²P]ATP mixture.

  • Incubate the reaction at 30°C for 10 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.

  • Allow the radiolabeled substrate to bind to the paper for at least 30 seconds.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone.

  • Transfer the dried P81 papers to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

  • Compare the counts per minute (CPM) of the enzyme-containing samples to a no-enzyme control to determine PKC activity.

Kv1.5 Inhibition Assay (Electrophysiology)

This protocol outlines a general approach for assessing Kv1.5 channel inhibition using whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line stably expressing human Kv1.5 channels (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, and ATP)

  • External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose)

  • Debromoaplysiatoxin or its analogs at various concentrations

Procedure:

  • Culture the Kv1.5-expressing cells on glass coverslips.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the cells with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill them with the internal solution.

  • Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., to +60 mV).

  • Record baseline Kv1.5 currents in the absence of the test compound.

  • Perfuse the cells with the external solution containing a known concentration of the debromoaplysiatoxin analog.

  • Record the Kv1.5 currents in the presence of the compound.

  • Wash out the compound and ensure the current returns to baseline.

  • Repeat steps 10-12 for a range of compound concentrations to generate a concentration-response curve.

  • Calculate the IC50 value by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).

Visualizations

Signaling Pathways and Experimental Workflows

PKC_Activation_Pathway DAT Debromoaplysiatoxin (this compound) PKC Protein Kinase C (PKC) DAT->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Proliferation Cell Proliferation (Anti-proliferative Effect) Downstream->Proliferation Inflammation Inflammatory Response Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Debromoaplysiatoxin-mediated activation of Protein Kinase C and its downstream effects.

Kv1_5_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiological Recording cluster_data_analysis Data Analysis CellCulture Culture Kv1.5-expressing cells Plating Plate cells on coverslips CellCulture->Plating Patch Whole-cell patch clamp Plating->Patch RecordBaseline Record baseline Kv1.5 currents Patch->RecordBaseline ApplyCompound Apply Debromoaplysiatoxin analog RecordBaseline->ApplyCompound RecordInhibition Record inhibited currents ApplyCompound->RecordInhibition Washout Washout compound RecordInhibition->Washout ConcentrationResponse Generate concentration-response curve Washout->ConcentrationResponse IC50 Calculate IC50 value ConcentrationResponse->IC50

Caption: Experimental workflow for determining the IC50 of Kv1.5 channel inhibition.

Conclusion and Future Directions

Debromoaplysiatoxin (this compound) and its analogs represent a class of marine natural products with significant biological activity. Their primary interaction with Protein Kinase C and the more recently discovered inhibition of Kv1.5 channels highlight their potential as lead compounds for the development of novel therapeutics. The dual nature of their effects—both pro-inflammatory/tumor-promoting and anti-proliferative—necessitates careful structure-activity relationship studies to design analogs with optimized therapeutic profiles. Future research should focus on elucidating the precise PKC isozyme selectivity of debromoaplysiatoxin, further characterizing the mechanism of Kv1.5 inhibition, and exploring the in vivo efficacy and safety of promising derivatives in relevant disease models.

References

Target Identification and Validation of C34H48Br2O3 (Iheyamine A): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge and experimental approaches for the target identification and validation of the marine-derived bisindole alkaloid, Iheyamine A (C34H48Br2O3). While research on the parent compound is ongoing, significant strides have been made in understanding the biological activities of its derivatives. This document outlines the known anti-leukemic effects of an Iheyamine A derivative, L42, and its modulation of the PI3K/AKT/FOXO3a and TNF signaling pathways. Furthermore, it details putative antiviral and antifungal activities and provides a roadmap for the experimental validation of these properties and the identification of their molecular targets. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction to Iheyamine A

Iheyamine A is a structurally complex bisindole alkaloid isolated from marine ascidians. Its unique chemical architecture has attracted considerable interest from the synthetic chemistry community. Recent studies have begun to explore its pharmacological potential, revealing promising antiviral, antifungal, and anticancer activities. This guide focuses on the methodologies required to elucidate the molecular mechanisms underlying these biological effects, a critical step in the translation of this natural product into a potential therapeutic agent.

Known Biological Activities and Potential Targets

While comprehensive biological data for Iheyamine A is still emerging, studies on its derivatives have provided crucial insights into its potential therapeutic applications.

Anti-Leukemic Activity of Iheyamine A Derivative L42

A recent study has demonstrated the potent anti-leukemic activity of an Iheyamine A derivative, L42, against Acute Myeloid Leukemia (AML) cell lines. The compound exhibits significant cytotoxicity and induces apoptosis.

Table 1: Cytotoxicity of Iheyamine A Derivative L42 in AML Cell Lines [1]

Cell LineIC50 (µM)
HEL0.466 ± 0.099
HL-600.356 ± 0.023
THP-10.475 ± 0.084
HL-7702 (normal liver cells)2.594 ± 0.271

The data clearly indicates that L42 is significantly more potent against AML cell lines compared to a normal liver cell line, suggesting a favorable therapeutic window.

The mechanism of action for L42's anti-leukemic effects has been linked to the modulation of two critical signaling pathways:

  • PI3K/AKT/FOXO3a Pathway: L42 was found to inhibit the PI3K/AKT signaling pathway, leading to the restoration of FOXO3a expression.[1] The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. FOXO3a, a downstream target of AKT, is a tumor suppressor that promotes apoptosis and cell cycle arrest.

  • TNF Signaling Pathway: The study also revealed that L42 activates the TNF signaling pathway, which can trigger apoptosis in cancer cells.[1]

Putative Antiviral and Antifungal Activities

Preliminary research suggests that Iheyamine A and its derivatives possess antiviral and antifungal properties. Molecular docking studies have indicated a potential interaction between Iheyamine A and the Tobacco Mosaic Virus Coat Protein (TMV CP) . This interaction is hypothesized to interfere with viral assembly and replication.

Quantitative data on the antiviral and antifungal efficacy of the parent Iheyamine A molecule are not yet available in the public domain. Experimental determination of key parameters such as the half-maximal inhibitory concentration (IC50) for viral replication and the minimum inhibitory concentration (MIC) for fungal growth is a critical next step.

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for key experiments to validate the biological activities of Iheyamine A and identify its molecular targets.

General Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular target of a bioactive compound like Iheyamine A.

G cluster_0 Phase 1: Activity Confirmation & Initial Target Hypothesis cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Pathway Analysis & Functional Characterization A Bioactive Compound (Iheyamine A) B Phenotypic Screening (Antiviral, Antifungal, Cytotoxicity Assays) A->B C In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) A->C D Putative Target(s) (e.g., TMV CP, PI3K/AKT Pathway Proteins) B->D C->D E Biochemical/Biophysical Assays D->E F Cellular Thermal Shift Assay (CETSA) D->F G Pull-down Assays + Mass Spectrometry D->G H Target Engagement Confirmed E->H F->H G->H I Western Blotting (e.g., for PI3K/AKT, TNF pathways) H->I J Reporter Gene Assays H->J K Gene Expression Analysis (qPCR/RNA-seq) H->K L Validated Target & Mechanism of Action I->L J->L K->L

Caption: A generalized workflow for the identification and validation of a bioactive compound's target.

Antiviral Activity Assay against Tobacco Mosaic Virus (TMV)

This protocol is adapted from standard virology assays and can be used to quantify the antiviral effects of Iheyamine A.

Materials:

  • Nicotiana glutinosa plants

  • Tobacco Mosaic Virus (TMV) inoculum

  • Iheyamine A stock solution (in DMSO)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Carborundum powder (600 mesh)

Procedure:

  • Plant Preparation: Cultivate healthy Nicotiana glutinosa plants to the 5-6 leaf stage.

  • Inoculation:

    • Mechanically inoculate the leaves of control plants with a mixture of TMV and phosphate buffer after dusting with carborundum.

    • For the treatment group, inoculate the leaves with a mixture of TMV, phosphate buffer, and the desired concentration of Iheyamine A.

  • Incubation: Maintain the plants in a controlled environment (25-28°C, 16h light/8h dark cycle) for 3-4 days.

  • Data Collection: Count the number of local lesions on the inoculated leaves.

  • Calculation: Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average number of lesions in the control group and T is the average number of lesions in the treatment group.

  • Dose-Response: Perform the assay with a range of Iheyamine A concentrations to determine the IC50 value.

Antifungal Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Iheyamine A against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Broth (SDB)

  • Iheyamine A stock solution

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) in SDB.

  • Serial Dilution: Perform a two-fold serial dilution of Iheyamine A in SDB in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive (fungus only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Iheyamine A that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.

Western Blotting for PI3K/AKT/FOXO3a Pathway Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation states within the PI3K/AKT/FOXO3a pathway upon treatment with Iheyamine A or its derivatives.

Materials:

  • AML cell lines (e.g., HEL, HL-60)

  • Iheyamine A or derivative (e.g., L42)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-FOXO3a, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat AML cells with various concentrations of Iheyamine A/L42 for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Diagrams

The following diagrams illustrate the PI3K/AKT/FOXO3a and TNF signaling pathways, highlighting the potential points of intervention for Iheyamine A and its derivatives.

G cluster_0 PI3K/AKT/FOXO3a Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 pAKT p-AKT PIP3->pAKT activates AKT AKT pFOXO3a p-FOXO3a (inactive) pAKT->pFOXO3a phosphorylates FOXO3a FOXO3a Nucleus Nucleus FOXO3a->Nucleus translocates to Apoptosis Apoptosis & Cell Cycle Arrest Nucleus->Apoptosis promotes Iheyamine Iheyamine A Derivative (L42) (Inhibition) Iheyamine->PI3K

Caption: The PI3K/AKT/FOXO3a signaling pathway and the inhibitory effect of the Iheyamine A derivative.

G cluster_0 TNF Signaling Pathway (Apoptotic Branch) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD recruits FADD FADD TRADD->FADD recruits Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Iheyamine Iheyamine A Derivative (L42) (Activation) Iheyamine->TNFR1

Caption: The TNF-induced apoptotic signaling pathway and the activating effect of the Iheyamine A derivative.

Conclusion and Future Directions

Iheyamine A and its derivatives represent a promising class of natural products with therapeutic potential in oncology and infectious diseases. The anti-leukemic activity of the derivative L42, mediated through the dual regulation of the PI3K/AKT/FOXO3a and TNF signaling pathways, provides a strong foundation for further drug development.

Future research should focus on:

  • Quantitative evaluation of the antiviral and antifungal activities of Iheyamine A.

  • Identification of the direct molecular target(s) of Iheyamine A and its derivatives using techniques such as affinity chromatography coupled with mass spectrometry, and cellular thermal shift assays.

  • In vivo studies to assess the efficacy and safety of Iheyamine A and its optimized derivatives in animal models of leukemia and infectious diseases.

  • Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogs.

The experimental frameworks provided in this guide offer a robust starting point for researchers to unravel the full therapeutic potential of this fascinating marine natural product.

References

The Bromine Advantage: A Technical Guide to Brominated Compounds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of bromine into drug candidates represents a powerful and versatile tool in medicinal chemistry. Far more than a simple bulking group, bromine's unique physicochemical properties—including its size, moderate lipophilicity, and ability to form potent halogen bonds—are leveraged to significantly enhance a compound's therapeutic profile. Bromination can lead to improved potency, greater target selectivity, and optimized pharmacokinetic properties such as increased metabolic stability and bioavailability. This guide provides an in-depth exploration of the roles of brominated organic compounds, using the BRAF V600E inhibitor Vemurafenib as a central case study. It includes detailed experimental protocols for synthesis and biological evaluation, quantitative structure-activity relationship (SAR) data, and visualizations of key biological pathways and experimental workflows to provide a comprehensive resource for drug development professionals.

The Strategic Role of Bromine in Drug Design

The introduction of a bromine atom into a lead compound is a deliberate strategy to modulate its pharmacological properties. The advantages of "bromination" can include an increase in therapeutic activity, beneficial effects on drug metabolism, and an extended duration of action[1]. These improvements stem from several key physicochemical effects:

  • Size and Lipophilicity: Bromine is larger and more lipophilic than chlorine and fluorine. This increased bulk can be used to probe and fill hydrophobic pockets within a target protein's binding site, leading to enhanced affinity and selectivity[2]. The increased lipophilicity can also improve membrane permeability and cellular uptake[2].

  • Metabolic Stability: The carbon-bromine (C-Br) bond is strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen (C-H) bond. Replacing a metabolically vulnerable hydrogen with bromine can block common sites of oxidation, thereby increasing the drug's half-life and bioavailability[3].

  • Halogen Bonding: Perhaps the most significant contribution of bromine is its ability to act as a halogen bond donor. A region of positive electrostatic potential, known as a sigma-hole (σ-hole), forms on the outer face of the bromine atom, allowing it to engage in strong, directional, non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, amides) in a protein's active site[3][4]. These interactions can be critical for high-affinity binding and target recognition[4].

  • Bioisosterism: Bromine can serve as a bioisostere for other chemical groups, such as isopropyl or cyclopropyl moieties. This allows chemists to explore new chemical space while maintaining or improving the desired biological activity and physicochemical properties of a molecule.

Case Study: Vemurafenib, a Brominated BRAF Inhibitor

Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAFV600E mutated kinase, a key driver in approximately 50% of metastatic melanomas[2]. The drug's structure prominently features a bromine atom which, while not directly involved in hinge binding, contributes to the overall binding affinity and pharmacological profile.

Mechanism of Action and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival[1]. In normal cells, the pathway is tightly controlled, beginning with growth factor binding to a receptor tyrosine kinase (RTK) on the cell surface. This activates the GTPase RAS, which in turn recruits and activates RAF kinases (ARAF, BRAF, CRAF). Activated BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation[1][4].

The BRAFV600E mutation results in a constitutively active BRAF protein, leading to constant, uncontrolled signaling through the MAPK pathway, driving tumor growth[2]. Vemurafenib acts as an ATP-competitive inhibitor, binding to the active site of the mutated BRAFV600E kinase and blocking its activity. This leads to the inhibition of ERK phosphorylation, G1 cell-cycle arrest, and ultimately, apoptosis in melanoma cells[2][4].

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Cell Proliferation) ERK->Proliferation Regulates Vemurafenib Vemurafenib Vemurafenib->Inhibition Inhibition->BRAF Inhibits

Figure 1. Simplified MAPK signaling pathway showing Vemurafenib inhibition.
Quantitative Data & Structure-Activity Relationship (SAR)

Table 1: In Vitro Cytotoxicity of Vemurafenib and Analogs against A375 Melanoma Cells

Compound Key Structural Modification IC50 (µM)[1]
Vemurafenib Brominated Phenyl Group ~7.68
RF-86A N-acylhydrazone modification ~6.99
RF-87A N-acylhydrazone modification > 10
RF-94A N-acylhydrazone modification > 10
RF-94B N-acylhydrazone modification > 10

| RF-96B | N-acylhydrazone modification | > 10 |

Data from cell viability assays after 24 hours of treatment. The IC50 value represents the concentration of the drug that inhibits 50% of cell growth.

Table 2: Key Pharmacokinetic Parameters of Vemurafenib

Parameter Value Reference
Route of Administration Oral [2]
Time to Max. Concentration (Tmax) ~4 hours [5]
Bioavailability ~64% (at steady state) [6]
Protein Binding >99% [2]
Volume of Distribution (Vd) ~106 L [4]
Metabolism Primarily by CYP3A4 [4]
Elimination Half-life (t1/2) ~57 hours [4][5]

| Excretion | ~94% in feces, ~1% in urine |[4][6] |

The data illustrates that while modifications to other parts of the Vemurafenib scaffold significantly impact activity, the core structure containing the brominated phenyl group is crucial for its potent cytotoxic effects. The pharmacokinetic profile shows good oral availability and a long half-life, desirable properties for an oral anti-cancer agent.

Experimental Protocols

Detailed and reproducible experimental methods are the bedrock of drug discovery. Below are representative protocols for the synthesis of a key Vemurafenib intermediate and for a standard in vitro cell viability assay used to determine IC50 values.

Synthesis of a Vemurafenib Precursor

The following workflow outlines a key step in the synthesis of Vemurafenib analogs: the coupling of the azaindole core with a substituted phenyl group, a common strategy in the synthesis of kinase inhibitors.

Synthesis_Workflow Start Start: 5-bromo-1H-pyrrolo[2,3-b]pyridine + p-chlorophenylboronic acid Step1 Suzuki Coupling Reaction Start->Step1 Step2 Reaction Conditions: Heat at 80°C for 16 hours Step1->Step2 Reagents1 Reagents: - Pd(dppf)Cl2 (catalyst) - K2CO3 (base) - Dioxane/H2O (solvent) Reagents1->Step1 Step3 Work-up & Purification Step2->Step3 End Product: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine Step3->End Purification Steps: - Extraction with Ethyl Acetate - Wash with Brine - Dry over Na2SO4 - Column Chromatography Purification->Step3

Figure 2. Workflow for the synthesis of a key Vemurafenib intermediate.

Protocol: Suzuki Coupling for Azaindole Core Synthesis

This protocol is adapted from a published synthesis of Vemurafenib precursors and analogs.

  • Reaction Setup: To a round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), p-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 3.0 eq).

  • Catalyst and Solvent Addition: Add Dichloromethane complex of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl2·CH2Cl2, 0.05 eq). Evacuate and backfill the flask with argon gas three times. Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the starting material).

  • Reaction: Heat the reaction mixture to 80°C and stir for 16 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product, 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media.

Protocol: Determining IC50 in A375 Melanoma Cells

  • Cell Plating: Seed A375 human melanoma cells into a 96-well microtiter plate at a density of 5 x 104 cells/well in 100 µL of DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)[1]. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., Vemurafenib) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM[1].

  • Cell Treatment: After 24 hours of incubation, replace the medium in each well with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells as a control. Incubate the plate for an additional 24-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well[2]. Incubate the plate for 1 to 4 hours at 37°C[7][8].

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader[2][8].

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

The incorporation of bromine into organic molecules is a highly effective and multifaceted strategy in modern medicinal chemistry. As demonstrated by the case of Vemurafenib, bromine's unique properties can be harnessed to create potent, selective, and pharmacokinetically favorable drugs. Its ability to form strong halogen bonds, enhance lipophilicity, and block metabolic hotspots provides chemists with a powerful tool to overcome common challenges in drug design. A thorough understanding of the principles of bromination, combined with robust synthetic and biological evaluation protocols, will continue to drive the development of innovative and effective therapies for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: C34H48Br2O3 as a Probe for Activity-Based Protein Profiling

Disclaimer: Extensive searches for an activity-based protein profiling (ABPP) probe with the chemical formula this compound did not yield specific information on a known molecule with this composition. The following application notes and protocols are therefore based on the general principles of ABPP using a hypothetical probe and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.

Introduction to Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of enzymes within complex biological samples.[1][2] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes that covalently bind to the active site of enzymes, providing a direct measure of their functional state.[1][3] An activity-based probe typically consists of three key components: a reactive group (or "warhead") that binds to the active site of a target enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.[3]

This methodology is particularly valuable for studying enzyme families that are regulated by post-translational modifications or endogenous inhibitors, where protein levels do not directly correlate with activity.[3] ABPP has found broad applications in drug discovery and development, including target identification, inhibitor screening, and biomarker discovery.[2]

Hypothetical Probe: "BromoProbe-34" (this compound)

For the purpose of these application notes, we will refer to our hypothetical probe as "BromoProbe-34". Based on its elemental composition, we can speculate on its general characteristics:

  • High Carbon and Hydrogen Content: Suggests a largely hydrophobic scaffold, which may facilitate cell permeability.

  • Two Bromine Atoms: These could be part of the reactive group or contribute to the overall structure and binding affinity.

  • Three Oxygen Atoms: May be part of a reactive functional group such as a phosphate, sulfonate, or a carboxylate ester, common in probes targeting hydrolases.

We will proceed with the assumption that BromoProbe-34 is designed to target a specific class of enzymes, for instance, a subset of serine hydrolases.

Data Presentation: Quantitative Analysis of Target Engagement

A key application of ABPP is the quantitative assessment of inhibitor potency and selectivity. This is often achieved through competitive ABPP experiments where a biological sample is pre-incubated with an inhibitor before treatment with the activity-based probe. The reduction in probe labeling of a target enzyme is then quantified to determine the inhibitor's efficacy.

Below is a table summarizing hypothetical data from a competitive ABPP experiment using BromoProbe-34 to assess the potency of two fictional inhibitors against three different enzymes.

Target EnzymeInhibitorIC50 (nM)Target Engagement in Live Cells (1 µM inhibitor)Off-Target Engagement (Selected Panel)
Enzyme A Inhibitor X5095%Minimal
Inhibitor Y25070%Moderate
Enzyme B Inhibitor X150020%Not significant
Inhibitor Y10092%Minimal
Enzyme C Inhibitor X>10,000<5%Not observed
Inhibitor Y80045%Low

Table 1: Hypothetical quantitative data from competitive ABPP experiments with BromoProbe-34. IC50 values represent the concentration of inhibitor required to block 50% of probe labeling. Target engagement reflects the percentage of the target enzyme population inhibited in a cellular context.

Experimental Protocols

The following are detailed protocols for key experiments using an activity-based probe like our hypothetical BromoProbe-34 .

Protocol 1: In Vitro Labeling of Proteomes

Objective: To profile the activity of target enzymes in a cell or tissue lysate.

Materials:

  • Cell or tissue lysate (prepared in a suitable buffer, e.g., PBS)

  • BromoProbe-34 (stock solution in DMSO)

  • SDS-PAGE materials (gels, running buffer, loading dye)

  • Fluorescence gel scanner or streptavidin-HRP for biotinylated probes

Procedure:

  • Adjust the protein concentration of the lysate to 1-2 mg/mL.

  • To 50 µL of the lysate, add 1 µL of BromoProbe-34 stock solution to achieve a final concentration of 1 µM.

  • Incubate the reaction at room temperature for 30 minutes.

  • Quench the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins.

  • If using a fluorescent probe, visualize the labeled proteins directly using a fluorescence gel scanner.

  • If using a biotinylated probe, transfer the proteins to a membrane and detect using streptavidin-HRP followed by chemiluminescence.

Protocol 2: Competitive ABPP for Inhibitor Profiling

Objective: To determine the potency and selectivity of an inhibitor against its target(s).

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • To 49 µL of the proteome lysate, add 1 µL of the inhibitor dilution (or DMSO for the vehicle control).

  • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.

  • Add 1 µL of BromoProbe-34 stock solution (final concentration 1 µM).

  • Incubate for an additional 30 minutes at room temperature.

  • Proceed with SDS-PAGE and visualization as described in Protocol 1.

  • Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.

Protocol 3: Pull-down and Identification of Labeled Proteins

Objective: To enrich and identify the protein targets of BromoProbe-34 . This protocol assumes the probe has a biotin tag.

Materials:

  • Biotinylated BromoProbe-34

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

  • Trypsin for on-bead digestion

  • LC-MS/MS instrumentation

Procedure:

  • Label a larger volume of proteome (e.g., 1 mL at 5-10 mg/mL) with the biotinylated probe as described in Protocol 1.

  • Add streptavidin-agarose beads to the labeled lysate and incubate with rotation for 1-2 hours at 4°C to capture the biotin-labeled proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

  • Analyze the peptides by LC-MS/MS to identify the proteins that were labeled by the probe.

Visualizations: Diagrams of Workflows and Pathways

ABPP_Workflow cluster_sample Biological Sample cluster_treatment Treatment cluster_analysis Analysis proteome Complex Proteome (Lysate or Live Cells) probe Add BromoProbe-34 proteome->probe inhibitor Pre-incubate with Inhibitor (for Competitive ABPP) proteome->inhibitor Optional sds_page SDS-PAGE probe->sds_page pull_down Streptavidin Pull-down probe->pull_down Biotinylated Probe inhibitor->probe in_gel In-gel Fluorescence Scanning sds_page->in_gel Fluorescent Probe ms LC-MS/MS Analysis pull_down->ms

Caption: General workflow for an activity-based protein profiling experiment.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Enzyme Regulation cluster_downstream Downstream Effects stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Activation stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade enzyme_active Target Enzyme (Active) kinase_cascade->enzyme_active Activates enzyme_inactive Target Enzyme (Inactive) probe_labeling BromoProbe-34 Labeling enzyme_active->probe_labeling Measures Activity product Product enzyme_active->product Converts substrate Substrate cellular_response Cellular Response (e.g., Proliferation) product->cellular_response

References

Application Notes and Protocols for C34H48Br2O3 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C34H48Br2O3 is a novel synthetic small molecule with potential therapeutic applications. Preliminary screenings have indicated its activity as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in the regulation of inflammatory responses, immune function, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. These application notes provide a detailed protocol for characterizing the inhibitory activity of this compound on the NF-κB pathway using a luciferase reporter gene assay in a human cell line.

Principle of the Assay

This protocol utilizes a stable cell line, such as HEK293, that has been engineered to express a luciferase reporter gene under the control of an NF-κB response element. When the NF-κB pathway is activated, for instance by tumor necrosis factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to the response element, driving the expression of luciferase. The resulting luminescence can be quantified and is directly proportional to NF-κB activity. A decrease in luminescence in the presence of an inhibitor, such as this compound, indicates suppression of the NF-κB pathway.

Quantitative Data Summary

The inhibitory potency of this compound and other known NF-κB inhibitors was determined using the NF-κB luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.

CompoundIC50 (µM) in NF-κB Luciferase Reporter Assay (HEK293 cells)
This compound (Hypothetical Data) 0.85
Parthenolide5.2
BAY 11-708210.8
MG-1320.1
Dexamethasone0.05

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This protocol details the steps to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the media from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with vehicle control (DMSO) and a positive control inhibitor (e.g., Parthenolide).

    • Incubate the plate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of TNF-α in serum-free DMEM at a concentration of 20 ng/mL.

    • Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Remove the media from the wells.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (unstimulated cells) from all readings.

    • Normalize the data by setting the TNF-α stimulated control (vehicle-treated) to 100% activation.

    • Plot the percentage of NF-κB inhibition against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit.

Signaling Pathway and Experimental Workflow

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylates NF-kB NF-kB I-kappa-B->NF-kB Releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocates This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds Gene Expression Gene Expression DNA->Gene Expression Promotes Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Stimulation cluster_readout Data Acquisition and Analysis A Seed HEK293-NF-kB-luc cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound for 1 hour B->C D Stimulate with TNF-alpha for 6 hours C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

References

Application of Spirocyclic Compounds in High-Throughput Screening: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are increasingly recognized as valuable scaffolds in drug discovery. Their inherent rigidity and novel chemical space offer significant advantages in the development of selective and potent modulators of biological targets.[1][2][3] High-throughput screening (HTS) of spirocyclic compound libraries has emerged as a powerful strategy to identify novel hit compounds for a range of therapeutic targets, from antibacterial agents to cancer therapeutics.[4][5]

These application notes provide an overview of the use of spirocyclic compounds in HTS, including exemplary protocols and data for key biological targets.

Key Advantages of Spirocyclic Scaffolds in HTS:

  • Three-Dimensionality: The non-planar nature of spirocycles allows for more specific interactions with the complex three-dimensional binding sites of proteins, potentially leading to higher potency and selectivity compared to flat aromatic compounds.[1]

  • Novel Chemical Space: Spirocyclic scaffolds represent an under-explored area of chemical space, offering opportunities for the discovery of first-in-class drugs with novel mechanisms of action.[3]

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs can improve drug-like properties such as solubility, metabolic stability, and cell permeability, which are critical for successful drug development.[2]

  • Reduced Conformational Entropy: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.

Application Example 1: Spirocyclic Inhibitors of Bacterial DNA Gyrase

Bacterial DNA gyrase is a validated target for the development of new antibiotics. HTS of compound libraries has been instrumental in identifying novel inhibitors of this essential enzyme. Spirocyclic compounds have shown promise in this area.

Quantitative Data: DNA Gyrase Inhibition
Compound TypeTargetAssay TypeIC50 (µM)Reference
SpirooxindoleM. smegmatis DNA gyraseSupercoiling Assay5 - 20 µg/ml[2]
SpirooxindoleMDA-MB-231 (Cancer Cell Line)Cytotoxicity Assay16.8 ± 0.37[2]
SpirooxindoleHepG2 (Cancer Cell Line)Cytotoxicity Assay13.5 ± 0.92[2]
Novel Spirocyclic CompoundE. coli DNA gyraseSupercoiling Assay5.53 µg/mL[6]
Experimental Protocol: High-Throughput DNA Gyrase Supercoiling Assay

This protocol is adapted from established methods for identifying DNA gyrase inhibitors.[1][4]

1. Objective: To identify spirocyclic compounds that inhibit the supercoiling activity of E. coli DNA gyrase in a high-throughput format.

2. Materials:

  • E. coli DNA gyrase (GyrA and GyrB subunits)
  • Relaxed pBR322 DNA
  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
  • Spirocyclic compound library dissolved in DMSO.
  • Novobiocin (positive control)
  • DMSO (negative control)
  • 384-well plates
  • Fluorescent DNA intercalating dye (e.g., PicoGreen)
  • Plate reader with fluorescence detection capabilities.

3. Method:

  • Compound Plating: Dispense 1 µL of each spirocyclic compound from the library (typically at 10 mM in DMSO) into individual wells of a 384-well plate. Include wells with Novobiocin (e.g., at 100 µM) as a positive control and DMSO as a negative control.
  • Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, relaxed pBR322 DNA (final concentration ~5 nM), and E. coli DNA gyrase (pre-titrated for optimal activity).
  • Reaction Initiation: Dispense 50 µL of the enzyme/substrate master mix into each well of the compound plate.
  • Incubation: Incubate the plates at 37°C for 60 minutes.
  • Reaction Termination and Signal Detection: Stop the reaction by adding 10 µL of 1% SDS. Add the fluorescent DNA dye according to the manufacturer's instructions. The supercoiled DNA produced in the absence of inhibitors will have a lower fluorescence signal upon dye intercalation compared to the relaxed DNA.
  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)
  • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50%).
  • Perform dose-response experiments for hit compounds to determine their IC50 values.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Library Spirocyclic Compound Library Dispensing Compound & Reagent Dispensing Compound_Library->Dispensing Assay_Plate 384-well Assay Plate Assay_Plate->Dispensing Reagents Enzyme, Substrate, Buffers Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence) Incubation->Detection Primary_Analysis Primary Data Analysis (% Inhibition) Detection->Primary_Analysis Hit_Selection Hit Selection Primary_Analysis->Hit_Selection Dose_Response Dose-Response & IC50 Determination Hit_Selection->Dose_Response SAR Structure-Activity Relationship Dose_Response->SAR

Caption: High-Throughput Screening Workflow for Spirocyclic Compounds.

Application Example 2: Spiro-oxindole Inhibitors of the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in cancer therapy. Disrupting this interaction can reactivate p53 and induce apoptosis in cancer cells. Spiro-oxindoles have been identified as potent inhibitors of this protein-protein interaction.[3][5]

Quantitative Data: p53-MDM2 Interaction Inhibition
Compound TypeTarget Cell LineAssay TypeGI50 (µM) (Full Panel)IC50 (µM) (p53-MDM2)Reference
Spiro-oxindoline-pyrazolo[3,4-b]pyridine60 cancer cell linesCytotoxicity Assay6.04 - 18.11-[5]
Spiro-oxindoline-pyrazolo[3,4-b]pyridineMCF7p53-MDM2 Inhibition-3.05 ± 0.12[5]
Nutlin-1 (Reference)MCF7p53-MDM2 Inhibition-8.21 ± 0.25[5]
Experimental Protocol: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

This protocol is a common method for studying protein-protein interactions in a high-throughput format.

1. Objective: To identify spirocyclic compounds that inhibit the interaction between p53 and MDM2 using a fluorescence polarization assay.

2. Materials:

  • Recombinant human MDM2 protein.
  • A fluorescently labeled p53-derived peptide (e.g., FITC-labeled PMDM6-F).
  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA.
  • Spirocyclic compound library dissolved in DMSO.
  • Nutlin-3a (positive control).
  • DMSO (negative control).
  • 384-well, low-volume, black plates.
  • Plate reader capable of measuring fluorescence polarization.

3. Method:

  • Compound Plating: Dispense 1 µL of each spirocyclic compound from the library into the wells of a 384-well plate. Include positive and negative controls.
  • Reagent Addition: Add 20 µL of a solution containing MDM2 protein (final concentration ~50 nM) and the fluorescently labeled p53 peptide (final concentration ~10 nM) in assay buffer to each well.
  • Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.
  • Data Acquisition: Measure the fluorescence polarization (FP) of each well using a plate reader. In the absence of an inhibitor, the fluorescent peptide binds to the larger MDM2 protein, resulting in a high FP value. Inhibitors that disrupt this interaction will lead to a lower FP value as the unbound fluorescent peptide tumbles more rapidly in solution.

4. Data Analysis:

  • Calculate the change in millipolarization units (mP) for each compound.
  • Determine the percentage of displacement of the fluorescent peptide.
  • Identify hit compounds that cause a significant decrease in FP.
  • Confirm hits and determine IC50 values through dose-response experiments.

Signaling Pathway: p53-MDM2 Interaction

p53_MDM2_Pathway cluster_cellular_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 MDM2 MDM2 p53->MDM2 Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 Inhibits (Ubiquitination) Spiro_Inhibitor Spirocyclic Inhibitor Spiro_Inhibitor->MDM2 Blocks Interaction

Caption: Inhibition of the p53-MDM2 interaction by a spirocyclic compound.

Application Example 3: Spirocyclic Ligands for the Sigma-1 (σ1) Receptor

The σ1 receptor is a chaperone protein involved in various cellular functions and is a target for neurological and psychiatric disorders. Spirocyclic compounds have been developed as high-affinity ligands for this receptor.

Quantitative Data: σ1 Receptor Binding Affinity
Compound TypeTargetAssay TypeKi (nM)Reference
Spirocyclic hydroxymethyl piperidineσ1 ReceptorRadioligand Binding Assay< 100[7]
Dispiro compound 23aσ1 ReceptorRadioligand Binding Assay3.6[7]
Spirocyclic (pyridin-3-yl)methyl derivativeσ1 ReceptorRadioligand Binding Assay3.9[8]
Spirocyclic azepane derivativeσ1 ReceptorRadioligand Binding Assay0.42[8]
Experimental Protocol: Radioligand Binding Assay for σ1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of spirocyclic compounds for the σ1 receptor.

1. Objective: To determine the binding affinity (Ki) of spirocyclic compounds for the σ1 receptor.

2. Materials:

  • Membrane preparations from cells expressing the human σ1 receptor.
  • Radioligand, e.g., --INVALID-LINK---pentazocine.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).
  • Spirocyclic compound library dissolved in DMSO.
  • Haloperidol (for non-specific binding determination).
  • 96-well filter plates.
  • Scintillation cocktail.
  • Scintillation counter.

3. Method:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the spirocyclic test compounds.
  • Incubation: Incubate the plates at 37°C for 120 minutes.
  • Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
  • Signal Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
  • Calculate the IC50 value from the curve.
  • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Spirocyclic compounds offer a compelling structural framework for the discovery of novel therapeutic agents. Their application in high-throughput screening campaigns has already yielded promising hit compounds for a variety of challenging biological targets. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of spirocyclic libraries in their own drug discovery efforts. The continued development of synthetic methodologies for spirocycles will undoubtedly expand their presence in screening libraries and accelerate the discovery of new medicines.

References

Application Notes and Protocols for C34H48Br2O3 In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A comprehensive search of chemical databases and scientific literature did not yield specific information for a compound with the molecular formula C34H48Br2O3. This suggests that the compound may be novel, not widely studied, or referred to by a different identifier.

Without specific data on the compound's biological activity, mechanism of action, or established experimental history, providing detailed application notes and protocols for in vivo animal studies is not feasible. The following sections outline the general framework and key considerations that would be addressed if such information were available. This document will serve as a template that can be populated once the identity and characteristics of this compound are determined.

Compound Profile (Data Pending)

This section would typically provide a concise summary of the compound's known properties.

PropertyData
IUPAC Name To be determined
CAS Registry Number To be determined
Molecular Weight 664.55 g/mol (Calculated)
Chemical Structure To be determined
Solubility To be determined (e.g., in DMSO, PBS)
Purity To be determined (e.g., >98% by HPLC)
Storage Conditions To be determined (e.g., -20°C, protected from light)

Proposed Mechanism of Action (Hypothetical)

This section would detail the known or hypothesized biological pathways affected by this compound. As this is unknown, a placeholder diagram is provided to illustrate how such a pathway would be visualized.

Hypothetical Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Receptor Receptor This compound->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Protocols for In Vivo Animal Studies (Template)

The following protocols are generalized templates. Specific parameters such as dosage, vehicle, administration route, and animal model must be determined through preliminary dose-finding and tolerability studies.

Animal Model and Husbandry
  • Species and Strain: To be determined based on the research question (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Age and Weight: To be specified (e.g., 8-10 weeks old, 20-25 g).

  • Housing: Standard conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Acclimatization: Minimum of 7 days before the start of the experiment.

  • Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Formulation and Dosing

This section would provide a detailed protocol for preparing the dosing solution.

ParameterDescription
Vehicle To be determined based on solubility and biocompatibility (e.g., 10% DMSO, 40% PEG300, 50% Saline).
Concentration Range To be determined by dose-finding studies (e.g., 1, 5, 10 mg/kg).
Route of Administration To be selected based on desired systemic exposure and compound properties (e.g., Intraperitoneal (IP), Oral (PO), Intravenous (IV)).
Dosing Frequency To be determined (e.g., Once daily, twice daily).
Dosing Volume To be specified (e.g., 10 mL/kg for mice).

Protocol for Formulation:

  • Weigh the required amount of this compound.

  • Dissolve in the appropriate volume of the chosen vehicle.

  • Vortex or sonicate until a clear solution is obtained.

  • Prepare fresh on each dosing day.

Experimental Workflow

A generalized workflow for an in vivo efficacy study is presented below.

In Vivo Efficacy Study Workflow Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Groups (e.g., Vehicle, this compound doses) Acclimatization->Randomization Treatment Treatment Period (e.g., Daily Dosing for 14 days) Randomization->Treatment Monitoring In-life Monitoring (Body weight, clinical signs) Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Tumor volume, behavioral tests) Treatment->Endpoint TissueCollection Tissue Collection (Blood, target organs) Endpoint->TissueCollection Analysis Ex Vivo Analysis (e.g., Histology, Biomarker analysis) TissueCollection->Analysis

Caption: Generalized workflow for an in vivo efficacy study.

Endpoint Analysis

The selection of endpoints is critical and depends entirely on the therapeutic hypothesis.

Analysis TypeExamples
Efficacy Tumor volume measurements, behavioral assessments (e.g., forced swim test), disease-specific scoring.
Pharmacokinetics Blood sampling at various time points post-dosing to determine Cmax, Tmax, AUC.
Pharmacodynamics Measurement of target engagement or downstream biomarkers in tissues of interest.
Toxicology Clinical observations, body weight changes, clinical pathology (hematology, clinical chemistry), histopathology of major organs.

Data Presentation (Template)

Quantitative data from in vivo studies should be presented in a clear and organized manner.

Table 1: Body Weight Changes During Treatment

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)% Change
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (5 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Efficacy Endpoint (e.g., Tumor Volume)

Treatment GroupDay 14 Tumor Volume (mm³)% Tumor Growth Inhibition
VehicleMean ± SEMN/A
This compound (1 mg/kg)Mean ± SEMTo be calculated
This compound (5 mg/kg)Mean ± SEMTo be calculated
This compound (10 mg/kg)Mean ± SEMTo be calculated

Conclusion and Future Directions

This section would summarize the findings and suggest next steps. As no data is available, this remains a placeholder.

To proceed with creating meaningful and accurate Application Notes and Protocols, the following information is required:

  • The common name or CAS number of the compound this compound.

  • Any existing literature or preliminary data on its biological activity.

  • The intended therapeutic area or research focus.

Upon identification of the compound, this document can be populated with specific, actionable information to guide researchers in the design and execution of in vivo animal studies.

Application Note: Quantification of C34H48Br2O3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of C34H48Br2O3 in human plasma. The methodology employs a simple protein precipitation extraction procedure and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a novel therapeutic agent currently under investigation. To support its clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for such applications.[1][2][3] This document provides a detailed protocol for the determination of this compound concentrations in human plasma, suitable for researchers, scientists, and professionals in drug development.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. For the purpose of this note, a hypothetical analog, this compound-d4, is used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for sample extraction:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 50
    1.0 95
    2.5 95
    2.6 50

    | 4.0 | 50 |

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 687.2 451.3 25

    | this compound-d4 (IS) | 691.2 | 455.3 | 25 |

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Results and Discussion

Method Validation Summary

The developed LC-MS/MS method was validated according to established guidelines for bioanalytical method validation.[4] A summary of the validation parameters is presented in the tables below.

Table 1: Calibration Curve Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| this compound | 0.5 - 500 | >0.995 |

Table 2: Precision and Accuracy

QC Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
1.5 (LQC) ≤ 8.5 95.2 - 104.8 ≤ 9.2 96.1 - 103.5
75 (MQC) ≤ 6.1 97.3 - 102.1 ≤ 7.5 98.0 - 101.7

| 400 (HQC) | ≤ 5.5 | 98.5 - 101.4 | ≤ 6.8 | 99.1 - 100.9 |

Table 3: Sensitivity and Recovery

Parameter Result
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Mean Extraction Recovery 88.5%

| Matrix Effect | Minimal (<15% CV) |

Experimental Workflow and Protocols

The overall experimental workflow is depicted in the diagram below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. This method can be effectively applied to pharmacokinetic and toxicokinetic studies of this compound.

References

Application Notes and Protocols for Competitive Binding Assays Featuring C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the novel molecule C34H48Br2O3 in competitive binding assays. Competitive binding assays are a fundamental technique in pharmacology and drug discovery to determine the affinity of a ligand (in this case, this compound) for a specific receptor or binding site. This is achieved by measuring the ability of the unlabeled test compound to compete with a labeled ligand (e.g., radiolabeled or fluorescently labeled) for binding to the target. The data generated from these assays are crucial for characterizing the potency and specificity of new chemical entities.

Given the novel nature of this compound, these protocols are presented as a robust framework that can be adapted and optimized for various potential biological targets.

Principle of Competitive Binding Assays

A competitive binding assay measures the displacement of a labeled ligand of known affinity from its receptor by an unlabeled test compound. The concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the labeled ligand is known as the IC50 (inhibitory concentration 50). The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) for the test compound, which reflects its binding affinity for the receptor.

Data Presentation

Table 1: Hypothetical Binding Affinity Data for this compound
Target ReceptorLabeled LigandKi of Labeled Ligand (nM)IC50 of this compound (nM)Calculated Ki of this compound (nM)
Receptor A[3H]-Ligand X2.515075
Receptor B[125I]-Ligand Y0.8>10,000>5,000
Receptor CFluoro-Ligand Z5.2850410
Table 2: Reagents for Competitive Binding Assay
ReagentSupplierCatalog No.Storage
This compoundIn-house/Custom SynthesisN/A-20°C, dessicated
Labeled LigandPerkinElmer, Thermo FisherVaries-20°C or -80°C
Receptor PreparationIn-house or commercialN/A-80°C
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)Sigma-AldrichVariesRoom Temperature
Scintillation Cocktail (for radioligand assays)PerkinElmerVariesRoom Temperature
96-well PlatesCorning, GreinerVariesRoom Temperature

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

This protocol describes a typical competitive binding assay using a radiolabeled ligand.

1. Preparation of Reagents:

  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA. Store at 4°C.
  • Labeled Ligand Stock: Dilute the radiolabeled ligand in assay buffer to a concentration that is 2-fold the desired final concentration (typically close to its Kd value).
  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, and then dilute each concentration into the assay buffer.
  • Receptor Preparation: Thaw the membrane preparation containing the target receptor on ice. Homogenize gently and dilute in ice-cold assay buffer to a concentration that provides an adequate signal-to-noise ratio.

2. Assay Procedure:

  • Add 50 µL of assay buffer to all wells of a 96-well plate.
  • For total binding, add 25 µL of assay buffer.
  • For non-specific binding, add 25 µL of a high concentration of an appropriate unlabeled ligand (not this compound).
  • For the competition curve, add 25 µL of the serially diluted this compound solutions to the appropriate wells.
  • Add 25 µL of the diluted labeled ligand to all wells.
  • Initiate the binding reaction by adding 100 µL of the diluted receptor preparation to all wells.
  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

3. Termination and Detection:

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
  • Dry the filter mats.
  • Add scintillation cocktail to each filter spot in a scintillation vial or a filter plate.
  • Measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the log concentration of this compound.
  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizations

Competitive_Binding_Assay_Workflow prep Reagent Preparation (Buffer, Ligands, Receptor) plate Plate Setup (Total, Non-specific, Competition) prep->plate add_ligand Add Labeled Ligand plate->add_ligand add_receptor Add Receptor Preparation add_ligand->add_receptor incubate Incubate to Equilibrium add_receptor->incubate terminate Terminate Assay (e.g., Filtration) incubate->terminate detect Detect Signal (e.g., Scintillation Counting) terminate->detect analyze Data Analysis (IC50 and Ki Calculation) detect->analyze

Caption: Workflow for a typical competitive binding assay.

Hypothetical_Signaling_Pathway This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway modulated by this compound.

Application Note and Protocol: Measuring p-RET Levels after C34H48Br2O3 Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the measurement of phosphorylated RET (p-RET) protein levels in cell culture following treatment with the compound C34H48Br2O3. The protocol is intended to guide researchers in accurately assessing the impact of this compound on RET signaling.

Introduction to RET Signaling

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several cell lineages, including neural crest derivatives.[1] Ligand-induced dimerization of the RET receptor leads to autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal in regulating cell proliferation, survival, and differentiation. Dysregulation of RET signaling, often through activating mutations or gene rearrangements, is implicated in the pathogenesis of various cancers, such as medullary thyroid carcinoma and non-small cell lung cancer.[1][3] Consequently, the RET receptor is a significant target for therapeutic intervention.

Note on this compound: The compound this compound is a novel investigational agent. Its specific mechanism of action on RET is currently under evaluation. This protocol provides a framework for assessing its effects on RET phosphorylation, a key indicator of RET activation.

Experimental Overview

This protocol outlines the necessary steps to:

  • Treat cultured cells with this compound.

  • Prepare cell lysates.

  • Perform Western blotting to detect and quantify phosphorylated RET (p-RET).

A general workflow for this process is depicted below:

experimental_workflow cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-RET) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for p-RET Western blot analysis.

Detailed Protocols

Cell Culture and Treatment with this compound

This section provides a general protocol for cell treatment. The optimal cell type, this compound concentration, and treatment duration should be empirically determined by the researcher.

Materials:

  • Appropriate cell line expressing RET (e.g., TT cells for medullary thyroid carcinoma)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a series of dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control.

  • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment time (e.g., 1, 6, 12, 24 hours).

Cell Lysis

Materials:

  • Phosphate Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (or similar)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • After treatment, place the 6-well plates on ice.

  • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-200 µL for a well of a 6-well plate).

  • Scrape the cells from the bottom of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Western Blotting

3.3.1. Gel Electrophoresis and Protein Transfer

Materials:

  • Protein lysates

  • 4x Laemmli sample buffer

  • SDS-PAGE gels (appropriate percentage for RET, which is ~150-170 kDa)

  • SDS-PAGE running buffer

  • PVDF membrane

  • Transfer buffer

  • Methanol

Protocol:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 1/3 volume of 4x Laemmli sample buffer to each protein lysate.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel according to the manufacturer's instructions.

  • While the gel is running, activate a PVDF membrane by soaking it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

  • Transfer the separated proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.

3.3.2. Immunoblotting

Materials:

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[4]

  • Primary antibody against p-RET (e.g., anti-p-RET Tyr1062).

  • Primary antibody against total RET.

  • Primary antibody for a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Protocol:

  • After transfer, block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-p-RET antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Image the blot using a chemiluminescence detection system.

  • (Optional but recommended) After imaging for p-RET, the membrane can be stripped and re-probed for total RET and a loading control to normalize the p-RET signal.

Data Presentation and Analysis

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-RET band should be normalized to the intensity of the total RET band, and subsequently to the loading control.

Table 1: Antibody Dilutions

AntibodyHost SpeciesSupplierCatalog #Recommended Dilution
Phospho-RET (Tyr1062)RabbitThermo FisherPA5-1047691:1000
Phospho-RET (Tyr905)RabbitCell Signaling#32211:1000
Total RETRabbitAbcamab1341001:5000
β-ActinMouseSigma-AldrichA54411:10000
Anti-rabbit IgG (HRP)GoatVarious-1:5000 - 1:10000
Anti-mouse IgG (HRP)GoatVarious-1:5000 - 1:10000

Table 2: Example Data Table for Densitometry Analysis

TreatmentThis compound (µM)p-RET IntensityTotal RET IntensityLoading Control IntensityNormalized p-RET/Total RET
Vehicle0(Value)(Value)(Value)(Value)
This compound1(Value)(Value)(Value)(Value)
This compound5(Value)(Value)(Value)(Value)
This compound10(Value)(Value)(Value)(Value)

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and highlights the central role of RET phosphorylation.

ret_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling RET RET Receptor pRET Phosphorylated RET (p-RET) RET->pRET Phosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway pRET->RAS_RAF PI3K_AKT PI3K/AKT Pathway pRET->PI3K_AKT PLCg PLCγ Pathway pRET->PLCg Ligand Ligand (e.g., GDNF) Ligand->RET This compound This compound This compound->pRET Inhibition? Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival

Caption: RET signaling pathway and potential point of intervention.

Troubleshooting

IssuePossible CauseRecommendation
High Background Blocking agent is inappropriate.Use 5% BSA in TBST for blocking. Avoid using milk.[4]
Antibody concentration is too high.Optimize primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of washes.
No or Weak Signal Protein phosphorylation is not induced.Ensure appropriate cell stimulation if required. Perform a time-course experiment to determine peak phosphorylation.
Phosphatase activity in the lysate.Ensure fresh phosphatase inhibitors were added to the lysis buffer.
Primary antibody does not recognize the phosphorylated target.Use a positive control to validate the antibody.
Non-specific Bands Antibody is not specific.Use a more specific antibody. Try a different blocking buffer.
Protein degradation.Ensure fresh protease inhibitors were added to the lysis buffer and that samples were kept on ice.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Verapamil, a calcium channel blocker, has been extensively studied as a first-generation MDR modulator. It competitively inhibits P-gp, thus restoring the sensitivity of resistant cancer cells to various anticancer drugs.[1][2][3][4][5] These application notes provide detailed protocols and data for utilizing Verapamil to study and potentially reverse P-gp-mediated drug resistance in a research setting.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of Verapamil in reversing multidrug resistance.

Table 1: Effect of Verapamil on the Cytotoxicity of Chemotherapeutic Agents in Resistant Cell Lines

Cell LineChemotherapeutic AgentVerapamil ConcentrationFold Increase in Sensitivity (IC50 Decrease)Reference
CEM/VCR 1000Epirubicin3 µg/mL10[1]
CEM/VCR 1000Epirubicin10 µg/mL19[1]
CHO-AdrrAdriamycin10 µM15[6][7]
MGH-U1RDoxorubicin16 µg/mL2.5[8]
MGH-U1RDoxorubicin32 µg/mL2.5[8]
K562/DOXDoxorubicinNot specified5.2 (in Tf-L-DOX/VER)[9]
2780AD, MCF7/AdrR, H69LX10Adriamycin6.6 µM10-12[10]
SGC-7901DoxorubicinNot specified6.77 (Relative IC50)[11]

Table 2: Effect of Verapamil on Intracellular Drug Accumulation

Cell LineDrugVerapamil ConcentrationFold Increase in AccumulationReference
K562/ADM[3H]Verapamil5 µM (with Vincristine)Not specified (increased)[5]
2780AD, MCF7/AdrRAdriamycin6.6 µM2[10]

Table 3: Effect of Verapamil on P-glycoprotein Expression

Cell LineVerapamil ConcentrationDuration of ExposureChange in P-gp ExpressionReference
K562/ADR15 µM72 hours3-fold decrease[12]
CEM VLB100Not specifiedNot specifiedSimilar decrease to K562/ADR[12]

Signaling Pathways and Mechanisms of Action

Verapamil primarily acts by directly interacting with P-glycoprotein (P-gp), a transmembrane efflux pump. It can act as both a substrate and an inhibitor of P-gp.[13][14] By binding to P-gp, Verapamil competitively inhibits the efflux of chemotherapeutic drugs, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cells.[4][5] Some studies also suggest that Verapamil can downregulate the expression of P-gp at the mRNA and protein levels.[12]

Mechanism of Verapamil in Reversing P-gp Mediated Drug Resistance cluster_cell Cancer Cell cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) (ABC Transporter) Drug_out Chemotherapeutic Drug (Effluxed) Pgp->Drug_out Efflux Drug Chemotherapeutic Drug Drug->Pgp Binds to P-gp DNA_damage DNA Damage & Apoptosis Drug->DNA_damage Increased Intracellular Concentration Verapamil Verapamil Verapamil->Pgp Inhibits Drug_in Chemotherapeutic Drug (Extracellular) Drug_in->Drug Enters Cell Verapamil_in Verapamil (Extracellular) Verapamil_in->Verapamil Enters Cell

Caption: Verapamil inhibits P-gp, increasing intracellular drug concentration.

Experimental Protocols

Cell Culture
  • Cell Lines: Use a pair of drug-sensitive parental cell lines (e.g., CEM/O, CHO-K1, K562) and their multidrug-resistant counterparts that overexpress P-gp (e.g., CEM/VCR 1000, CHO-Adrr, K562/ADM).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Maintenance of Resistance: For the resistant cell line, maintain a low concentration of the selecting drug in the culture medium to ensure the continued expression of the resistance phenotype. Remove the selecting drug from the medium for a sufficient period before experiments to avoid interference.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of Verapamil on the chemosensitivity of cancer cells.

  • Materials:

    • 96-well plates

    • Parental and resistant cell lines

    • Chemotherapeutic agent (e.g., Doxorubicin, Epirubicin)

    • Verapamil hydrochloride

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5 x 103 cells/well) and allow them to attach overnight.

    • Prepare serial dilutions of the chemotherapeutic agent.

    • Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of Verapamil (e.g., 5-10 µM). Include untreated control wells.

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without Verapamil. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of Verapamil.

Rhodamine 123 Efflux Assay

This assay measures the function of P-gp and its inhibition by Verapamil. Rhodamine 123 is a fluorescent substrate of P-gp.

  • Materials:

    • Parental and resistant cell lines

    • Rhodamine 123

    • Verapamil hydrochloride

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in serum-free medium.

    • Incubate the cells with a P-gp inhibitor (e.g., 10 µM Verapamil) or vehicle control for 30 minutes at 37°C.[15][16]

    • Add Rhodamine 123 (e.g., 1.3 - 5.25 µM) and incubate for another 30-60 minutes at 37°C.[15][17]

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[15]

    • Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours to allow for efflux.[15]

    • Wash the cells again with ice-cold PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry or visualize using a fluorescence microscope. A higher fluorescence intensity in the presence of Verapamil indicates inhibition of P-gp-mediated efflux.

Experimental Workflow for Rhodamine 123 Efflux Assay Start Start Cell_prep Prepare Cell Suspension (Resistant Cells) Start->Cell_prep Incubate_Verapamil Incubate with Verapamil (or Vehicle Control) Cell_prep->Incubate_Verapamil Add_Rh123 Add Rhodamine 123 (Loading) Incubate_Verapamil->Add_Rh123 Wash1 Wash with Cold PBS Add_Rh123->Wash1 Efflux Incubate in Fresh Medium (Efflux Period) Wash1->Efflux Wash2 Wash with Cold PBS Efflux->Wash2 Analyze Analyze Intracellular Fluorescence (Flow Cytometry) Wash2->Analyze End End Analyze->End

Caption: Workflow for assessing P-gp function using Rhodamine 123.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates, including Verapamil.

  • Materials:

    • P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

    • Verapamil hydrochloride

    • ATP

    • Malachite green reagent for phosphate detection

  • Procedure:

    • Prepare a reaction mixture containing P-gp membranes, the appropriate buffer, and varying concentrations of Verapamil.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding cold stop solution.

    • Add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm).

    • The amount of phosphate released is proportional to the P-gp ATPase activity. Verapamil typically shows a biphasic effect, stimulating ATPase activity at lower concentrations and inhibiting it at higher concentrations.[13][18]

Conclusion

Verapamil serves as a valuable tool for studying P-glycoprotein-mediated multidrug resistance. The protocols outlined above provide a framework for researchers to investigate the mechanisms of drug efflux and to evaluate the potential of novel compounds to overcome MDR. While Verapamil itself has limitations for clinical use due to its cardiovascular effects, it remains a crucial reference compound in the ongoing search for more potent and specific MDR modulators.[2]

References

Application Notes and Protocols: Cell Line Selection for Efficacy Testing of C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a novel therapeutic candidate, such as C34H48Br2O3, requires a systematic approach to determine its biological activity and potential as a pharmacological agent. A critical initial step is the selection of appropriate cellular models to assess its efficacy. This document provides a comprehensive guide to selecting suitable cell lines and detailed protocols for fundamental efficacy testing, including the assessment of cell viability, apoptosis, and cell cycle distribution. Given that the specific biological targets of this compound are not yet elucidated, a broad initial screening approach is recommended to identify sensitive cancer cell lines and begin to understand its mechanism of action.

Cell Line Selection Strategy

The choice of cell lines is paramount for obtaining meaningful data in preclinical drug development. For a novel compound like this compound, a tiered approach to cell line selection is advised.

Tier 1: Broad Spectrum Screening (NCI-60 Panel or similar)

To cast a wide net and identify potential cancer types susceptible to this compound, initial screening against a large, well-characterized panel of cancer cell lines is recommended.[1][2] The National Cancer Institute's NCI-60 panel, which represents nine different types of human cancer, is a valuable resource for this purpose.[2] This broad screen can help identify patterns of activity and potential biomarkers of response.

Tier 2: Hypothesis-Driven Selection

Based on the initial screening results or any structural similarities of this compound to known compounds, a more focused panel of cell lines can be selected. This selection should consider:

  • Tissue of Origin: Focus on cell lines derived from the cancer types that showed the highest sensitivity in the initial screen.[3]

  • Genetic Background: Select cell lines with known mutations in key oncogenic or tumor suppressor pathways (e.g., p53, KRAS, BRAF, EGFR). This can help to elucidate the mechanism of action.[4]

  • Expression of Potential Targets: If preliminary data suggests a potential molecular target, select cell lines with varying expression levels of that target to establish a correlation between target expression and drug sensitivity.[4]

Tier 3: In-depth Mechanistic Studies

Once a small number of sensitive cell lines are identified, further studies can be conducted to delve deeper into the compound's mechanism of action. This may involve using isogenic cell line pairs (differing only by a single gene) to confirm the role of a specific target.

A logical workflow for cell line selection is depicted below:

A Novel Compound (this compound) B Tier 1: Broad Spectrum Screening (e.g., NCI-60 Panel) A->B C Identify Sensitive Cancer Types B->C D Tier 2: Hypothesis-Driven Selection (Based on Tier 1 data and compound structure) C->D E Select cell lines with diverse genetic backgrounds and target expression levels D->E F Tier 3: In-depth Mechanistic Studies E->F H Efficacy Testing Protocols (Viability, Apoptosis, Cell Cycle) E->H G Isogenic cell line pairs (if target is hypothesized) F->G F->H

Caption: Workflow for Cell Line Selection.

Experimental Protocols

The following are detailed protocols for essential in vitro assays to determine the efficacy of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • Collect both adherent and floating cells from the culture plates. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

cluster_0 Apoptosis Assay Workflow A Cell Treatment with this compound B Harvest Adherent and Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G H Data Interpretation: - Live - Early Apoptotic - Late Apoptotic/Necrotic - Necrotic G->H

Caption: Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] This can reveal if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI/RNase staining buffer (containing propidium iodide and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in the apoptosis assay protocol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

Data Analysis:

The DNA content will be represented as a histogram. The G0/G1 phase will have a 2N DNA content, the G2/M phase will have a 4N DNA content, and the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Data Presentation

Quantitative data from the efficacy testing should be summarized in clear and structured tables for easy comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
Example 1 Breast
Example 2 Lung
Example 3 Colon
.........

Table 2: Apoptosis Induction by this compound (at IC50 concentration, 48h)

Cell Line% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Example 1
Example 2
Example 3
...

Table 3: Cell Cycle Distribution after this compound Treatment (at IC50 concentration, 24h)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Example 1
Example 2
Example 3
...

Potential Signaling Pathways to Investigate

While the mechanism of this compound is unknown, many anticancer agents exert their effects through common signaling pathways. Based on the results of the initial assays, further investigation into the following pathways may be warranted:

  • Apoptosis Pathway: If significant apoptosis is observed, investigate the activation of caspases (e.g., caspase-3, -8, -9) and the expression of Bcl-2 family proteins.

  • Cell Cycle Regulation Pathway: If cell cycle arrest is detected, examine the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate the specific cell cycle checkpoint.

  • MAPK/ERK and PI3K/Akt Pathways: These are key pathways that regulate cell proliferation, survival, and growth. Investigating the phosphorylation status of key proteins in these pathways can provide insights into the compound's mechanism of action.

cluster_0 Potential Signaling Pathways A This compound B Cell A->B C Apoptosis Pathway (Caspase Activation) B->C D Cell Cycle Regulation (Cyclin/CDK Modulation) B->D E Proliferation/Survival Pathways (MAPK/ERK, PI3K/Akt) B->E F Cell Death C->F G Cell Cycle Arrest D->G H Inhibition of Proliferation E->H

Caption: Potential Signaling Pathways.

Conclusion

This document provides a strategic framework and detailed protocols for the initial efficacy testing of the novel compound this compound. By employing a systematic approach to cell line selection and utilizing established in vitro assays, researchers can generate robust and reproducible data to guide the further development of this potential therapeutic agent. The results from these studies will be instrumental in elucidating the compound's mechanism of action and identifying the most promising cancer types for future preclinical and clinical investigation.

References

Application Note: Generation of a Dose-Response Curve for C34H48Br2O3, a Putative SERCA Pump Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for generating a dose-response curve for the novel compound C34H48Br2O3. While specific biological activities of this compound are under investigation, its structural characteristics may suggest a mechanism of action similar to that of Thapsigargin, a potent inhibitor of the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1][2][3] Inhibition of the SERCA pump disrupts cellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis, a pathway of significant interest in cancer research.[1][4][5][6] This document will therefore use the well-established effects of Thapsigargin as a framework for designing and executing experiments to characterize the dose-dependent effects of this compound.

The primary objective is to determine the concentration range over which this compound elicits a biological response, and to calculate key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The protocols outlined below describe the necessary steps for cell culture, compound preparation, execution of a cell viability assay, and data analysis to construct a dose-response curve.

Signaling Pathway: SERCA Pump Inhibition and Induction of ER Stress

The proposed mechanism of action for this compound, based on the Thapsigargin model, involves the inhibition of the SERCA pump. This pump is crucial for maintaining low cytosolic calcium levels by actively transporting Ca2+ ions into the lumen of the endoplasmic reticulum.[1][3] Inhibition of SERCA leads to a cascade of cellular events, as depicted in the diagram below.

SERCA_Inhibition_Pathway cluster_ca This compound This compound SERCA SERCA Pump This compound->SERCA Inhibition Ca_Cytosol Cytosolic Ca2+ Increase SERCA->Ca_Cytosol Ca_ER ER Ca2+ Depletion SERCA->Ca_ER ER_Stress ER Stress Ca_Cytosol->ER_Stress Ca_ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis via SERCA pump inhibition.

Experimental Protocols

Cell Culture and Maintenance

A suitable cell line should be chosen for the study. For anti-cancer drug screening, cell lines such as PC3 (prostate cancer), HEK293 (human embryonic kidney), or H9c2 (rat cardiomyocytes) have been used in studies with SERCA inhibitors.[7][8]

  • Materials:

    • Selected cancer cell line

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks and plates (96-well plates for viability assays)

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Culture cells in T-75 flasks with complete growth medium.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

    • For the assay, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired seeding density.

Compound Preparation and Dilution Series

Proper handling and dilution of this compound are critical for accurate results.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Complete growth medium

    • Sterile microcentrifuge tubes

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of working solutions by serially diluting the stock solution in complete growth medium. A common approach is to use a 1:10 or 1:5 dilution series to cover a broad range of concentrations (e.g., 100 µM to 1 nM).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound dilution series

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). Studies with Thapsigargin have shown effects at various time points.[8][9]

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Experimental Workflow

The overall experimental workflow for generating a dose-response curve is illustrated below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound Dilutions) Treatment Treatment with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis & Curve Fitting Viability_Assay->Data_Analysis EC50_Calc EC50/IC50 Determination Data_Analysis->EC50_Calc

Caption: Workflow for generating a dose-response curve for this compound.

Data Presentation and Analysis

The raw absorbance data from the microplate reader should be processed to determine the percentage of cell viability at each concentration of this compound.

  • Data Normalization:

    • Subtract the average absorbance of the no-cell control from all other absorbance values.

    • Express the viability of treated cells as a percentage of the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Dose-Response Curve Generation:

    • Plot the normalized % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Use a non-linear regression model (e.g., four-parameter logistic model) to fit the data and generate a sigmoidal dose-response curve.

  • EC50/IC50 Determination:

    • The EC50 (or IC50 for inhibition) is the concentration of the compound that produces 50% of the maximal response (or inhibition). This value is calculated from the fitted curve.

Quantitative Data Summary

The results of the dose-response analysis should be summarized in a clear and concise table.

ParameterValue
Cell Line e.g., PC3
Exposure Time e.g., 48 hours
EC50 / IC50 [Calculated Value] nM/µM
95% Confidence Interval [Lower Bound] - [Upper Bound]
Hill Slope [Calculated Value]
R-squared [Calculated Value]

Table 1: Summary of dose-response parameters for this compound.

Conclusion

This application note provides a comprehensive protocol for determining the dose-response relationship of the novel compound this compound, using the well-characterized SERCA inhibitor Thapsigargin as a model. By following these detailed methodologies for cell culture, compound handling, viability assays, and data analysis, researchers can effectively characterize the potency of this compound and gain insights into its potential as a therapeutic agent. The provided diagrams for the proposed signaling pathway and experimental workflow offer clear visual aids for understanding the experimental design and underlying biological mechanisms.

References

Application Notes & Protocols for High-Content Imaging with C34H48Br2O3 (Thapsigargin Analog)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C34H48Br2O3 is a novel synthetic compound analogous to the natural product Thapsigargin. Thapsigargin is a well-characterized sesquiterpene lactone derived from the plant Thapsia garganica and is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] By blocking SERCA, this compound, hereafter referred to as the compound, disrupts intracellular calcium homeostasis, leading to the depletion of endoplasmic reticulum (ER) calcium stores and a subsequent increase in cytosolic calcium levels.[1][2] This disruption of calcium signaling induces ER stress and activates the Unfolded Protein Response (UPR), a key cellular signaling network.[2][4] Unresolved ER stress can ultimately lead to apoptosis, making this compound and its analogs valuable tools for cancer research and drug development.[1][4][5]

High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple cellular parameters in a high-throughput manner.[6][7][8] This approach is ideally suited for studying the complex cellular responses induced by treatment with this Thapsigargin analog, enabling detailed investigation of ER stress, UPR activation, calcium signaling, and apoptosis.[9]

Mechanism of Action: ER Stress and the Unfolded Protein Response

The primary mechanism of action of this Thapsigargin analog is the induction of ER stress through the inhibition of the SERCA pump.[1][10] This leads to the activation of the three canonical branches of the UPR:

  • IRE1α (Inositol-requiring enzyme 1α): Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD).

  • PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis.

  • ATF6 (Activating transcription factor 6): Under ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This cleaved fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.

Prolonged or severe ER stress, as induced by this compound, can shift the UPR from a pro-survival to a pro-apoptotic response, making it a target for anti-cancer therapies.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for Thapsigargin, which can be used as a starting point for dose-response studies with the this compound analog.

ParameterCell LineValueReference
IC50 for SERCA InhibitionVarious~30 nM[11]
IC50 for Gq-dependent Ca2+ signaling inhibition (24h)HEK29325 nM[9]
Typical Working ConcentrationVarious2-2000 nM[11]
Typical Treatment DurationVarious0.5-24 hours[11]

Signaling Pathway Diagram

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus SERCA SERCA Pump Ca_ER Ca2+ Store SERCA->Ca_ER Ca2+ uptake Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol Ca2+ release IRE1 IRE1α BiP BiP IRE1->BiP XBP1u XBP1u mRNA IRE1->XBP1u Splicing PERK PERK PERK->BiP eIF2a eIF2α PERK->eIF2a Phosphorylation ATF6 ATF6 ATF6->BiP ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocation & Cleavage BiP->IRE1 BiP->PERK Dissociation BiP->ATF6 Dissociation Compound This compound Compound->SERCA Inhibition XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 Selective Translation ATF4_protein ATF4 Protein ATF4->ATF4_protein ATF6_protein ATF6 Protein ATF6_cleaved->ATF6_protein UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_Genes ATF4_protein->UPR_Genes Apoptosis_Genes Apoptosis Genes (CHOP) ATF4_protein->Apoptosis_Genes ATF6_protein->UPR_Genes

Caption: this compound-induced UPR signaling pathway.

High-Content Imaging Experimental Protocols

Protocol 1: Multiplexed Assay for ER Stress and Cytotoxicity

This protocol allows for the simultaneous quantification of UPR activation (through ATF4 nuclear translocation) and cell death.

Materials:

  • U2OS cells (or other suitable cell line)

  • 96-well or 384-well clear-bottom imaging plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-ATF4

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Hoechst 33342 (for nuclear staining)

  • CellTox™ Green Cytotoxicity Assay dye (or similar cell impermeant DNA dye)

  • High-content imaging system

Experimental Workflow Diagram:

HCI_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well) B 2. Cell Culture (24 hours) A->B C 3. Compound Treatment (Dose-response, 16 hours) B->C D 4. Add Cytotoxicity Dye (e.g., CellTox Green) C->D E 5. Fixation (4% PFA, 15 min) D->E F 6. Permeabilization (0.1% Triton X-100, 10 min) E->F G 7. Blocking (5% BSA, 1 hour) F->G H 8. Primary Antibody Incubation (Anti-ATF4, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (Alexa Fluor 488, 1 hour) H->I J 10. Nuclear Staining (Hoechst 33342, 10 min) I->J K 11. Image Acquisition (High-Content Imager) J->K L 12. Image Analysis (Nuclear segmentation, intensity measurements) K->L

Caption: Workflow for ER stress and cytotoxicity HCI assay.

Procedure:

  • Cell Seeding: Seed U2OS cells into a 96-well imaging plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Cell Culture: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of the this compound compound in complete growth medium. Add the diluted compound to the wells. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., 1 µM Thapsigargin). Incubate for 16 hours.

  • Cytotoxicity Staining: Add the CellTox™ Green dye to all wells according to the manufacturer's instructions, typically 30 minutes before the end of the compound incubation.

  • Fixation: Carefully aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Aspirate the PFA and wash three times with PBS. Add 100 µL of 0.1% Triton X-100 and incubate for 10 minutes.

  • Blocking: Aspirate the permeabilization buffer, wash three times with PBS, and add 100 µL of blocking buffer. Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-ATF4 antibody in blocking buffer. Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer. Add 50 µL of the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the wells three times with PBS. Add 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 10 minutes at room temperature, protected from light.

  • Image Acquisition: Wash the wells twice with PBS, leaving 100 µL of PBS in each well for imaging. Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel), Alexa Fluor 488 (green channel), and CellTox Green (green channel).

  • Image Analysis:

    • Use the Hoechst channel to identify and segment individual nuclei.

    • Measure the mean fluorescence intensity of the ATF4 signal (green channel) within the nuclear mask.

    • Identify dead cells by segmenting the bright CellTox Green-positive nuclei.

    • Calculate the percentage of ATF4-positive cells and the percentage of dead cells for each treatment condition.

Protocol 2: Live-Cell Kinetic Analysis of Cytosolic Calcium

This protocol measures the dynamic changes in intracellular calcium concentration following compound treatment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • 96-well or 384-well clear-bottom imaging plates

  • Complete growth medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • High-content imaging system with kinetic imaging capabilities and fluidics handling

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well imaging plate at a density of 20,000 cells per well and incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Aspirate the growth medium from the cells, wash once with HBSS, and add 100 µL of loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • Image Acquisition Setup: Place the plate in the high-content imager and allow the temperature to equilibrate to 37°C. Set up a kinetic imaging protocol to acquire images every 5-10 seconds for a total of 10-15 minutes.

  • Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes before compound addition.

  • Compound Addition: Using the instrument's fluidics system, add a 2X concentration of the this compound compound to the wells to achieve the desired final concentration.

  • Kinetic Imaging: Continue acquiring images for the remainder of the time course to capture the calcium flux.

  • Image Analysis:

    • Identify individual cells based on their fluorescence at baseline.

    • Measure the mean fluorescence intensity of Fluo-4 in each cell over time.

    • Plot the change in fluorescence intensity (F/F0, where F0 is the baseline fluorescence) over time for each cell and treatment condition.

    • Quantify parameters such as peak fluorescence, time to peak, and area under the curve.

Conclusion

The this compound compound, as a Thapsigargin analog, is a powerful tool for inducing and studying ER stress and the UPR. High-content imaging provides an ideal platform for dissecting the complex cellular responses to this compound, enabling quantitative, multi-parametric analysis of key events in the ER stress pathway. The protocols outlined here provide a robust framework for investigating the mechanism of action and potential therapeutic applications of this and similar molecules in drug discovery and cell biology research.

References

Application Notes and Protocols: C34H48Br2O3 (Bromaphorin) in Combination with MEK Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C34H48Br2O3, hereafter referred to as Bromaphorin, is a novel investigational small molecule inhibitor targeting the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent oncogenic drivers in a variety of human cancers, often due to mutations in the PIK3CA gene (encoding p110α) or loss of the tumor suppressor PTEN.[1]

While direct inhibition of the PI3K pathway is a promising therapeutic strategy, single-agent efficacy can be limited by feedback mechanisms and crosstalk with other signaling cascades, most notably the RAS/RAF/MEK/ERK pathway.[3][4][5][6] Activation of the MEK/ERK pathway can mediate resistance to PI3K inhibitors.[6][7] This has led to a strong rationale for the dual blockade of both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways to achieve synergistic antitumor effects and overcome resistance.[3][4][5][6][7]

These application notes provide a comprehensive guide for investigating the synergistic potential of Bromaphorin in combination with MEK inhibitors in cancer cell lines. Detailed protocols for assessing cell viability, determining drug synergy, and confirming pathway modulation are provided.

Hypothesized Signaling Pathway and Drug Targets

The diagram below illustrates the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways and the proposed targets for Bromaphorin and a representative MEK inhibitor.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K (p110α) RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation Bromaphorin Bromaphorin (this compound) Bromaphorin->PI3K MEKi MEK Inhibitor MEKi->MEK

Caption: PI3K/AKT and RAS/MEK/ERK signaling pathways.

Quantitative Data Summary

The following tables present hypothetical data for Bromaphorin as a single agent and in combination with a MEK inhibitor (e.g., Selumetinib) in various cancer cell lines. This data is illustrative and serves as a template for expected results from the described protocols.

Table 1: Single-Agent IC50 Values for Bromaphorin and MEK Inhibitor

Cell LineCancer TypePIK3CA StatusKRAS/BRAF StatusBromaphorin IC50 (nM)MEK Inhibitor IC50 (nM)
MCF-7BreastE545K (mutant)Wild-Type451200
BT-474BreastK111N (mutant)Wild-Type601500
HCT116ColorectalWild-TypeKRAS G13D (mutant)80025
A375MelanomaWild-TypeBRAF V600E (mutant)110015

Table 2: Synergy Analysis of Bromaphorin and MEK Inhibitor Combination (72h Treatment)

Cell LineCombination Index (CI) at 50% Fraction AffectedBliss Synergy ScoreInterpretation
MCF-70.6515.2Synergistic
BT-4740.7212.8Synergistic
HCT1160.4525.6Strong Synergy
A3750.5122.4Strong Synergy

Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy.[8] Bliss Synergy Score > 10 is generally considered synergistic.

Experimental Workflow

The following diagram outlines the general workflow for conducting a combination study with Bromaphorin and another kinase inhibitor.

Experimental_Workflow cluster_0 Phase 1: Single-Agent Activity cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanism of Action A1 Seed cells in 96-well plates A2 Treat with serial dilutions of Bromaphorin and MEK Inhibitor separately A1->A2 A3 Incubate for 72 hours A2->A3 A4 Perform Cell Viability Assay (MTT/CTG) A3->A4 A5 Calculate IC50 values A4->A5 B2 Treat with dose-response matrix of Bromaphorin and MEK Inhibitor A5->B2 Informs dosing range B1 Seed cells in 96-well plates B1->B2 B3 Incubate for 72 hours B2->B3 B4 Perform Cell Viability Assay B3->B4 B5 Calculate Synergy Scores (CI, Bliss) B4->B5 C1 Treat cells with IC50 concentrations (single and combination) B5->C1 Identifies synergistic doses C2 Incubate for 2-24 hours C1->C2 C3 Lyse cells and prepare protein extracts C2->C3 C4 Perform Western Blotting for p-AKT, p-ERK, etc. C3->C4 C5 Analyze pathway inhibition C4->C5

Caption: Workflow for a kinase inhibitor combination study.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Assessment using MTT Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of single agents and assesses the synergistic effects of their combination.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Bromaphorin and MEK inhibitor stock solutions (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2.[9]

  • Drug Preparation:

    • For IC50 Determination: Prepare serial dilutions of Bromaphorin and the MEK inhibitor in complete growth medium. Typically, an 8-point, 3-fold dilution series is appropriate.

    • For Combination Study: Prepare a dose-response matrix. For example, use 6 concentrations of Bromaphorin against 6 concentrations of the MEK inhibitor, centered around their respective IC50 values. Include single-agent and vehicle (e.g., 0.1% DMSO) controls.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[9][11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or on an orbital shaker.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • IC50 Calculation: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of drug concentration and fit a non-linear regression curve to determine the IC50 value.

  • Synergy Calculation: Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) or Bliss synergy scores from the dose-response matrix data.[8]

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to confirm that Bromaphorin and the MEK inhibitor are hitting their respective targets and to observe the downstream effects of the combination treatment.

Materials and Reagents:

  • 6-well cell culture plates

  • Bromaphorin and MEK inhibitor

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin (loading control).[12][13]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with Bromaphorin and/or the MEK inhibitor at specified concentrations (e.g., IC50) for a designated time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • Sample Preparation: Normalize protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibody (e.g., anti-p-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[12][13]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000) for 1 hour at room temperature.[13]

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other targets, the membrane can be stripped and re-probed with additional primary antibodies (e.g., total-AKT, β-actin).

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in cell viability assays Inconsistent cell seeding; Edge effects in 96-well plate.Ensure a homogenous single-cell suspension before seeding; Use a multichannel pipette; Avoid using the outer wells of the plate or fill them with sterile PBS.[9]
No synergistic effect observed Cell line is not dependent on both pathways; Incorrect dosing range.Choose cell lines with known co-activation of both pathways; Re-evaluate IC50 values and test a broader concentration range in the combination matrix.
Weak or no signal in Western Blot Insufficient protein loaded; Ineffective antibody; Inefficient protein transfer.Increase protein load; Check antibody datasheet for recommended dilutions and positive controls; Confirm successful transfer with Ponceau S staining.
High background in Western Blot Insufficient blocking; Antibody concentration too high; Insufficient washing.Increase blocking time or change blocking agent (e.g., from milk to BSA); Titrate primary antibody concentration; Increase the number and duration of TBST washes.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C34H48Br2O3 is a novel synthetic compound under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound induces programmed cell death, or apoptosis, in various cancer cell lines. Understanding the mechanism and quantifying the extent of apoptosis is crucial for its development as a potential anti-cancer drug. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to assess the apoptotic effects of this compound on cell populations.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA. By using Annexin V and PI in combination, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

The following table summarizes the expected quantitative data from a typical flow cytometry experiment analyzing apoptosis induced by this compound.

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound185.6 ± 3.58.9 ± 1.24.3 ± 0.81.2 ± 0.3
This compound560.1 ± 4.225.4 ± 2.812.1 ± 1.92.4 ± 0.6
This compound1035.8 ± 5.145.3 ± 3.916.5 ± 2.52.4 ± 0.7
Staurosporine (Positive Control)115.3 ± 2.950.1 ± 4.532.4 ± 3.12.2 ± 0.5

Experimental Protocols

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol for Induction of Apoptosis:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in complete culture medium.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., 1 µM staurosporine).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Annexin V/PI Staining:

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from each well to a separate 1.5 mL microcentrifuge tube.

    • Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Mandatory Visualizations

Signaling Pathways

The induction of apoptosis by a compound like this compound can occur through two main signaling pathways: the intrinsic and extrinsic pathways.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bcl2 Bcl-2 Bcl2->Bax_Bak Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrial_Pathway Intrinsic Pathway Amplification tBid->Mitochondrial_Pathway

Caption: Extrinsic (Death Receptor) Apoptosis Pathway.

Experimental Workflow

Experimental_Workflow A Cell Seeding B Treatment with this compound A->B C Incubation B->C D Cell Harvesting C->D E Annexin V/PI Staining D->E F Flow Cytometry Analysis E->F G Data Analysis (Quadrant Gating) F->G H Results G->H

Caption: Flow Cytometry Experimental Workflow.

Troubleshooting & Optimization

Improving the solubility of C34H48Br2O3 for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C34H48Br2O3 and other poorly soluble compounds in cell culture applications.

Troubleshooting Guide

Issue: Precipitate Forms When Diluting Stock Solution in Cell Culture Media

  • Question: I dissolved this compound in DMSO to make a 100 mM stock solution. When I add it to my cell culture medium to get a final concentration of 10 µM, a precipitate forms immediately. What should I do?

  • Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution like cell culture media.[1][2][3] Here are several troubleshooting steps:

    • Reduce Stock Concentration: The high concentration of your stock solution can lead to rapid precipitation upon dilution. Try preparing a lower concentration stock solution, for example, 10 mM in DMSO.[3] This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.

    • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution.[4] For example, add the required amount of stock to a smaller volume of media, vortex or sonicate gently, and then add this to the rest of your media.

    • Increase Mixing Energy: After adding the stock solution to the media, immediately vortex the solution for a few minutes.[2] Gentle warming in a 37°C water bath or brief sonication can also help to redissolve the precipitate.[2]

    • Pre-warm the Media: Warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

    • Solvent Control: Always include a vehicle control in your experiments, which is media containing the same final concentration of DMSO (or other solvent) as your experimental samples.[4]

Issue: Final Solvent Concentration is Toxic to Cells

  • Question: To avoid precipitation, I have to use a final DMSO concentration of 1%, which is affecting my cells' viability. How can I reduce the solvent toxicity?

  • Answer: Most cell lines can tolerate DMSO up to 0.5%, but it's best to keep it below 0.1% if possible, as higher concentrations can have biological effects.[4][5][6][7] To reduce solvent toxicity:

    • Maximize Stock Concentration: While a very high stock concentration can cause precipitation, the goal is to find the highest possible stock concentration that still allows for successful dilution into your media at a low final solvent percentage. This may require some optimization.

    • Explore Co-solvents and Surfactants: If DMSO toxicity is a concern, consider using a co-solvent system.[8][9] Co-solvents like polyethylene glycol (PEG400) or surfactants like Tween® 80 or Polysorbate 20 can help keep the compound in solution at a lower organic solvent concentration.[5][9] You would typically prepare the stock in DMSO and then dilute it into a solution containing the co-solvent before the final dilution in media.

    • Use of Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[8][10] Preparing a complex of this compound with a cyclodextrin like HPβCD could be a viable option.

Frequently Asked Questions (FAQs)

  • Q1: What is the best initial solvent to try for dissolving this compound?

    • A1: For a hydrophobic compound like this compound, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended starting solvent.[11] It is an excellent solvent for a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[11] Ethanol is another potential option.[1]

  • Q2: How should I prepare the stock solution of this compound?

    • A2: To prepare a stock solution, weigh out a precise amount of the compound and dissolve it in the chosen solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM or 100 mM).[12] It may be necessary to vortex or sonicate the solution to ensure it is fully dissolved.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Q3: My compound seems to come out of solution over time in the incubator. Why is this happening?

    • A3: This can happen due to a few reasons. The compound may have limited stability in the aqueous, buffered environment of the cell culture media. The presence of salts and proteins in the media can also affect solubility over time. It is recommended to prepare the working solutions fresh for each experiment.[2] If the experiment is long, consider refreshing the media with a newly prepared solution of the compound at appropriate intervals.

  • Q4: Can I use heat to dissolve my compound?

    • A4: Gentle warming to 37°C can be used to help dissolve the compound when making the final dilution in media.[2] However, avoid excessive heat as it could degrade the compound. The stability of this compound to heat is likely unknown, so this should be approached with caution.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Solubility (mM)Observations
Water25< 0.1Insoluble
PBS (pH 7.4)25< 0.1Insoluble
Ethanol2550Soluble with vortexing
DMSO25> 200Readily soluble
PEG4002525Soluble with sonication

Note: This data is illustrative and should be determined experimentally for this compound.

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound

Primary SolventCo-solvent (5% v/v)Final Aqueous SolutionMaximum Solubility (µM)
DMSO (0.5% final)NoneCell Culture Media5 (Precipitation >10 µM)
DMSO (0.5% final)Tween® 80Cell Culture Media50
DMSO (0.5% final)HPβCD (1% w/v)Cell Culture Media100

Note: This data is illustrative and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer, sonicator.

  • Procedure:

    • Calculate the mass of this compound needed to make a 10 mM solution (Molecular Weight of this compound needs to be determined).

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to the tube.

    • Vortex the tube for 2-3 minutes until the solid is completely dissolved. If necessary, place the tube in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

  • Materials: 10 mM this compound in DMSO, cell culture media (e.g., DMEM with 10% FBS), sterile microplates, spectrophotometer or microscope.

  • Procedure:

    • Prepare a series of dilutions of the 10 mM stock solution in cell culture media to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant across all dilutions (e.g., 0.5%).

    • Include a vehicle control with 0.5% DMSO in the media.

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for 1 hour.

    • Visually inspect each well for any signs of precipitation.

    • For a quantitative measure, read the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from any precipitate.

    • The highest concentration that remains clear is the maximum soluble concentration under these conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution & Solubility Test cluster_outcome Outcome weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Media stock->dilute incubate Incubate at 37°C dilute->incubate observe Observe for Precipitation incubate->observe soluble Soluble? observe->soluble yes Proceed with Experiment soluble->yes Yes no Troubleshoot soluble->no No

Caption: Workflow for preparing and testing the solubility of this compound.

troubleshooting_pathway cluster_options Troubleshooting Options start Precipitation Observed option1 Lower Stock Concentration start->option1 option2 Use Co-solvents (e.g., Tween® 80, PEG400) start->option2 option3 Use Cyclodextrins (e.g., HPβCD) start->option3 option4 Increase Mixing Energy (Vortex, Sonicate) start->option4 end_node Achieve Soluble Solution option1->end_node option2->end_node option3->end_node option4->end_node

Caption: Decision pathway for troubleshooting precipitation issues.

References

Technical Support Center: C34H48Br2O3 (Compound X)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving C34H48Br2O3 (Compound X). The information is designed to help overcome potential challenges, with a focus on mitigating off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with Compound X.

Problem/Observation Potential Cause Suggested Solution
High cell toxicity observed in control cell lines that do not express the primary target. Compound X has known off-target activity against essential cellular kinases like c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).1. Titrate Compound X: Perform a dose-response curve to determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Use a More Specific Inhibitor: If available, use a second-generation inhibitor with a better selectivity profile as a control. 3. Confirm Off-Target Engagement: Use a cell line with known dependencies on c-Kit or PDGFR to confirm that the observed toxicity is due to off-target effects.
Inconsistent IC50 values for the primary target between biochemical and cell-based assays. 1. Cellular Permeability: Compound X may have poor cell membrane permeability. 2. Efflux Pumps: The compound may be actively transported out of the cell. 3. High ATP Concentration in Cells: Intracellular ATP can compete with Compound X for binding to the kinase.1. Assess Permeability: Perform a cellular uptake assay to measure intracellular concentrations of Compound X. 2. Inhibit Efflux Pumps: Use known efflux pump inhibitors (e.g., verapamil) as controls to see if this potentiates the effect of Compound X. 3. Use ATP-Competitive Assay Formats: When possible, use assay formats that are less sensitive to ATP concentration.
Unexpected phenotypic changes in treated cells unrelated to the primary target's known function. Compound X may be modulating an unknown off-target signaling pathway. For instance, some kinase inhibitors have been shown to have immunomodulatory effects.[1][2]1. Kinase Profiling: Perform a broad kinase screen to identify other potential targets of Compound X. 2. Phenotypic Screening: Use high-content imaging or other phenotypic assays to characterize the unexpected effects more thoroughly. 3. Literature Review: Search for literature on compounds with similar chemical scaffolds to identify potential off-target activities.
Difficulty in achieving complete inhibition of the primary target in vivo. 1. Pharmacokinetic (PK) Properties: Compound X may have a short half-life or poor bioavailability. 2. Plasma Protein Binding: High binding to plasma proteins can reduce the free concentration of the compound.1. PK/PD Studies: Conduct pharmacokinetic and pharmacodynamic studies to optimize the dosing regimen. 2. Formulation Optimization: Explore different formulations to improve bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Compound X?

A1: Compound X is a potent inhibitor of the Abl tyrosine kinase, particularly the aberrant Bcr-Abl fusion protein found in certain leukemias.[3][4]

Q2: What are the known major off-targets of Compound X?

A2: The most well-characterized off-targets are c-Kit and the Platelet-Derived Growth Factor Receptor (PDGFR) family of tyrosine kinases.[4][5][6] Inhibition of these kinases can lead to unintended biological effects.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of Compound X. Additionally, employing control cell lines that lack the primary target but express off-targets can help differentiate between on-target and off-target effects. Rational drug design and high-throughput screening are also key strategies in developing more specific inhibitors.

Q4: At what concentration should I use Compound X in my cell-based assays?

A4: The optimal concentration will vary depending on the cell type and experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific system. As a starting point, concentrations between 0.1 µM and 10 µM are often used.

Q5: Is Compound X orally bioavailable?

A5: Yes, Compound X is designed to be an orally bioavailable small molecule inhibitor.[6] However, its pharmacokinetic properties can be influenced by formulation and other factors.

Quantitative Data

The following tables summarize the inhibitory activity of Compound X against its primary target and key off-targets.

Table 1: Inhibitory Activity (IC50) of Compound X against Target Kinases

Kinase TargetIC50 (µM)Assay TypeReference
v-Abl0.6Cell-free[5]
c-Kit0.1Cell-based[5][6]
PDGFR0.1Cell-free[5][6]
Bcr-Abl0.025In vitro[6]
PDGFRα0.071In vitro[7]
PDGFRβ0.607In vitro[7]

Table 2: Novel Identified Off-Targets of Compound X

Off-TargetIC50 (nM)Method of IdentificationReference
DDR1-Chemical Proteomics[8]
NQO280Chemical Proteomics & Activity Assay[8]

Experimental Protocols

In Vitro Kinase Profiling Assay

This protocol outlines a radiometric method to determine the selectivity of Compound X against a panel of kinases.

Objective: To quantify the inhibitory effect of Compound X on the activity of multiple kinases.

Materials:

  • Kinase panel of interest

  • Corresponding kinase-specific substrates

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2)

  • [γ-33P]-ATP

  • Non-radioactive ATP

  • 96-well FlashPlates™

  • 2% (v/v) Phosphoric acid (H3PO4)

  • 0.9% (w/v) NaCl solution

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of Compound X in 10% DMSO.

  • In a 96-well FlashPlate™, combine 10 µL of non-radioactive ATP solution, 25 µL of assay buffer/[γ-33P]-ATP mixture, 5 µL of the diluted Compound X (or DMSO for control), and 10 µL of the enzyme/substrate mixture.

  • Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Stop the reaction by adding 50 µL of 2% (v/v) H3PO4.

  • Wash the wells twice with 200 µL of 0.9% (w/v) NaCl.

  • Measure the incorporation of 33Pi using a microplate scintillation counter.

  • Calculate the percentage of residual kinase activity for each concentration of Compound X relative to the DMSO control.

MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the impact of Compound X on cell viability.

Objective: To determine the concentration of Compound X that inhibits cell metabolic activity by 50% (IC50).

Materials:

  • Cell line(s) of interest

  • Complete cell culture medium

  • Compound X stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9][10]

  • The next day, treat the cells with a range of concentrations of Compound X. Include a vehicle-only (DMSO) control.

  • Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Carefully remove the culture medium.

  • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9][12]

  • Shake the plate gently for 10-15 minutes.

  • Measure the absorbance at 550 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[11]

Visualizations

On_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-Abl (Oncogenic Kinase) RAS RAS BCR_ABL->RAS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Compound_X Compound X (this compound) Compound_X->BCR_ABL Inhibits

Caption: On-target inhibition of the BCR-Abl signaling pathway by Compound X.

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects PDGFR PDGFR PI3K_off PI3K PDGFR->PI3K_off c_KIT c-Kit c_KIT->PI3K_off SRC SRC Family Kinases c_KIT->SRC AKT_off AKT PI3K_off->AKT_off Cell_Growth Normal Cell Growth & Survival AKT_off->Cell_Growth SRC->Cell_Growth Compound_X Compound X (this compound) Compound_X->PDGFR Inhibits Compound_X->c_KIT Inhibits

Caption: Off-target inhibition of PDGFR and c-Kit signaling by Compound X.

Experimental_Workflow start Start: Observe unexpected phenotype or toxicity is_on_target Is the effect observed in primary target-negative cells? start->is_on_target kinase_profiling Perform broad kinase profiling screen is_on_target->kinase_profiling Yes dose_response Perform dose-response curve to find optimal concentration is_on_target->dose_response No new_target Identify potential off-target(s) kinase_profiling->new_target end_on_target On-Target Effect Characterized dose_response->end_on_target Problem Solved validate_target Validate off-target engagement in cells new_target->validate_target end_off_target Off-Target Effect Characterized validate_target->end_off_target Problem Solved

Caption: Troubleshooting workflow for differentiating on- and off-target effects.

References

Technical Support Center: C34H48Br2O3 (Brominated Compound X) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the hypothetical brominated compound C34H48Br2O3, herein referred to as Brominated Compound X (BCX). Given its large, hydrophobic, and halogenated structure, BCX is prone to specific stability challenges in aqueous environments. This resource provides troubleshooting advice, experimental protocols, and data to anticipate and address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous solution of BCX appears cloudy or has visible precipitate. What is the cause and how can I fix it?

A1: This is likely due to the low aqueous solubility of BCX, a common issue with large, hydrophobic molecules.[1]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the concentration of BCX does not exceed its solubility limit in your specific aqueous buffer.

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess the solubility of BCX across a range of pH values to determine the optimal pH for dissolution.

    • Co-solvents: Consider the use of water-miscible organic co-solvents (e.g., ethanol, DMSO, PEG 400) to increase solubility.[1] However, be mindful of their potential impact on downstream experiments.

    • Temperature: Gently warming the solution may increase solubility, but be cautious as elevated temperatures can also accelerate degradation.[1][2]

Q2: The measured concentration of BCX in my stock solution decreases over time, even when stored at 4°C. What is happening?

A2: This loss of potency can be attributed to chemical degradation. For a molecule like BCX, the likely degradation pathways in an aqueous solution are hydrolysis and oxidation.[3][4]

  • Troubleshooting Steps:

    • pH Control: Hydrolysis can be acid or base-catalyzed.[5] Prepare solutions in a buffered system at a pH where BCX exhibits maximum stability. This can be determined through a forced degradation study.

    • Protect from Light: Photolysis, or degradation caused by light, is a common issue for halogenated aromatic compounds.[4][5] Store solutions in amber vials or protect them from light.

    • Inert Atmosphere: To prevent oxidation, degas your solvent and consider blanketing the headspace of your container with an inert gas like nitrogen or argon.[6]

    • Antioxidants: If oxidation is confirmed, the addition of antioxidants (e.g., ascorbic acid) may be beneficial, but their compatibility must be verified.

Q3: My BCX solution is developing a yellow tint. What does this indicate?

A3: A color change often signifies the formation of degradation products. The brominated aromatic rings in BCX are susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study to identify the conditions (e.g., exposure to an oxidizing agent like hydrogen peroxide) that cause the color change.[5][7][8] This will help confirm the degradation pathway.

    • Analytical Characterization: Use techniques like HPLC-UV/Vis or LC-MS to separate and identify the colored degradants.[5][9]

    • Implement Preventative Measures: Based on the identified cause, implement the appropriate preventative measures as described in A2 (e.g., use of inert atmosphere, protection from light).

Quantitative Data Summary

The following tables provide hypothetical stability data for BCX to illustrate expected trends.

Table 1: Effect of pH on the Aqueous Stability of BCX at 25°C

pHHalf-life (t½) in hoursApparent First-Order Rate Constant (k) in h⁻¹
3.0720.0096
5.02500.0028
7.41500.0046
9.0480.0144

Table 2: Effect of Temperature on the Aqueous Stability of BCX at pH 7.4

Temperature (°C)Half-life (t½) in hoursApparent First-Order Rate Constant (k) in h⁻¹
412000.0006
251500.0046
40350.0198

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][7][10]

  • Preparation of Stock Solution: Prepare a stock solution of BCX in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the BCX solution to the following stress conditions[5][8]:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating the intact drug from its degradation products.[11]

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for a hydrophobic molecule like BCX.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% trifluoroacetic acid for improved peak shape) is recommended.

  • Gradient Program (Example):

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: Ramp to 90% Acetonitrile

    • 25-30 min: Hold at 90% Acetonitrile

    • 30-35 min: Return to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of BCX.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Visualizations

G cluster_0 Troubleshooting BCX Solution Instability start Instability Observed (Precipitate, Potency Loss, Color Change) check_solubility Is the solution cloudy or precipitated? start->check_solubility check_potency Is potency decreasing over time? check_solubility->check_potency No solubility_issue Likely Solubility Issue check_solubility->solubility_issue Yes check_color Has the solution changed color? check_potency->check_color No potency_issue Likely Chemical Degradation (Hydrolysis/Oxidation) check_potency->potency_issue Yes color_issue Likely Oxidative Degradation check_color->color_issue Yes end_node Stable Solution Achieved check_color->end_node No solubility_actions Actions: 1. Verify concentration vs. solubility limit. 2. Optimize pH. 3. Add co-solvents. solubility_issue->solubility_actions solubility_actions->end_node potency_actions Actions: 1. Control pH with buffers. 2. Protect from light. 3. Use inert atmosphere. potency_issue->potency_actions potency_actions->end_node color_actions Actions: 1. Perform forced degradation (oxidation). 2. Protect from light and oxygen. color_issue->color_actions color_actions->end_node

Caption: Troubleshooting workflow for BCX stability issues.

G cluster_hydrolysis Hydrolysis (H₂O) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hν) BCX This compound (BCX) hydrolysis_product_A Hydrolysis Product A (e.g., debromination) BCX->hydrolysis_product_A pH dependent hydrolysis_product_B Hydrolysis Product B (e.g., ether cleavage) BCX->hydrolysis_product_B pH dependent oxidation_product Oxidized BCX (e.g., quinone formation) BCX->oxidation_product Presence of O₂ photolysis_product Photodegradation Product (e.g., radical species) BCX->photolysis_product Light exposure

Caption: Hypothetical degradation pathways for BCX.

G cluster_stress Apply Stress Conditions start Prepare BCX Stock Solution (1 mg/mL) acid Acid 0.1 M HCl, 60°C start->acid base Base 0.1 M NaOH, 60°C start->base oxidation Oxidation 3% H₂O₂, RT start->oxidation thermal Thermal 80°C start->thermal photo Photolytic ICH Q1B start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile: - Identify degradants - Determine degradation pathways analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing In Vitro Experiments with Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound with the molecular formula C34H48Br2O3 did not yield any specific results in publicly available scientific literature. Therefore, this guide uses Paclitaxel (C47H51NO14) , a well-characterized anti-cancer agent, as a representative example to illustrate the principles of optimizing in vitro experiments. The protocols and data presented here are specific to Paclitaxel and should be adapted for other compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for Paclitaxel in in vitro experiments?

A typical starting concentration for Paclitaxel in in vitro cell culture experiments ranges from picomolar (pM) to micromolar (µM). For initial screening, a broad range of concentrations (e.g., 1 nM to 10 µM) is often used to determine the half-maximal inhibitory concentration (IC50). The optimal concentration is highly dependent on the cell line being used, as different cells exhibit varying sensitivities to Paclitaxel.

Q2: How should I dissolve and store Paclitaxel?

Paclitaxel is poorly soluble in water. It is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to prevent degradation. When preparing working solutions, the DMSO stock should be diluted in cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, typically below 0.5%.

Q3: How can I determine the cytotoxicity of Paclitaxel in my cell line?

A common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. By treating cells with a range of Paclitaxel concentrations, you can generate a dose-response curve and calculate the IC50 value.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, uneven drug distribution, or edge effects in the microplate.Ensure thorough mixing of the cell suspension before seeding. When adding the drug, mix gently. Avoid using the outermost wells of the plate, as they are more prone to evaporation.
No observable cytotoxic effect The concentration range is too low, the incubation time is too short, the cells are resistant to the drug, or the drug has degraded.Test a wider and higher concentration range. Increase the incubation time (e.g., from 24 to 48 or 72 hours). Use a sensitive positive control cell line to verify drug activity. Check the storage conditions and age of the drug stock.
Precipitation of the compound in the culture medium The compound's solubility limit in the aqueous medium has been exceeded.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells. Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent IC50 values across experiments Variations in cell passage number, cell density, or incubation time.Use cells within a consistent range of passage numbers. Standardize the initial cell seeding density and the duration of drug exposure for all experiments.

Experimental Protocols

MTT Assay for Determining IC50 of Paclitaxel

Objective: To determine the concentration of Paclitaxel that inhibits the growth of a cell culture by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a 2X serial dilution of Paclitaxel in complete medium from a concentrated stock.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the various Paclitaxel concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest Paclitaxel concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Paclitaxel concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values of Paclitaxel in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer5 - 10
MCF-7Breast Cancer2 - 8
A549Lung Cancer10 - 25
OVCAR-3Ovarian Cancer15 - 50

Note: These are approximate values from the literature and can vary between labs and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare Paclitaxel Serial Dilutions treat_cells Treat Cells with Paclitaxel prepare_drug->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of Paclitaxel using an MTT assay.

signaling_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) bcl2->apoptosome releases inhibition caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Technical Support Center: Synthesis and Purification of C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis Troubleshooting

This section addresses common issues encountered during the synthesis of C34H48Br2O3.

Frequently Asked Questions (Synthesis)

Question: My reaction yield for the bromination of Precursor-C34 is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in bromination reactions can stem from several factors. Here are some common causes and troubleshooting steps:

  • Reagent Purity and Activity: Ensure the brominating agent (e.g., N-Bromosuccinimide (NBS), Br2) is fresh and has not decomposed. The purity of your starting material, Precursor-C34, is also crucial.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. If the reaction is too slow, consider a modest increase in temperature. Conversely, if you observe significant side product formation, lowering the temperature might be beneficial. An inappropriate solvent can hinder the solubility of reactants or interfere with the reaction mechanism.

  • Radical Initiator (for allylic/benzylic bromination): If you are using a radical initiator like AIBN or benzoyl peroxide with NBS, ensure it is added correctly and is active. The initiator's decomposition rate is temperature-dependent.

  • Steric Hindrance: The structure of Precursor-C34 may have sterically hindered sites, making bromination difficult. Using a less bulky brominating agent or optimizing reaction conditions for a longer duration might be necessary.

Question: My crude product shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a common challenge, especially with complex molecules.

  • Over-bromination: Your precursor may have multiple reactive sites. To avoid the formation of tri- or tetra-brominated species, carefully control the stoichiometry of the brominating agent. Using slightly less than the stoichiometric amount can sometimes prevent over-reaction.

  • Isomer Formation: If Precursor-C34 has multiple potential bromination sites with similar reactivity, you may form constitutional isomers. If it has stereocenters near the reaction site, you may form diastereomers. Modifying the solvent or the brominating agent can sometimes influence the selectivity.

  • Reaction Temperature: Higher temperatures can lead to less selective reactions. Running the reaction at a lower temperature for a longer period can often improve selectivity.

Question: How can I monitor the progress of my reaction effectively?

Answer: Thin-Layer Chromatography (TLC) is a common and effective method. Develop a TLC system that gives good separation between your starting material (Precursor-C34), the desired product (this compound), and any major side products. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis during optimization, taking aliquots for analysis by HPLC or ¹H NMR can be very useful.

Synthesis Workflow Diagram

SynthesisWorkflow start Dissolve Precursor-C34 in appropriate solvent cool Cool reaction mixture (e.g., 0 °C) start->cool add_reagent Add brominating agent (e.g., NBS) and initiator cool->add_reagent react Stir at controlled temperature (e.g., 0 °C to RT) add_reagent->react monitor Monitor reaction by TLC/HPLC react->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup concentrate Concentrate in vacuo workup->concentrate end_node Crude this compound concentrate->end_node

Caption: A generalized workflow for the synthesis of this compound.

Data Tracking for Synthesis Optimization
Entry Brominating Agent (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC/NMR) Notes
1NBS (2.1)CCl4774
2NBS (2.1)CH2Cl2258
3Br2 (2.0)CH2Cl202
...

Purification Troubleshooting

This section provides guidance on overcoming common challenges in the purification of this compound.

Frequently Asked Questions (Purification)

Question: I am having difficulty separating my desired product from a closely-related impurity using flash column chromatography. What can I do?

Answer: Co-elution of impurities is a frequent issue, especially with diastereomers or constitutional isomers.

  • Optimize Your Mobile Phase: Systematically screen different solvent systems. A common approach is to use a primary solvent system (e.g., hexanes/ethyl acetate) and add a small amount of a third solvent (e.g., dichloromethane, methanol) to modify the polarity and selectivity.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for some compounds. For non-polar compounds, reverse-phase (C18) chromatography might be a better option.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the best solution. It offers much higher resolution than flash chromatography.

Question: My compound appears to be decomposing on the silica gel column. How can I avoid this?

Answer: Some compounds are sensitive to the acidic nature of standard silica gel.

  • Neutralize the Silica: You can prepare a slurry of silica gel with a small amount of a base, like triethylamine (~1%), in your mobile phase to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned above, neutral alumina or a polymer-based stationary phase can be good alternatives.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound spends on the stationary phase.

Question: I am struggling to crystallize my purified this compound. What techniques can I try?

Answer: Crystallization can be challenging for large, flexible molecules.

  • Solvent Screening: The key is to find a solvent system where your compound is soluble when hot but sparingly soluble when cold. Test a wide range of solvents of varying polarities.

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a "poor" solvent (an anti-solvent). The vapor from the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.

  • Seeding: If you have a small crystal from a previous attempt, adding it to a saturated solution can induce further crystallization.

Purification Troubleshooting Logic

PurificationTroubleshooting start Crude this compound flash_chrom Attempt Flash Column Chromatography start->flash_chrom is_pure Is the product pure? flash_chrom->is_pure crystallize Attempt Crystallization is_pure->crystallize Yes troubleshoot_chrom Troubleshoot Chromatography: - Change solvent system - Use different stationary phase is_pure->troubleshoot_chrom No success Pure this compound crystallize->success troubleshoot_cryst Troubleshoot Crystallization: - Screen more solvents - Try vapor diffusion crystallize->troubleshoot_cryst Fails troubleshoot_chrom->flash_chrom prep_hplc Consider Preparative HPLC troubleshoot_chrom->prep_hplc prep_hplc->is_pure troubleshoot_cryst->crystallize

Caption: A decision tree for troubleshooting the purification of this compound.

Data Tracking for Purification Trials
Trial Method Stationary Phase Mobile Phase Purity Achieved (%) Recovery (%) Notes
1FlashSilica Gel95:5 Hexanes:EtOAcCo-elution with impurity
2FlashSilica Gel90:8:2 Hexanes:DCM:EtOAcPartial separation
3CrystallizationMethanolN/AOiled out
...

Experimental Protocols

The following are generalized protocols that should be adapted to the specific reactivity and properties of your compounds.

General Protocol for Flash Column Chromatography
  • Prepare the Column: Secure a glass column of appropriate size. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Fill the column with your chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar mobile phase you plan to use. Ensure there are no air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elute: Carefully add your mobile phase to the top of the column. Apply pressure (e.g., from an air line) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or vials.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

General Protocol for Recrystallization
  • Choose a Solvent: Find a suitable solvent or solvent pair in which your compound is soluble at high temperatures but insoluble at low temperatures.

  • Dissolve the Compound: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry: Dry the crystals under vacuum to remove any residual solvent.

Technical Support Center: Cytotoxicity and Cell Viability Assays for Compound X (C34H48Br2O3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Compound X (C34H48Br2O3) in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for Compound X in a cytotoxicity assay?

For a novel compound like Compound X, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution series ranging from 100 µM down to 0.01 µM. This wide range helps in identifying the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[1][2]

2. Which cell viability assay is most suitable for testing Compound X?

The choice of assay depends on the expected mechanism of action of Compound X and the research question. Here are some common options:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[3][4] They are a good initial choice for screening.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[5][6][7]

  • Caspase-3/7 Assay: If you hypothesize that Compound X induces apoptosis, this assay can measure the activity of key executioner caspases.[8][9][10][11][12]

  • ATP-based Assays: These luminescent assays quantify ATP, an indicator of metabolically active cells.[12]

It is often recommended to use more than one assay to confirm the results and gain a more complete understanding of the compound's effects.

3. How can I be sure that Compound X itself is not interfering with the assay?

Compound interference is a known issue in cell-based assays.[13] To check for this, you should include a "no-cell" control where you add Compound X to the assay medium without cells.[5][6] If you observe a change in the signal (e.g., color change in an MTT assay), it suggests that the compound is directly interacting with the assay reagents.

4. What are the essential controls to include in my experiment?

Every cytotoxicity and cell viability assay should include the following controls:

  • Untreated Cells (Negative Control): Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve Compound X. This represents 100% cell viability.[5][6]

  • Maximum Lysis/Death (Positive Control): Cells treated with a known cytotoxic agent or a lysis buffer to represent 0% cell viability.[2][5][6]

  • Medium Only (Blank): Culture medium without cells to measure the background signal.[5][6]

  • No-Cell Compound Control: Compound X in the medium without cells to check for assay interference.[5][6]

5. How do I calculate the IC50 value for Compound X?

The IC50 value is typically determined by performing a dose-response experiment. You will need a series of data points with varying concentrations of Compound X and the corresponding percentage of cell viability.[14][15] This data is then plotted with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. A sigmoidal curve is fitted to the data using non-linear regression, and the IC50 is the concentration at which the curve passes through 50% viability.[14][16]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Compound X.

Problem Possible Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Cell clumping- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media.[1]- Gently triturate the cell suspension to break up clumps before plating.
Low Absorbance/Fluorescence Signal - Low cell number- Insufficient incubation time- Incorrect wavelength settings- Optimize the initial cell seeding density.[17]- Increase the incubation time with the assay reagent, ensuring it is within the linear range of the assay.[3]- Double-check the recommended excitation and emission wavelengths for the specific assay.
High Background Signal - Contamination of cell culture (bacterial, yeast, or mycoplasma)- Phenol red or serum in the medium interfering with the assay- Compound X interference- Regularly check cell cultures for signs of contamination.[18][19][20][21][22]- Use phenol red-free medium and serum-free medium during the assay incubation step if possible.[5]- Run a no-cell control with Compound X to assess its direct effect on the assay reagents.[5]
Inconsistent Results Between Experiments - Variation in cell passage number- Different lots of reagents (e.g., FBS, assay kits)- Inconsistent incubation times- Use cells within a consistent and low passage number range.[23]- Test new lots of critical reagents before use in large-scale experiments.[20]- Standardize all incubation times throughout the experimental workflow.[24]
Unexpected Cell Morphology - Contamination- pH shift in the medium- Cytotoxic effect of Compound X or the vehicle (e.g., DMSO)- Visually inspect cells under a microscope for any signs of contamination.[20][21]- Ensure the medium is properly buffered and the CO2 levels in the incubator are correct.[25]- Test different concentrations of the vehicle to ensure it is not causing toxicity.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the effect of Compound X on cell viability by measuring mitochondrial metabolic activity.[3]

Materials:

  • Cells of interest

  • Complete culture medium

  • Compound X stock solution (e.g., in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5][6]

Materials:

  • Cells of interest

  • Complete culture medium

  • Compound X stock solution

  • 96-well clear flat-bottom plates

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls on the same plate:

    • Background Control: Medium only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells with lysis buffer added 30 minutes before the end of the incubation.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[26] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[26]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 490 nm.

Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key enzymes in the apoptotic pathway.[8][9][10]

Materials:

  • Cells of interest

  • Complete culture medium

  • Compound X stock solution

  • 96-well white-walled plates (for luminescence)

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with Compound X as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[9]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[9]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[9]

  • Measurement: Measure the luminescence using a luminometer.

Quantitative Data Summary

The following tables present hypothetical data for the effect of Compound X on two different cancer cell lines, illustrating how to present such data clearly.

Table 1: IC50 Values of Compound X after 48-hour treatment

Cell LineAssayIC50 (µM)
MCF-7 MTT8.5 ± 1.2
LDH10.2 ± 1.8
HeLa MTT15.1 ± 2.5
LDH18.9 ± 3.1

Table 2: Dose-Response of Compound X on MCF-7 Cell Viability (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.6 ± 4.8
185.3 ± 6.1
562.1 ± 5.5
1045.7 ± 4.9
2025.4 ± 3.8
5010.2 ± 2.1
1005.1 ± 1.5

Diagrams: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat cells (24-72h) cell_seeding->treatment compound_prep Prepare Compound X Dilutions compound_prep->treatment add_reagent Add Assay Reagent (MTT/LDH/Caspase) treatment->add_reagent incubation Incubate add_reagent->incubation read_plate Read Plate (Absorbance/Luminescence) incubation->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity and cell viability assays.

Troubleshooting Logic

troubleshooting_logic start Inconsistent Results check_variability High variability between replicates? start->check_variability check_signal Low signal or high background? check_variability->check_signal No solution_variability Review cell seeding technique. Check for edge effects. Ensure proper mixing. check_variability->solution_variability Yes check_reproducibility Poor reproducibility between experiments? check_signal->check_reproducibility No solution_signal Optimize cell density. Verify reagent stability. Run no-cell controls. check_signal->solution_signal Yes solution_reproducibility Standardize cell passage number. Use consistent reagent lots. Control incubation times. check_reproducibility->solution_reproducibility Yes no_issue Consult further documentation check_reproducibility->no_issue No

Caption: A logical flow for troubleshooting common issues in cell-based assays.

Hypothetical Signaling Pathway for Compound X-Induced Apoptosis

signaling_pathway compound_x Compound X (this compound) cell_membrane Cell Membrane compound_x->cell_membrane Enters cell stress_pathway Cellular Stress (e.g., ROS production) cell_membrane->stress_pathway mitochondria Mitochondria stress_pathway->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase37 Caspase-3/7 activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by Compound X.

References

Technical Support Center: Interference of Novel Compounds with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference in fluorescent assays, with a focus on challenges that may be presented by novel or uncharacterized compounds. While the specific compound C34H48Br2O3 is not extensively documented in publicly available literature, we will use a hypothetical compound with this molecular formula, hereafter referred to as Bromophozin A , to illustrate common interference issues and their resolutions. The principles and protocols outlined here are broadly applicable to a wide range of small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways a compound like Bromophozin A (this compound) can interfere with a fluorescent assay?

A1: A novel compound can interfere with a fluorescent assay through several mechanisms. The most common include:

  • Autofluorescence: The compound itself may be fluorescent, emitting light at or near the same wavelength as the assay's fluorophore, leading to false-positive signals.[1][2]

  • Fluorescence Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the signal and potentially causing false-negative results.[1][3] This is also known as the inner filter effect.[1][3]

  • Light Scattering: If the compound has poor solubility and precipitates out of the solution, it can scatter the excitation light, leading to inconsistent and artifactual fluorescence readings.

  • Chemical Reactivity: The compound may directly react with the assay components, such as the fluorophore or the target molecule, altering their fluorescent properties.

Q2: My fluorescence readings are unexpectedly high when I add my test compound, even in my negative control wells. What could be the cause?

A2: This is a classic sign of autofluorescence . Your test compound is likely fluorescent at the excitation and emission wavelengths of your assay. To confirm this, you should run a spectral scan of your compound alone in the assay buffer.

Q3: My fluorescence signal decreases as I increase the concentration of my test compound. How can I determine if this is true inhibition or an artifact?

A3: This phenomenon is often due to fluorescence quenching .[1][3] To differentiate between genuine biological inhibition and quenching, you can perform a counter-screen. This involves testing your compound's effect on the fluorescence of the free fluorophore in the absence of the biological target. If the fluorescence of the free fluorophore is also reduced, it is likely a quenching artifact.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High Fluorescence Signals

Problem: Addition of Bromophozin A results in a dose-dependent increase in fluorescence, suggesting it is an activator of the target enzyme. However, the control wells with Bromophozin A alone also show high fluorescence.

Workflow for Diagnosing Autofluorescence:

start High Fluorescence Signal Observed step1 Prepare Samples: 1. Assay with Enzyme + Substrate + Bromophozin A 2. Enzyme + Substrate (No Compound) 3. Bromophozin A in Assay Buffer (No Enzyme/Substrate) start->step1 step2 Measure Fluorescence at Assay Wavelengths step1->step2 decision Is fluorescence high in 'Bromophozin A only' sample? step2->decision result1 Conclusion: Bromophozin A is autofluorescent. Proceed to Mitigation Strategies. decision->result1 Yes result2 Conclusion: High signal is likely due to biological activity. Proceed with further validation. decision->result2 No

Caption: Troubleshooting workflow for high fluorescence.

Experimental Protocol: Measuring the Intrinsic Fluorescence of Bromophozin A

  • Prepare a stock solution of Bromophozin A in a suitable solvent (e.g., DMSO).

  • Create a dilution series of Bromophozin A in the assay buffer, matching the concentrations used in your primary assay.

  • Dispense the dilutions into a black, clear-bottom microplate.[1] Include wells with assay buffer only as a blank.

  • Use a plate reader with spectral scanning capabilities to measure the fluorescence.

    • Perform an excitation scan at a fixed emission wavelength (your assay's emission wavelength).

    • Perform an emission scan at a fixed excitation wavelength (your assay's excitation wavelength).

  • Analyze the data to identify the excitation and emission maxima of Bromophozin A.

Hypothetical Data Presentation: Spectral Scan of Bromophozin A

Wavelength (nm)Excitation Intensity (RFU)Emission Intensity (RFU)
4005,0001,200
4208,5003,400
440 15,000 7,800
46012,00018,000
4808,00025,000
5004,00015,000
5201,5008,000

RFU = Relative Fluorescence Units. The hypothetical assay uses Ex/Em of 485/520 nm.

Mitigation Strategies:

  • Shift to a red-shifted fluorophore: Use a fluorophore with excitation and emission wavelengths outside the interference range of Bromophozin A.[4]

  • Use a time-resolved fluorescence (TRF) assay: These assays have a time delay between excitation and emission detection, which can reduce interference from short-lived background fluorescence.

Guide 2: Investigating Decreased Fluorescence Signals

Problem: Bromophozin A causes a dose-dependent decrease in the fluorescence signal of a kinase assay using a fluorescently labeled substrate.

Workflow for Diagnosing Fluorescence Quenching:

start Decreased Fluorescence Signal Observed step1 Prepare Samples: 1. Full Assay with Bromophozin A 2. Free Fluorophore + Bromophozin A (No Enzyme) 3. Free Fluorophore (No Compound/Enzyme) start->step1 step2 Measure Fluorescence step1->step2 decision Does Bromophozin A decrease fluorescence of the free fluorophore? step2->decision result1 Conclusion: Signal decrease is likely due to fluorescence quenching. decision->result1 Yes result2 Conclusion: Signal decrease is likely due to biological inhibition. Proceed with validation. decision->result2 No

Caption: Troubleshooting workflow for decreased fluorescence.

Experimental Protocol: Assessing Compound-Induced Fluorescence Quenching

  • Prepare a stock solution of Bromophozin A in a suitable solvent.

  • Prepare a solution of the free fluorophore (the same one used in your assay) in the assay buffer at the same concentration as in the primary assay.

  • Create a dilution series of Bromophozin A.

  • In a black microplate, add the free fluorophore solution to wells containing the Bromophozin A dilution series. Include control wells with the fluorophore and no compound.

  • Incubate for the same duration as your primary assay.

  • Measure the fluorescence at the assay's excitation and emission wavelengths.

  • Calculate the percent quenching for each concentration of Bromophozin A.

Hypothetical Data Presentation: Quenching of Fluorescein by Bromophozin A

Bromophozin A (µM)Fluorescence (RFU)% Quenching
050,0000%
145,00010%
532,50035%
1020,00060%
505,00090%

Mitigation Strategies:

  • Lower the concentration of the test compound: If possible, work at concentrations where quenching is minimal.

  • Use an orthogonal assay: Validate your findings with a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[1]

Guide 3: Addressing Poor Data Reproducibility and High Variability

Problem: Replicate wells for the same concentration of Bromophozin A show high variability in fluorescence readings. Visual inspection of the plate reveals visible precipitate in the wells.

Signaling Pathway of Interference due to Precipitation:

compound Bromophozin A in Aqueous Buffer solubility Poor Aqueous Solubility compound->solubility precipitation Compound Precipitation solubility->precipitation scattering Light Scattering precipitation->scattering variability High Signal Variability and Poor Reproducibility scattering->variability

Caption: How poor solubility leads to assay interference.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock of Bromophozin A in DMSO.

  • Add the stock solution to assay buffer at various concentrations, ensuring the final DMSO concentration is consistent and low (e.g., <1%).

  • Incubate the solutions at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of the solutions by measuring the absorbance at a high wavelength (e.g., 620 nm), where the compound is unlikely to have a chromophore.

  • The concentration at which a significant increase in absorbance is observed is the approximate limit of solubility.

Hypothetical Data Presentation: Solubility of Bromophozin A

Bromophozin A (µM)Absorbance at 620 nm
10.01
50.02
100.03
250.15
500.45
1000.89

Mitigation Strategies:

  • Modify the assay buffer: The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) may improve solubility.

  • Test at lower concentrations: Limit the screening concentrations to below the solubility limit.

  • Pre-filter samples: Before reading the plate, centrifuge it to pellet the precipitate, and read the supernatant (note: this may not be feasible for all assay types).

References

How to prevent C34H48Br2O3 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C34H48Br2O3 represents a hydrophobic, likely poorly water-soluble, organic molecule. The following guide provides general strategies for preventing precipitation of such compounds in aqueous research media. These are broadly applicable principles, and specific optimization will be required for your particular molecule and experimental setup.

Frequently Asked Questions (FAQs)

Q1: Why is my compound (this compound) precipitating in my cell culture media?

A1: The chemical formula this compound suggests a large, nonpolar structure with low aqueous solubility. When you transfer the compound from a concentrated organic stock solution (like DMSO) into a primarily aqueous environment like cell culture media, its solubility limit is often exceeded, causing it to "crash out" or precipitate. This is a common issue with hydrophobic compounds in drug discovery and cell-based assays.[1][2]

Q2: What is the best initial solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of nonpolar and polar compounds for use in cell culture.[3] It is miscible with water and cell culture media, facilitating dilution.[3] However, it's crucial to prepare a highly concentrated stock solution (e.g., 10-100 mM) so that the final concentration of DMSO in your media remains non-toxic to cells, typically below 0.5%, and ideally at or below 0.1%.[4][5]

Q3: Can I just vortex or sonicate the media to redissolve the precipitate?

A3: Vortexing, gentle warming (e.g., in a 37°C water bath), or sonication can often help redissolve precipitates that form upon dilution.[6] However, this may only create a temporary, supersaturated solution. If the compound's concentration is above its thermodynamic solubility limit, it will likely precipitate again over time in the incubator. This can lead to inconsistent and unreliable experimental results.[7][8]

Q4: What are common solubilizing agents I can add to my media?

A4: Several excipients can be used to increase the aqueous solubility of hydrophobic compounds:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate the hydrophobic drug molecule, forming a water-soluble inclusion complex.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices.[12]

  • Surfactants (Detergents): Non-ionic surfactants like Polysorbates (Tween® 20, Tween® 80) or Cremophor® EL can form micelles that entrap the hydrophobic compound, increasing its apparent solubility.[12][13] These should be used at concentrations above their critical micelle concentration (CMC) but below levels that cause cell toxicity.

  • Co-solvents: While you are already using DMSO, other less cytotoxic co-solvents like polyethylene glycol (PEG) or propylene glycol (PG) can sometimes be used in combination, though this is less common for cell-based assays.[14]

Q5: How does the serum concentration in my media affect solubility?

A5: Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution. Therefore, precipitation issues can sometimes be more pronounced in low-serum or serum-free media. When troubleshooting, consider if the problem correlates with the serum percentage in your media.

Troubleshooting Guides

Problem: Precipitate forms immediately upon adding the stock solution to the media.

Potential Cause Suggested Solution
"Solvent Shock" The rapid change from 100% organic solvent to an aqueous environment causes the compound to crash out.
High Stock Concentration The concentration of your stock solution is too high, leading to a large volume being added to the media.
Low Media Temperature Adding the stock to cold media can decrease solubility.

Problem: Precipitate forms over time (e.g., after hours in the incubator).

Potential Cause Suggested Solution
Thermodynamic Insolubility The compound concentration is above its true equilibrium solubility limit in the media.[8]
Compound Instability The compound may be degrading into a less soluble byproduct under incubator conditions (37°C, CO2, humidity).
Interaction with Media Components The compound may be interacting with salts or other components in the media, leading to precipitation.[15]

Problem: Experimental results are inconsistent or non-reproducible.

Potential Cause Suggested Solution
Undetected Micro-precipitation Fine, invisible precipitate is forming, reducing the effective concentration of the compound in solution.
Adsorption to Plasticware The hydrophobic compound is sticking to the walls of flasks, plates, and pipette tips.

Data Presentation

Table 1: Common Organic Solvents for Stock Solutions
SolventPolarityTypical Max. Concentration in MediaNotes
DMSO (Dimethyl sulfoxide)Polar Aprotic0.1% - 0.5%Excellent dissolving power for many compounds.[3] Can affect cell differentiation and viability at higher concentrations.[16]
Ethanol Polar Protic< 0.5%Useful for some compounds, but can be more toxic to cells than DMSO.
DMA (Dimethylacetamide)Polar Aprotic< 0.1%A strong solvent, but generally more toxic than DMSO. Use with caution.
Table 2: Common Solubilizing Agents for Aqueous Media
AgentClassMechanismRecommended Starting Concentration
HP-β-CD CyclodextrinInclusion Complex Formation[10]1-10 mM
SBE-β-CD CyclodextrinInclusion Complex Formation1-10 mM
Tween® 80 SurfactantMicelle Formation[13]0.01% - 0.1% (w/v)
Cremophor® EL SurfactantMicelle Formation0.01% - 0.05% (w/v)

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a concentrated stock of this compound in a suitable organic solvent.

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) into a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve a high concentration (e.g., 100 mM).

    • Vortex the tube vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[6]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration (Kinetic Solubility Assay)
  • Objective: To estimate the highest concentration of this compound that can be achieved in media without immediate precipitation.[7][17]

  • Materials: 100 mM this compound stock in DMSO, cell culture medium (e.g., DMEM + 10% FBS), sterile 96-well plate, multichannel pipette, plate reader capable of measuring turbidity (e.g., at 620 nm).

  • Procedure:

    • Prepare serial dilutions of your compound in DMSO. For example, from your 100 mM stock, create 50 mM, 20 mM, 10 mM, etc., stocks in pure DMSO. This is critical to avoid premature precipitation.[5]

    • Add 198 µL of your cell culture medium to the wells of a 96-well plate.

    • Add 2 µL of each DMSO stock dilution to the corresponding wells (this results in a 1:100 dilution and a final DMSO concentration of 1%).

    • Include a "DMSO only" control (2 µL of pure DMSO into 198 µL of media).

    • Mix the plate by gentle pipetting or shaking for 1-2 minutes.

    • Let the plate incubate at room temperature for 1-2 hours.

    • Measure the absorbance (turbidity) at 620 nm. The lowest concentration at which you see a significant increase in absorbance above the DMSO control is your approximate kinetic solubility limit.

Visualizations

G start Precipitation Observed in Media q1 Does precipitate form immediately upon dilution? start->q1 sol1 SOLUTION: 1. Add stock to pre-warmed media. 2. Add stock dropwise while vortexing. 3. Make intermediate dilutions in media. q1->sol1  Yes sol3 PROBLEM: Likely exceeds thermodynamic solubility. Compound may be unstable. q1->sol3  No (forms over time) q2 Does precipitate still form? sol1->q2 sol2 ACTION: Lower final compound concentration OR Proceed to Solubilizing Agents q2->sol2  Yes end Optimized Soluble Formulation q2->end  No add_excipient STRATEGY: Use Solubilizing Agents sol2->add_excipient q3 Is the final concentration absolutely necessary? sol3->q3 sol4 ACTION: Lower final compound concentration. q3->sol4  No q3->add_excipient  Yes sol4->end sol5 1. Add Cyclodextrin (e.g., HP-β-CD) to media before compound. 2. Add Surfactant (e.g., Tween 80) to media before compound. add_excipient->sol5 sol5->end

Caption: Troubleshooting workflow for addressing compound precipitation.

G Mechanism of Cyclodextrin Solubilization cluster_0 Insoluble State cluster_1 Solubilized State Compound Hydrophobic Compound (this compound) Precipitate Precipitate (Aggregate) Compound->Precipitate Exceeds Solubility Limit Complex Soluble Inclusion Complex Compound->Complex + Cyclodextrin Water Aqueous Media (Water Molecules) Water->Precipitate CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: How cyclodextrins form inclusion complexes to solubilize compounds.

References

C34H48Br2O3 metabolic stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for investigating the metabolic stability and degradation pathways of Compound Y (C34H48Br2O3).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways anticipated for Compound Y?

A1: Given its lipophilic nature and the presence of bromine atoms, Compound Y is expected to undergo Phase I and Phase II metabolism. Primary anticipated pathways include cytochrome P450-mediated oxidation (hydroxylation, dealkylation) and subsequent conjugation reactions, such as glucuronidation, to increase water solubility for excretion.

Q2: How can I assess the in vitro metabolic stability of Compound Y?

A2: The most common method is to incubate Compound Y with liver microsomes (human, rat, mouse, etc.) and a co-factor such as NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. This allows for the determination of key parameters like half-life (t½) and intrinsic clearance (CLint).

Q3: What are the potential challenges in analyzing Compound Y and its metabolites?

A3: Due to the two bromine atoms, Compound Y and its brominated metabolites will exhibit a characteristic isotopic pattern in mass spectrometry, which can aid in their identification. However, challenges may include poor ionization efficiency, the formation of multiple isomeric metabolites that are difficult to separate chromatographically, and potential for non-specific binding to labware due to its lipophilicity.

Q4: My measured in vitro half-life for Compound Y is very short. What could be the cause?

A4: A very short half-life suggests rapid metabolism. This could be due to high activity of the metabolic enzymes in the system you are using (e.g., liver microsomes). Alternatively, it could indicate chemical instability of the compound in the assay buffer or excessive non-specific binding to the incubation vessel, leading to an artificially low concentration. See the troubleshooting guide below for more details.

Troubleshooting Guides

Issue: High variability in metabolic stability results between experiments.

  • Question: Are you using a consistent concentration of both Compound Y and microsomal protein in all your assays?

    • Answer: Variations in substrate or enzyme concentration will directly impact the rate of metabolism. Ensure precise and consistent pipetting and use a validated protein quantification method (e.g., BCA assay) for your microsomal preparations.

  • Question: Is the incubation time appropriate for the rate of metabolism?

    • Answer: If the compound is metabolized very quickly, you may need to use shorter incubation times and more frequent sampling points to accurately determine the degradation curve. Conversely, for a very stable compound, longer incubation times are necessary.

  • Question: Are you quenching the metabolic reaction effectively at each time point?

    • Answer: Incomplete quenching (e.g., with cold acetonitrile) can allow the metabolic reaction to continue, leading to inaccurate results. Ensure the quenching solvent is added rapidly and that the volume is sufficient (typically a 3:1 ratio of solvent to sample).

Issue: Difficulty in identifying metabolites of Compound Y.

  • Question: Are you using appropriate analytical techniques?

    • Answer: High-resolution mass spectrometry (HRMS) is highly recommended for metabolite identification as it provides accurate mass measurements, which can help in determining the elemental composition of the metabolites. The characteristic isotopic pattern of bromine should be used as a filter to identify drug-related material.

  • Question: Have you considered all potential metabolic reactions?

    • Answer: In addition to common oxidative pathways, consider less common reactions such as reduction or hydrolysis, depending on the full structure of Compound Y. Specialized metabolite identification software can help in predicting and identifying potential metabolites.

Quantitative Data Summary

The following table summarizes hypothetical in vitro metabolic stability data for Compound Y across different species.

ParameterHuman Liver MicrosomesRat Liver MicrosomesMouse Liver Microsomes
Half-life (t½, min) 45.228.515.8
Intrinsic Clearance (CLint, µL/min/mg protein) 15.324.343.8
Primary Metabolite(s) Identified Monohydroxylated (M1), Glucuronide conjugate (M2)Monohydroxylated (M1)Monohydroxylated (M1), Dihydroxylated (M3)

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer (pH 7.4) and liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiate Reaction: Add Compound Y (final concentration 1 µM) to the pre-incubated mixture. Split the mixture into two sets: one for the reaction and one for the negative control.

  • Start Reaction: To the reaction set, add NADPH (final concentration 1 mM) to initiate the metabolic process. To the negative control set, add an equivalent volume of buffer.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile (with an internal standard) to stop the reaction and precipitate the protein.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to determine the remaining concentration of Compound Y.

  • Data Calculation: Plot the natural log of the percentage of Compound Y remaining versus time. The slope of the line will give the rate constant (k), from which the half-life can be calculated (t½ = 0.693/k).

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound Compound Y (this compound) M1 M1: Monohydroxylated Metabolite This compound->M1 CYP450 (Oxidation) M3 M3: Dihydroxylated Metabolite M1->M3 CYP450 (Oxidation) M2 M2: Glucuronide Conjugate M1->M2 UGTs (Glucuronidation) Excretion Excretion (Bile/Urine) M3->Excretion M2->Excretion

Caption: Hypothetical metabolic degradation pathway of Compound Y.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer + Microsomes) B Pre-incubate at 37°C A->B C Add Compound Y B->C D Initiate with NADPH C->D E Incubate at 37°C (Time Points: 0-60 min) D->E F Quench with Acetonitrile E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate Half-life and Clearance H->I

Caption: Experimental workflow for an in vitro metabolic stability assay.

Technical Support Center: Addressing Kinase Cross-Reactivity of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel kinase inhibitors. The following information is designed to help address potential cross-reactivity with other kinases during experimentation. For the purpose of illustration, we will refer to a hypothetical inhibitor, "Inhibitor-X."

Frequently Asked Questions (FAQs)

Q1: What is kinase inhibitor cross-reactivity and why is it a concern?

A1: Kinase inhibitor cross-reactivity, also known as off-target activity, occurs when an inhibitor binds to and affects the function of kinases other than its intended primary target.[1] This is a significant concern because the human kinome is large and structurally conserved, particularly in the ATP-binding pocket that most kinase inhibitors target.[1][2] Off-target effects can lead to misinterpreted experimental results, cellular toxicity, or unexpected physiological responses.[1][3] Understanding the selectivity profile of an inhibitor is crucial for accurate data interpretation and for the development of safe and effective therapeutics.[4]

Q2: How is the selectivity of a kinase inhibitor like Inhibitor-X typically measured?

A2: The selectivity of a kinase inhibitor is commonly assessed through kinome profiling, which involves screening the compound against a large panel of purified kinases.[5][6] These screens can be performed using various methods, including:

  • Biochemical Assays: These directly measure the inhibition of kinase activity, often by quantifying the phosphorylation of a substrate.[7][8] Radiometric assays (e.g., using ³²P-ATP or ³³P-ATP) and non-radiometric assays (e.g., fluorescence-based or luminescence-based methods) are common formats.[9][10]

  • Binding Assays: These measure the direct binding of the inhibitor to the kinase.[9][11] Techniques like competitive binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can determine the dissociation constant (Kd) of the inhibitor-kinase complex.[9][11]

Q3: What is the difference between in vitro and cell-based assessment of cross-reactivity?

A3: In vitro assays use purified, recombinant kinases to determine an inhibitor's biochemical potency (e.g., IC50) or binding affinity (e.g., Kd) against a large panel of kinases.[4] While excellent for initial broad screening, these conditions may not fully reflect the cellular environment, which has high ATP concentrations and complex regulatory mechanisms.[4][12]

Cell-based assays evaluate the inhibitor's effects within a living cell.[13][14] These assays provide more physiologically relevant data by assessing the inhibition of specific signaling pathways or by measuring changes in cell viability or proliferation that depend on the activity of a particular kinase.[14] They are crucial for validating in vitro findings and understanding the compound's true cellular selectivity.[13]

Q4: If Inhibitor-X shows activity against multiple kinases in a profiling screen, what are the next steps?

A4: If initial screening reveals off-target activities for Inhibitor-X, the following steps are recommended:

  • Data Validation: Confirm the off-target hits by re-testing, ideally using an orthogonal assay format (e.g., if the primary screen was a binding assay, validate with a functional activity assay).

  • Dose-Response Analysis: Generate full dose-response curves for the most potent off-target kinases to accurately determine their IC50 or Kd values.

  • Cell-Based Validation: Design and perform cell-based assays to determine if the off-target interactions observed in vitro translate to functional effects in a cellular context.[11]

  • Structural Analysis: If structural information is available for the off-target kinases, computational modeling can help to understand the binding mode of Inhibitor-X and guide medicinal chemistry efforts to improve selectivity.

Troubleshooting Guides

Problem 1: Discrepancy between in vitro biochemical data and cell-based assay results.

Q: My in vitro kinome scan showed that Inhibitor-X is highly selective for its primary target, but my cell-based assays suggest off-target effects are occurring. Why is this happening and how can I investigate it?

A: This is a common challenge in drug discovery. Several factors can cause this discrepancy:

  • ATP Competition: Biochemical assays are often run at ATP concentrations below physiological levels.[4] In a cell, where ATP levels are much higher, the apparent potency of an ATP-competitive inhibitor can be significantly reduced, potentially unmasking off-target effects that were not apparent in vitro.[9]

  • Cellular Uptake and Metabolism: The compound may be metabolized in cells to a more or less active form, or it may not efficiently cross the cell membrane to reach its intracellular targets.

  • Indirect Pathway Effects: The observed cellular phenotype might be an indirect consequence of inhibiting the primary target, which in turn modulates other signaling pathways.[15]

Troubleshooting Workflow:

A Discrepancy Observed: In Vitro vs. Cellular Data B Perform Cellular Target Engagement Assay (e.g., CETSA, TEMA) A->B C Measure Intracellular Compound Concentration A->C D Phosphoproteomics Analysis of Treated Cells A->D E Validate with Orthogonal Cell-Based Assays B->E C->E D->E F Conclusion: Off-target effects confirmed in cellular context. E->F Off-target phosphorylation changes observed G Conclusion: Phenotype is likely an indirect effect of on-target inhibition. E->G Only on-target pathway affected

Caption: Troubleshooting workflow for in vitro vs. cellular data discrepancies.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify that Inhibitor-X engages its intended target and potential off-targets within a cellular environment.

  • Cell Culture: Grow cells of interest to 80-90% confluency.

  • Compound Treatment: Treat cells with Inhibitor-X at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Quantification: Analyze the supernatant (containing soluble proteins) by Western blot or mass spectrometry to quantify the amount of the target kinase and suspected off-target kinases that remained soluble at each temperature.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Inhibitor-X indicates target engagement.

Problem 2: High background signal or false positives in a biochemical kinase assay.

Q: I am using a fluorescence-based biochemical assay to test Inhibitor-X against a panel of kinases, and I'm seeing high background or what appear to be false positives. How can I troubleshoot this?

A: High background or false positives in biochemical assays can arise from several sources. It's important to systematically rule them out.[8]

  • Compound Interference: Inhibitor-X itself might be fluorescent at the assay wavelengths or it could be quenching the fluorescence signal.

  • Assay Reagent Purity: Contaminating kinases in the enzyme preparation can lead to substrate phosphorylation that is not due to the kinase of interest.[10]

  • Non-specific Inhibition: At high concentrations, compounds can form aggregates that non-specifically inhibit enzymes.

Troubleshooting Logic:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A High Background or False Positives B Run Compound Interference Controls (No Enzyme) A->B C Check Enzyme Purity (e.g., SDS-PAGE) A->C D Test for Aggregation (e.g., with detergent) A->D E Modify Assay Readout or Use Orthogonal Assay B->E F Source Higher Purity Enzyme C->F G Re-test with Detergent or Lower Concentration D->G

Caption: Logic diagram for troubleshooting biochemical assay artifacts.

Experimental Protocol: Kinome-wide Profiling using a Mobility Shift Assay

This protocol provides a high-throughput method to assess the selectivity of Inhibitor-X.[9]

  • Assay Plate Preparation: In a multi-well plate, add a reaction buffer containing a fluorescently labeled peptide substrate for each kinase to be tested.

  • Compound Addition: Add Inhibitor-X at one or more concentrations (e.g., 1 µM for a primary screen) to the appropriate wells. Include positive control (known inhibitor) and negative control (vehicle) wells.

  • Kinase Addition: Initiate the reaction by adding the purified kinases to their respective wells.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-120 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA to chelate the Mg²⁺ required for kinase activity.

  • Electrophoretic Separation: Transfer the reaction mixtures to a microfluidic chip. An electric field is applied, which separates the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge-to-mass ratio.

  • Data Analysis: The fluorescence of the separated substrate and product peaks is measured. The percent inhibition is calculated by comparing the product formation in the presence of Inhibitor-X to the controls.

Quantitative Data Summary

The following tables present hypothetical data for Inhibitor-X to illustrate how quantitative results on cross-reactivity can be structured.

Table 1: Biochemical Profiling of Inhibitor-X Against a Panel of Kinases

Kinase TargetIC50 (nM)% Inhibition @ 1µM
Primary Target Kinase A 15 98%
Off-Target Kinase B25085%
Off-Target Kinase C1,20045%
Off-Target Kinase D>10,000<10%
Off-Target Kinase E>10,000<10%

Table 2: Comparison of In Vitro vs. Cell-Based Potency for Key Targets

Kinase TargetBiochemical IC50 (nM)Cellular EC50 (nM)
Primary Target Kinase A 15 85
Off-Target Kinase B2501,500
Off-Target Kinase C1,200>10,000

Signaling Pathway Visualization

Diagram: Potential Off-Target Effects of Inhibitor-X on Related Signaling Pathways

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway RTK1 Receptor Kinase A P1 Substrate 1 RTK1->P1 P2 Effector 1 P1->P2 Response1 Cellular Response 1 P2->Response1 RTK2 Receptor Kinase B P3 Substrate 2 RTK2->P3 P4 Effector 2 P3->P4 Response2 Unintended Cellular Response 2 P4->Response2 InhibitorX Inhibitor-X InhibitorX->RTK1 High Affinity (Intended) InhibitorX->RTK2 Lower Affinity (Off-Target)

Caption: Inhibitor-X showing high-affinity binding to its intended target and lower-affinity cross-reactivity.

References

Technical Support Center: C34H48Br2O3 (Debromoaplysiatoxin) Formulation for Animal Dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the C34H48Br2O3 formulation, commonly known as Debromoaplysiatoxin (DAT). Due to its potent biological activity and challenging physicochemical properties, careful consideration of formulation and experimental design is critical for successful and reproducible in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the compound with the formulation this compound?

A1: The chemical formula this compound corresponds to Debromoaplysiatoxin (DAT), a potent toxin originally isolated from the marine blue-green alga Lyngbya majuscula.[1] It is a member of the aplysiatoxin class of compounds and is known for its significant biological effects, including potent tumor-promoting and anti-proliferative activities.[1]

Q2: What is the primary mechanism of action for Debromoaplysiatoxin?

A2: Debromoaplysiatoxin's biological effects are primarily mediated through the potent activation of protein kinase C (PKC) isozymes.[1][2][3] It mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms to induce a powerful cellular response.[4][5] This activation can trigger various signaling cascades involved in cell proliferation, inflammation, and apoptosis.[6][7]

Q3: What are the critical safety precautions when handling this compound?

A3: Debromoaplysiatoxin is a potent skin irritant and a suspected tumor promoter. Direct contact must be avoided. Topical application in animal models (rabbits, mice) and accidental exposure in humans and dogs have been shown to cause severe cutaneous inflammatory reactions, including erythema, edema, and dermatitis.[1][2][3][8] Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All work should be conducted in a well-ventilated area or a chemical fume hood.

Q4: This compound has very low water solubility. What are suitable vehicles for animal dosing?

A4: Given its highly lipophilic nature (high log P) and poor water solubility, aqueous vehicles like saline or PBS alone are unsuitable.[1] A co-solvent system is typically required. Common approaches include:

  • Dimethyl sulfoxide (DMSO): Used to first dissolve the compound, followed by dilution with an aqueous vehicle like saline or corn oil. It's crucial to keep the final DMSO concentration low (typically <10%) to avoid vehicle-induced toxicity.[9]

  • Surfactant-based vehicles: Using non-ionic surfactants like Tween® 80 or Cremophor® EL can help create stable emulsions or micellar solutions suitable for injection.

  • Lipid-based formulations: For oral administration, formulating the compound in oils (e.g., corn oil, sesame oil) can improve solubility and absorption.

Q5: How should the stock compound and prepared formulations be stored?

A5: The solid (powder) form of Debromoaplysiatoxin should be stored in a tightly sealed container, protected from light, and kept at a low temperature (e.g., -20°C) to prevent degradation. Formulations, especially those in solution, are often less stable. It is recommended to prepare dosing solutions fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C and visually inspect for precipitation before use. Stability can be compromised by repeated freeze-thaw cycles.

Troubleshooting Guide

Q: I am observing precipitation or phase separation in my final dosing solution. What should I do?

A: This is a common issue with hydrophobic compounds.

  • Increase Co-solvent Concentration: You may need to slightly increase the percentage of your organic co-solvent (e.g., DMSO). However, always be mindful of its potential toxicity to the animals and run a vehicle-only control group.

  • Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant like Tween® 80 (e.g., 5-10%) can help maintain the compound's solubility in the final aqueous dilution.

  • Use Gentle Warming and Sonication: Warming the solution to 37°C or using a bath sonicator can help dissolve the compound and create a more uniform suspension. Always cool to room temperature before dosing.

  • Prepare as a Suspension: If a true solution cannot be achieved, you may need to prepare a homogenous suspension. Ensure the suspension is vortexed vigorously immediately before drawing each dose to ensure consistency.

Q: The animals are showing severe skin irritation, inflammation, or necrosis at the injection site. What is the cause and how can I mitigate it?

A: This is a known and expected toxicological effect of Debromoaplysiatoxin, which is a potent dermatotoxin.[2][8]

  • Lower the Dose/Concentration: The effect is dose-dependent. The primary solution is to reduce the concentration of the dosing solution, which may require increasing the injection volume (within acceptable limits for the animal species and route).

  • Change the Administration Route: If scientifically appropriate, switch from a localized route (e.g., subcutaneous) to a systemic one (e.g., intraperitoneal or intravenous) to distribute the compound more rapidly and reduce local concentration.

  • Evaluate Vehicle Effects: High concentrations of certain co-solvents (especially DMSO) can exacerbate local irritation. Ensure your vehicle control group does not show similar, albeit less severe, effects.

  • Refine Humane Endpoints: Given the compound's properties, it is critical to have clearly defined humane endpoints for your study, including specific criteria for skin irritation and overall animal welfare.

Q: My in vivo results are highly variable between animals in the same group. What are the potential sources of this inconsistency?

A: Inconsistent results often stem from issues with the formulation or dosing procedure.

  • Inhomogeneous Formulation: If the compound is not fully dissolved and is administered as a suspension, inconsistent mixing can lead to different animals receiving different effective doses. Vortex the formulation vigorously before every single injection.

  • Formulation Instability: The compound may be degrading or precipitating out of solution over the course of the experiment. Preparing the formulation in smaller batches or immediately before use can help.

  • Dosing Inaccuracy: Ensure accurate animal weights and precise calculation of injection volumes. Use appropriate syringe sizes for the volumes being administered. For viscous solutions, inject slowly and ensure the full dose is delivered.

Data Presentation

Table 1: Representative Physicochemical Properties of Debromoaplysiatoxin Analogues (Note: Data is based on a closely related analogue, C32H48O10, and should be used as a guideline for formulation development.)

PropertyValueReference
Chemical FormulaC32H48O10 (representative)[1]
Molar Mass~592.7 g/mol [1]
AppearanceWhite Powder[1]
Water Solubility0.00911 mg/mL (Extremely Low)[1]
Log P4.2 (Highly Lipophilic)[1]

Table 2: Example Vehicle Compositions for Formulation Screening

Vehicle Component 1ConcentrationVehicle Component 2ConcentrationNotes
DMSO100%--For initial stock solution.
DMSO10%Saline (0.9% NaCl)90%Common for IP/IV injection. Check for precipitation.
DMSO5%Tween® 8010%For improved stability of aqueous solutions.
Cremophor® EL10%Saline (0.9% NaCl)90%Alternative emulsifier.
Corn Oil100%--Suitable for oral (PO) or subcutaneous (SC) routes.

Experimental Protocols

Protocol 1: Preparation of a Dosing Formulation (1 mg/mL) using a DMSO/Tween® 80/Saline Vehicle

Materials:

  • Debromoaplysiatoxin (this compound) powder

  • DMSO (sterile, injectable grade)

  • Tween® 80 (sterile, injectable grade)

  • Saline (0.9% NaCl, sterile, injectable grade)

  • Sterile conical tubes and syringes

Procedure:

  • Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Calculate Required Mass: For 10 mL of a 1 mg/mL final solution, weigh out 10 mg of Debromoaplysiatoxin powder.

  • Initial Dissolution: Add the 10 mg of powder to a sterile 15 mL conical tube. Add 0.5 mL (5% of final volume) of DMSO. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming (to 37°C) may assist.

  • Add Surfactant: Add 1.0 mL (10% of final volume) of Tween® 80 to the DMSO concentrate. Vortex for 1 minute to ensure the mixture is homogenous.

  • Final Dilution: Slowly add 8.5 mL of sterile saline to the tube in small increments (~1 mL at a time), vortexing between each addition to prevent precipitation.

  • Final Homogenization: Once all saline is added, vortex the final solution for an additional 2 minutes. The final composition will be 1 mg/mL DAT in 5% DMSO / 10% Tween® 80 / 85% Saline.

  • Inspection: Visually inspect the solution against a light source to ensure it is free of particulates. If a fine suspension is intended, ensure it is uniform.

  • Use Immediately: Proceed with animal dosing as soon as possible after preparation.

Protocol 2: Intraperitoneal (IP) Injection in a Mouse Model

Materials:

  • Prepared dosing solution

  • Mouse of appropriate strain and weight

  • 27-gauge needle and 1 mL syringe

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Calculate Dose: Weigh the mouse accurately. Calculate the required injection volume. For a 10 mg/kg dose in a 25g mouse: (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL.

  • Prepare Syringe: Vortex the dosing solution immediately before use. Carefully draw the calculated volume into the syringe, removing any air bubbles.

  • Animal Restraint: Restrain the mouse securely using an appropriate manual technique, ensuring the abdomen is exposed and accessible. A second person assisting is recommended.

  • Locate Injection Site: Tilt the mouse so its head is pointing slightly downwards. The injection site is in the lower right or left abdominal quadrant, avoiding the midline (to prevent damage to the bladder and major vessels).

  • Injection: Insert the needle at a 15-20 degree angle. After piercing the skin and abdominal wall, pull back slightly on the plunger (aspirate) to ensure the needle is not in a blood vessel or organ. If no fluid enters the syringe, depress the plunger slowly and steadily to deliver the dose.

  • Withdraw and Monitor: Withdraw the needle smoothly and return the mouse to its cage.

  • Post-Dose Monitoring: Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions. Follow the specific monitoring schedule outlined in your approved animal protocol, paying close attention to signs of distress, abdominal discomfort, or changes in behavior.

Mandatory Visualizations

G cluster_prep Phase 1: Formulation cluster_dose Phase 2: Dosing cluster_analysis Phase 3: Analysis A Weigh Compound (this compound) B Dissolve in Co-solvent (e.g., DMSO) A->B C Add Surfactant / Emulsifier (e.g., Tween 80) B->C D Dilute with Aqueous Vehicle (e.g., Saline) C->D E Vortex to Homogenize D->E F Weigh Animal E->F G Calculate Injection Volume F->G H Administer Dose (e.g., IP Injection) G->H I Monitor Animal (Welfare & Clinical Signs) H->I J Collect Samples (Tissue, Blood) I->J K Perform Endpoint Analysis (e.g., Histology, Biomarkers) J->K L Statistical Analysis K->L

Caption: Experimental workflow for in vivo studies using this compound.

G DAT Debromoaplysiatoxin (this compound) PKC Protein Kinase C (Inactive) DAT->PKC Binds & Activates Membrane Plasma Membrane PKC_A PKC (Active) PKC->PKC_A Conformational Change Substrate Downstream Substrates PKC_A->Substrate Phosphorylates Response Cellular Responses (Inflammation, Proliferation) Substrate->Response

Caption: Simplified signaling pathway of Debromoaplysiatoxin via PKC activation.

References

Interpreting ambiguous results from C34H48Br2O3 screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering ambiguous results during the screening of the novel compound C34H48Br2O3. Our aim is to help you navigate the complexities of hit validation and ensure the integrity of your findings.

Fictional Compound Context

Compound: this compound is a novel synthetic macrocycle with a molecular weight of 656.5 g/mol . Its unique structure, containing two bromine atoms, suggests potential for novel interactions with biological targets.

Screening Campaign: this compound was screened in a high-throughput campaign against a panel of human kinases. The primary assay was a fluorescence-based biochemical assay measuring the inhibition of Tyr-kinase X (TKX), a novel kinase implicated in proliferative diseases.

Troubleshooting Guides

This section addresses specific ambiguous results that may be observed during the screening of this compound.

Issue 1: High Variability in Replicate Wells of the Primary TKX Inhibition Assay

Scenario: In the primary fluorescence-based TKX inhibition assay, replicate wells containing this compound at the same concentration show a high degree of variability in signal, making it difficult to determine a confident IC50 value.

Potential Causes:

  • Compound precipitation or aggregation.

  • Interference with the assay signal (autofluorescence or quenching).

  • Low compound purity or stability.

  • Pipetting errors or other technical issues.

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Variability A High Variability in Replicates B Step 1: Visual Inspection & Solubility Assessment A->B Start C Step 2: Compound Integrity & Purity Check B->C No visible precipitate F Decision: Proceed or Flag as Artifact? B->F Precipitate observed D Step 3: Assay Interference Counter-Screen C->D Purity >95% C->F Purity <95% or degradation E Step 4: Review Assay Protocol & Robotics D->E No interference detected D->F Interference detected E->F No technical issues found

Workflow for troubleshooting high variability in primary screening data.

Experimental Protocols:

  • Protocol 1.1: Solubility Assessment:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in the final assay buffer to the screening concentrations.

    • Visually inspect each dilution for any signs of precipitation or cloudiness.

    • Measure the turbidity of the solutions using a spectrophotometer at 600 nm. An increase in absorbance indicates insolubility.

  • Protocol 1.2: Compound Integrity and Purity Analysis:

    • Analyze a sample of the this compound stock solution and a sample that has been incubated in assay buffer under screening conditions.

    • Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound.

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and identify any potential degradation products.

  • Protocol 1.3: Assay Interference Counter-Screen:

    • Run the TKX inhibition assay in the absence of the kinase enzyme.

    • Add this compound at the screening concentrations.

    • Measure the fluorescence signal. A significant signal in the absence of the enzyme suggests autofluorescence or other interference with the assay components.

Issue 2: Weak Activity in Primary Assay, Not Confirmed in Secondary Orthogonal Assay

Scenario: this compound shows weak but reproducible activity in the primary fluorescence-based TKX inhibition assay (e.g., IC50 > 20 µM). However, when tested in a secondary, label-free orthogonal assay (e.g., ADP-Glo™), no significant inhibition is observed.

Potential Causes:

  • The compound is a false positive in the primary assay due to assay-specific artifacts.[1]

  • The compound's mechanism of action is not compatible with the secondary assay format.

  • The compound has very low potency, and its activity is at the limit of detection for both assays.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Discordant Assay Results A Weak Primary Hit, No Secondary Confirmation B Step 1: Re-evaluate Primary Assay Data A->B Start C Step 2: Investigate Assay Technology Interference B->C Confirm weak activity D Step 3: Cell-Based Target Engagement Assay C->D No obvious interference E Decision: Deprioritize or Further Investigation? C->E Artifact identified D->E No target engagement D->E Target engagement confirmed

Logical flow for investigating conflicting primary and secondary assay results.

Experimental Protocols:

  • Protocol 2.1: ADP-Glo™ Kinase Assay (Orthogonal Assay):

    • Perform the kinase reaction with TKX, ATP, and substrate in the presence of varying concentrations of this compound.

    • After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader. A decrease in luminescence indicates inhibition of TKX.

  • Protocol 2.2: Cellular Thermal Shift Assay (CETSA®):

    • Treat intact cells expressing TKX with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble TKX at each temperature by Western blot or ELISA. A shift in the melting temperature of TKX in the presence of the compound indicates target engagement.

Quantitative Data Summary

Table 1: Hypothetical Primary Screening and Follow-up Data for this compound

Assay TypeKey ParameterResultInterpretation
Primary TKX Inhibition (Fluorescence) IC5025.3 µM (with high variability)Weak inhibitor, but data quality is poor.
Solubility Assessment Turbidity at 50 µMIncreased by 30%Potential for aggregation at higher concentrations.
Compound Purity (HPLC) Purity>98%Compound is pure.
Assay Interference Signal in absence of enzyme15% increase at 50 µMMinor autofluorescence.
Secondary TKX Inhibition (ADP-Glo™) IC50> 100 µMNo significant inhibition observed.
Cellular Target Engagement (CETSA®) ΔTm at 30 µM2.1 °CCompound engages TKX in a cellular context.

Frequently Asked Questions (FAQs)

Q1: Why do my replicate wells for this compound show such high standard deviations?

A1: High variability in replicate wells is often a sign of poor compound solubility or aggregation in the assay buffer. It can also be caused by compound interference with the assay detection method (e.g., autofluorescence) or issues with compound purity and stability. We recommend performing the troubleshooting steps outlined in "Issue 1" to diagnose the root cause.

Q2: this compound was active in my primary biochemical assay but not in the orthogonal assay. Is it a false positive?

A2: This is a common scenario in drug discovery. Discrepancies between different assay formats can arise from various factors. The primary assay may be susceptible to artifacts that are not present in the orthogonal assay.[1] For example, compounds can interfere with fluorescence-based readouts. It is crucial to use a suite of assays to build confidence in a hit. A cell-based target engagement assay, such as CETSA®, can provide more physiologically relevant evidence of interaction.

Q3: The data suggests my compound might be aggregating. What does this mean and how can I mitigate it?

A3: Compound aggregation can lead to non-specific inhibition of enzymes, resulting in false positives.[2] Aggregates can sequester the enzyme or substrate, leading to an apparent decrease in activity. To mitigate this, you can try including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, reducing the compound concentration, or using a different solvent for the stock solution.

Q4: What is the significance of the cellular thermal shift assay (CETSA®) result?

A4: A positive result in a CETSA® experiment, indicated by an increase in the thermal stability of the target protein, provides strong evidence that your compound is engaging the target inside the cell. This is a crucial step in validating a hit from a biochemical screen, as it demonstrates that the compound can cross the cell membrane and bind to its intended target in a more complex biological environment.

Q5: My compound has two bromine atoms. Could this be causing reactivity issues?

A5: Halogenated compounds, including those with bromine, can sometimes be reactive and non-specifically modify proteins, leading to false positives. This is particularly true for compounds that can act as electrophiles. If you suspect non-specific reactivity, you can perform a counter-screen with a protein that is not expected to be a target of your compound. Additionally, a time-dependent inhibition assay can sometimes reveal covalent or irreversible binding.

Hypothetical Signaling Pathway

G cluster_2 Hypothetical TKX Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKX Tyr-kinase X (TKX) Receptor->TKX activates Substrate Substrate Protein TKX->Substrate phosphorylates Downstream Downstream Signaling (e.g., MAPK pathway) Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->TKX

Hypothetical signaling pathway involving Tyr-kinase X (TKX) and the inhibitory action of this compound.

References

C34H48Br2O3 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability issues encountered during experiments with C34H48Br2O3.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why is it a concern for a compound like this compound?

A1: Reagent lot-to-lot variation is a change in the analytical performance of a reagent from one production batch to the next.[1] For a complex organic molecule such as this compound, this variability can manifest as differences in purity, impurity profiles, potency, or the presence of residual solvents and starting materials from the synthesis process.[2] These variations can significantly impact experimental reproducibility, leading to inconsistent results, and in a drug development context, could have consequences for efficacy and safety.[3]

Q2: What are the potential causes of lot-to-lot variability in this compound?

A2: The causes of lot-to-lot variation can be numerous and may arise during the manufacturing process.[1] For a brominated organic compound like this compound, these can include:

  • Changes in Synthetic Route or Raw Materials: A manufacturer may alter the synthesis process or use starting materials from different suppliers, potentially introducing new impurities.[1][4]

  • Incomplete Reactions or Side Reactions: The bromination step, in particular, can sometimes be challenging, leading to incompletely brominated products or isomers.[5]

  • Purification Inconsistencies: Variations in purification methods like chromatography or crystallization can lead to different impurity profiles between batches.[2][6]

  • Storage and Handling: Improper storage or handling can lead to degradation of the compound.[1] Brominated organic compounds can sometimes be sensitive to light or temperature.

Q3: How can I detect lot-to-lot variability with my new batch of this compound?

A3: A systematic approach is crucial for detecting variability. This typically involves comparing the new lot against a previously validated or "golden" standard lot.[7] Key steps include:

  • Analytical Characterization: Perform analytical tests to confirm the identity and purity of the new lot. Recommended techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][9]

  • Functional Testing: Conduct a side-by-side comparison of the old and new lots in your specific experimental assay. This is critical to assess any functional differences in performance.[3]

  • Quality Control (QC) Checks: Run standardized QC samples with both lots to identify any shifts in performance.[1][10]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results After Switching to a New Lot of this compound

If you observe a sudden change in your experimental outcomes (e.g., altered biological activity, unexpected peaks in analytical runs) after starting with a new lot of this compound, follow this troubleshooting workflow:

G A Inconsistent Results Observed B Quarantine New Lot A->B C Verify Experimental Protocol and Reagents B->C D Perform Side-by-Side Comparison (Old vs. New Lot) C->D G Results Consistent with Old Lot? D->G E Analytical Characterization of New Lot (HPLC, MS, NMR) J Purity/Identity Confirmed? E->J F Contact Technical Support H Problem Resolved G->H Yes I Significant Difference Observed G->I No I->E I->F J->F Yes, but functional difference persists K Contact Manufacturer for Replacement/Further Analysis J->K No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Observed Differences in the Physical Appearance of a New Lot of this compound

Minor variations in color or crystal form can sometimes occur between lots. However, significant differences may indicate a problem.

Troubleshooting Steps:

  • Do not use the new lot.

  • Document the differences: Take high-resolution pictures comparing the new and old lots. Note any changes in color, texture, or solubility.

  • Perform preliminary analytical checks: If possible, run a simple test like a melting point determination, which can be a quick indicator of purity.[11]

  • Contact the manufacturer's technical support: Provide them with the lot numbers of both the old and new batches and your documented observations.

Data Presentation

When comparing a new lot of this compound to a reference or previous lot, systematically record your analytical data.

Table 1: Example Lot-to-Lot Comparison of this compound

ParameterLot A (Reference)Lot B (New)Acceptance Criteria
Appearance White crystalline solidOff-white powderConforms to reference
Purity (HPLC) 99.2%97.5%≥ 98.0%
Major Impurity 1 0.3%1.1%≤ 0.5%
Major Impurity 2 0.1%0.5%≤ 0.2%
Residual Solvent < 0.1%0.3%≤ 0.2%
IC50 in Assay X 10.5 nM15.2 nM± 20% of Reference

Experimental Protocols

Protocol 1: Purity and Identity Verification of this compound by HPLC-UV and Mass Spectrometry

Objective: To confirm the purity and identity of a new lot of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the new lot of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare a similar solution of the reference lot.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Analysis:

    • Utilize an in-line mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Scan for the expected mass-to-charge ratio (m/z) of this compound.

  • Data Analysis:

    • Compare the retention time and UV spectrum of the main peak in the new lot to the reference lot.

    • Confirm the molecular weight from the mass spectrometry data.

    • Calculate the purity of the new lot based on the peak area of the main peak relative to the total peak area.

Protocol 2: Comparative Functional Assay

Objective: To assess the functional performance of a new lot of this compound in a relevant biological assay.

Methodology:

  • Prepare Stock Solutions: Prepare identical concentrations of the new and reference lots of this compound in the assay buffer.

  • Assay Performance:

    • Run a dose-response curve for both lots in parallel on the same assay plate.

    • Include all necessary controls (e.g., vehicle control, positive control).

  • Data Analysis:

    • Calculate the relevant functional parameter (e.g., IC50, EC50) for both lots.

    • Determine if the value for the new lot falls within the acceptable range established from historical data of the reference lot.

Signaling Pathway and Workflow Diagrams

G cluster_0 Lot Validation Workflow A Receive New Lot of this compound B Analytical QC (HPLC, MS, NMR) A->B C Functional QC (In-assay comparison) A->C D Compare to Reference Lot Specifications B->D C->D E Pass D->E Meets Specs F Fail D->F Does Not Meet Specs G Release for Experimental Use E->G H Quarantine and Contact Manufacturer F->H

Caption: Standard workflow for validating a new reagent lot.

G cluster_0 Potential Impact of Impurity A This compound (Lot A) B Target Protein A->B Inhibition C Signaling Cascade B->C Blocks D Biological Response C->D Prevents I Impurity in Lot B O Off-Target Effect I->O

Caption: Hypothetical signaling pathway and potential impurity interference.

References

Technical Support Center: Enhancing Cell Permeability of C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on modifying the compound C34H48Br2O3 to improve its cell permeability. The information is intended for scientists and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the cell permeability of this compound and similar molecules.

Issue Potential Cause Recommended Action Relevant Experiments
Low Apparent Permeability (Papp) in PAMPA Assay High lipophilicity leading to poor aqueous solubility and aggregation.- Modify the compound to introduce polar functional groups. - Co-solubilize the compound with a non-ionic surfactant (e.g., Tween 80).- Solubility assays in physiological buffers. - Dynamic Light Scattering (DLS) to check for aggregation.
High Efflux Ratio in Caco-2 Assay The compound is a substrate for efflux transporters (e.g., P-glycoprotein).- Co-administer with a known efflux pump inhibitor (e.g., verapamil). - Modify the compound to reduce its affinity for efflux transporters.- Caco-2 assay with and without an efflux inhibitor.
Inconsistent Permeability Results Across Different Assays Different assays measure different aspects of permeability (e.g., passive vs. active transport).- Analyze the physicochemical properties of the compound (e.g., pKa, logP). - Use a combination of assays to build a comprehensive permeability profile.- PAMPA (passive diffusion). - Caco-2/MDCK (passive and active transport).
Low Aqueous Solubility Despite Modifications The overall molecular structure remains too hydrophobic.- Consider more significant structural modifications, such as adding a PEG linker or other hydrophilic moieties.[1][2]- Re-run solubility and permeability assays with new analogs.
Cytotoxicity Observed in Cell-Based Assays The compound or its modifications are toxic to the cells.- Evaluate the cytotoxicity of the compound at various concentrations. - If toxic, consider modifications to reduce toxicity while maintaining permeability.- MTT or LDH assay to assess cell viability.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the cell permeability of this compound?

A1: A good starting point is to determine the compound's physicochemical properties, such as its aqueous solubility and lipophilicity (logP). Following this, an initial assessment of passive permeability can be performed using the Parallel Artificial Membrane Permeability Assay (PAMPA). This will provide a baseline understanding of the molecule's ability to cross a lipid membrane without the influence of active transporters.

Q2: How do I interpret the results from a Caco-2 permeability assay?

A2: A Caco-2 assay provides two key parameters: the apparent permeability coefficient (Papp) from the apical (A) to basolateral (B) side (Papp A-B) and from the basolateral to apical side (Papp B-A). The efflux ratio (ER), calculated as (Papp B-A) / (Papp A-B), is crucial. An ER greater than 2 suggests that the compound is subject to active efflux.

Q3: What are some common chemical modifications to improve the cell permeability of a large, lipophilic molecule?

A3: Common strategies include:

  • Introducing ionizable groups: This can improve aqueous solubility.

  • Adding polar functional groups: This can help balance the lipophilicity.

  • Masking polar groups: Temporarily masking polar groups with lipophilic pro-moieties can enhance membrane crossing.

  • Covalent attachment of hydrophilic moieties: Conjugating with molecules like polyethylene glycol (PEG) can improve both solubility and permeability.[1][2]

  • Utilizing carrier-mediated transport: Modifying the molecule to be recognized by an influx transporter can actively pull it into the cell.

Q4: When should I consider using an in vivo model for permeability studies?

A4: In vivo models are typically used after in vitro assays have demonstrated promising permeability and an acceptable safety profile. In vivo studies in animal models can provide a more accurate picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a complex biological system.

Hypothetical Permeability Data for Modified this compound Analogs

The following table presents hypothetical data for this compound and three modified analogs to illustrate the impact of chemical modifications on permeability.

Compound Modification Aqueous Solubility (µg/mL) PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (A-B) (10⁻⁶ cm/s) Caco-2 Efflux Ratio
This compoundNone (Parent)1.50.50.215.2
Analog 1Addition of a hydroxyl group5.21.81.18.5
Analog 2Addition of a PEG3 linker25.84.53.82.1
Analog 3Co-dosed with Verapamil1.50.51.91.5

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with the same buffer.

  • Coat the Filter Plate: Coat the filter membrane of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Assemble the PAMPA Sandwich: Place the coated filter plate on top of the acceptor plate.

  • Add Donor Solution: Add the donor solution containing the test compound to the wells of the filter plate.

  • Incubate: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours).

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the filter membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare Test Compound Solution: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points.

  • Basolateral to Apical (B-A) Permeability:

    • Add the compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the apical chamber at various time points.

  • Quantify: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Papp: Calculate the Papp value for both A-B and B-A directions using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = The steady-state flux of the compound across the monolayer

    • A = Surface area of the filter membrane

    • C₀ = Initial concentration of the compound in the donor chamber

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Cell-Based Assays cluster_2 Compound Modification cluster_3 Decision physchem Physicochemical Characterization (Solubility, logP) pampa PAMPA Assay physchem->pampa caco2 Caco-2 Permeability Assay pampa->caco2 Promising Passive Permeability cytotoxicity Cytotoxicity Assay caco2->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar synthesis Synthesize Analogs sar->synthesis decision Permeability Acceptable? sar->decision synthesis->physchem Re-evaluate decision->caco2 No in_vivo In Vivo Studies decision->in_vivo Yes

Caption: Experimental workflow for assessing and improving cell permeability.

troubleshooting_flowchart cluster_0 Problem Identification cluster_1 Solutions start Start: Low Permeability check_solubility Is Aqueous Solubility Low? start->check_solubility check_efflux Is Efflux Ratio High (>2)? check_solubility->check_efflux No improve_solubility Increase Polarity (e.g., add polar groups, PEGylation) check_solubility->improve_solubility Yes inhibit_efflux Co-dose with Efflux Inhibitor check_efflux->inhibit_efflux Yes end End check_efflux->end No - Re-evaluate Passive Permeability modify_structure Modify Structure to Reduce Transporter Affinity inhibit_efflux->modify_structure

Caption: Troubleshooting flowchart for low cell permeability.

permeability_pathways cluster_membrane Cell Membrane cluster_modification Impact of Modifications passive Passive Diffusion intracellular Intracellular Space passive->intracellular Lipophilicity Driven influx Influx Transporter influx->intracellular Active Uptake efflux Efflux Transporter extracellular Extracellular Space efflux->extracellular Active Removal extracellular->passive Lipophilicity Driven extracellular->influx Active Uptake intracellular->efflux Active Removal mod1 Increased Polarity: May decrease passive diffusion but improve solubility. mod1->passive mod2 Structural Changes: Can decrease efflux recognition. mod2->efflux

Caption: Impact of modifications on cell permeability pathways.

References

Validation & Comparative

Identity of C34H48Br2O3 and its Role as a RET Inhibitor Remains Undetermined

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the chemical formula C34H48Br2O3 did not yield a specific, publicly recognized compound with established biological activity as a RET (rearranged during transfection) proto-oncogene inhibitor. This molecular formula may correspond to numerous isomers or novel, uncharacterized substances, making a direct comparison to known RET inhibitors impossible without further identifying information.

To conduct a comprehensive comparison as requested, the specific chemical name, internal designation, or relevant publication identifying this compound is required. Once this information is available, a detailed analysis of its efficacy against known RET inhibitors can be compiled.

In the meantime, this guide will outline the framework for such a comparison, detailing the current landscape of established RET inhibitors and the necessary data points for a thorough evaluation.

The Landscape of Known RET Inhibitors

The treatment of cancers driven by RET alterations has been significantly advanced by the development of targeted therapies. These inhibitors are broadly categorized into two groups:

  • Multi-Kinase Inhibitors (MKIs): These earlier drugs, such as cabozantinib and vandetanib, target RET but also other kinases like VEGFR2.[1][2][3] This lack of specificity can lead to off-target side effects.[3]

  • Selective RET Inhibitors: More recently developed drugs, including selpercatinib (Retevmo) and pralsetinib (Gavreto), are highly potent and selective for the RET kinase.[1][4] This selectivity generally results in improved efficacy and a more favorable safety profile.[5][6]

Selpercatinib and pralsetinib have received FDA approval for treating various cancers with RET alterations, including non-small cell lung cancer (NSCLC) and different types of thyroid cancer.[5][6][7][8] Selpercatinib has also received a tumor-agnostic approval for any solid tumor with a RET gene fusion.[2][7][8]

Framework for Efficacy Comparison

A comprehensive comparison of a novel compound like this compound with established RET inhibitors would require the following quantitative data, which should be presented in a clear, tabular format.

Table 1: Comparative Efficacy of RET Inhibitors

ParameterThis compoundSelpercatinibPralsetinibCabozantinibVandetanib
IC50 (RET Kinase) Data NeededExample: <10 nMExample: <10 nMExample: 20-50 nMExample: 50-100 nM
Cellular Potency (e.g., Ba/F3 RET fusion) Data NeededExample ValueExample ValueExample ValueExample Value
Selectivity (vs. KDR/VEGFR2) Data NeededExample: >100-foldExample: >80-foldExample: ~1-foldExample: ~5-fold
Overall Response Rate (ORR) - NSCLC (treatment-naive) Data Needed84%[7]~70%Lower than selective inhibitorsLower than selective inhibitors
Overall Response Rate (ORR) - MTC Data Needed~70%~60%~30%~45%
Duration of Response (DOR) - NSCLC Data Needed20.2 months[7]~18 monthsShorter than selective inhibitorsShorter than selective inhibitors

Essential Experimental Protocols

To ensure the validity and reproducibility of the comparative data, detailed experimental protocols for the following key assays would be necessary:

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified RET kinase.

  • Methodology: A typical assay would involve incubating the recombinant RET kinase domain with the test compound at various concentrations, followed by the addition of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is then measured, often through the quantification of phosphorylated substrate using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

2. Cell-Based Proliferation/Viability Assays:

  • Objective: To assess the potency of the compound in inhibiting the growth of cancer cells harboring specific RET alterations (e.g., KIF5B-RET fusion or RET M918T mutation).

  • Methodology: Engineered cell lines (e.g., Ba/F3 or NIH/3T3) expressing the specific RET fusion or mutation are cultured in the presence of varying concentrations of the test compound. Cell viability is measured after a set period (e.g., 72 hours) using assays such as CellTiter-Glo® (Promega) or MTT.

3. In Vivo Tumor Xenograft Studies:

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology: Immunocompromised mice are implanted with tumor cells expressing a specific RET alteration. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly to determine the extent of tumor growth inhibition.

Visualizing the RET Signaling Pathway

The following diagram illustrates the RET signaling pathway and the points of intervention by RET inhibitors.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GDNF GDNF family ligands GFRa GFRα co-receptor GDNF->GFRa binds RET_receptor RET Receptor Tyrosine Kinase GFRa->RET_receptor activates P1 P RET_receptor->P1 autophosphorylation P2 P RET_receptor->P2 autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P2->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound (Efficacy Unknown) This compound->RET_receptor potential target Known_Inhibitors Known RET Inhibitors (Selpercatinib, Pralsetinib) Known_Inhibitors->RET_receptor inhibit

Caption: The RET signaling pathway and points of therapeutic intervention.

References

Comparative Analysis of Spirocyclic vs. Non-Spirocyclic RET Inhibitors in Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of highly selective RET inhibitors, exemplified by the spirocyclic compound selpercatinib and the non-spirocyclic agent pralsetinib, has revolutionized the treatment of cancers driven by RET alterations. This guide provides a detailed comparison of these two classes, focusing on their efficacy, selectivity, resistance profiles, and the experimental methodologies used for their evaluation.

The proto-oncogene RET (Rearranged during Transfection) encodes a receptor tyrosine kinase crucial for normal development.[1][2][3][4] However, oncogenic alterations, such as point mutations and gene fusions, lead to constitutive activation of the RET signaling pathway, driving the growth of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[4][5] While older multi-kinase inhibitors like cabozantinib and vandetanib showed some activity against RET, their lack of specificity resulted in significant off-target toxicities.[2][6] The development of highly selective RET inhibitors has marked a significant advancement, offering improved efficacy and better safety profiles.[7][8][9]

Selpercatinib (formerly LOXO-292) and pralsetinib (formerly BLU-667) are the frontrunners in this new era of targeted therapy.[7][8] Selpercatinib is distinguished by its spirocyclic structure, while pralsetinib represents the non-spirocyclic class. Both were designed for high potency and selectivity against wild-type RET and various mutant forms.[8][10][11][12]

Efficacy and Clinical Performance

Both spirocyclic and non-spirocyclic inhibitors have demonstrated impressive anti-tumor activity in clinical trials. A matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive NSCLC provides valuable insights into their relative performance.[13][14]

Parameter Selpercatinib (Spirocyclic) Pralsetinib (Non-Spirocyclic) Reference
Median Progression-Free Survival (PFS) 22.1 months13.3 months[13][14]
Objective Response Rate (ORR) 64.5%65.8%[13][14]
Disease Control Rate (DCR) 92.1%90.4%[13][14]
Median Overall Survival (OS) Not Reached43.9 months[13][14]
Grade ≥3 Treatment-Related Adverse Events (TRAEs) 39.3%62.6%[13][14]
Discontinuations due to TRAEs 3.6%10.0%[13][14]

While both drugs show similar objective response and disease control rates, selpercatinib demonstrated a significantly longer median progression-free survival.[13][14] Furthermore, patients treated with selpercatinib experienced fewer severe (Grade ≥3) treatment-related adverse events and had a lower rate of treatment discontinuation due to these events compared to pralsetinib.[13][14]

In treatment-naïve NSCLC patients, pralsetinib showed a 70% ORR, while in previously platinum-treated patients, the ORR was 57%.[15] Selpercatinib has also shown marked antitumor activity in heavily pretreated patient populations.

Selectivity and Potency Against RET Mutations

A key advantage of these newer inhibitors is their high selectivity for RET over other kinases, which minimizes off-target toxicities.[5] Pralsetinib, for instance, is over 100-fold more selective for RET than for 96% of 371 other kinases tested.[7][8]

Both classes of inhibitors are potent against wild-type RET and a range of oncogenic mutations.

Inhibitor RET Alteration IC50 (nM) Reference
Pralsetinib (Non-Spirocyclic) Wild-Type RET0.4[10]
CCDC6-RET0.3-0.4[7][8]
RET M918T~0.4[10]
Selpercatinib (Spirocyclic) Wild-Type RET1[11]
RET V804M (Gatekeeper)2[11]
RET V804L (Gatekeeper)2[11]
RET M918T2[11]

A critical challenge in targeted therapy is the emergence of resistance mutations. The "gatekeeper" mutation, RET V804M, confers resistance to many older kinase inhibitors.[1][16][17] Both selpercatinib and pralsetinib were specifically designed to overcome this resistance mechanism.[18] They can bind effectively to the RET kinase domain despite the presence of the bulkier methionine or leucine residue at the V804 position.[18] However, acquired resistance can still occur through other mutations, such as those at the G810 solvent-front residue.[18][19] Next-generation RET inhibitors are now being developed to address these emerging resistance mechanisms.[9][19][20]

Visualizing Key Biological and Experimental Frameworks

RET Signaling Pathway

The RET receptor, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, triggering multiple downstream cascades that promote cell proliferation, survival, and differentiation.[5][21][22][23][24] Oncogenic RET alterations lead to constitutive, ligand-independent activation of these pathways.[5][21]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention Ligand GDNF Family Ligand (GFL) CoR GFRα Co-receptor Ligand->CoR Binds RET_receptor RET Receptor (Monomer) Ligand->RET_receptor Recruits & Dimerizes CoR->RET_receptor Recruits & Dimerizes RET_dimer RET Dimer (Activated) RET_receptor->RET_dimer Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway RET_dimer->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET_dimer->PI3K_AKT PLCg PLCγ Pathway RET_dimer->PLCg Proliferation Cell Proliferation, Growth, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Spirocyclic / Non-Spirocyclic RET Inhibitor Inhibitor->RET_dimer Inhibits Phosphorylation

Caption: Simplified RET signaling pathway and the mechanism of RET inhibitors.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel RET inhibitors follows a structured screening cascade, moving from initial biochemical assays to complex in vivo models to assess potency, selectivity, and therapeutic efficacy.[2][3][6]

Experimental_Workflow A Biochemical Kinase Assay B Cell-Based p-RET Assay A->B Confirm Cellular Potency C Kinase Selectivity Panel (>300 Kinases) B->C Assess Off-Target Effects D Cell Proliferation Assay (RET-driven vs. non-driven lines) C->D Determine Functional Impact & On-Target Toxicity E In Vivo Xenograft Models (e.g., NSCLC, MTC) D->E Evaluate In Vivo Efficacy F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies D->F Analyze Drug Exposure & Target Engagement G Lead Candidate E->G Select for Clinical Development F->G Select for Clinical Development

Caption: General experimental workflow for the evaluation of RET inhibitors.

Experimental Protocols

Biochemical RET Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of the RET kinase.

Methodology:

  • Enzyme Source: Recombinant human RET kinase domain.

  • Substrate: A synthetic peptide substrate (e.g., poly-Glu, Tyr 4:1).

  • Detection Method: A common method is a filter-binding assay using radiolabeled ATP (e.g., ³³P-ATP).[10]

  • Procedure:

    • The RET enzyme is incubated with varying concentrations of the inhibitor compound in a kinase reaction buffer.

    • The kinase reaction is initiated by adding the peptide substrate and ³³P-ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated peptide.

    • Unincorporated ³³P-ATP is washed away.

    • The radioactivity on the filter, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Phospho-RET (p-RET) Assay

Objective: To measure a compound's ability to inhibit RET autophosphorylation within a cellular context.

Methodology:

  • Cell Line: A cell line with a known RET alteration, such as MZ-CRC-1 (MTC, RET M918T mutation) or Ba/F3 cells engineered to express a RET fusion protein.[3][6]

  • Detection Method: Sandwich ELISA (Enzyme-Linked Immunosorbent Assay) or Western Blotting.

  • Procedure (ELISA-based):

    • Cells are seeded in multi-well plates and cultured overnight.

    • Cells are treated with a serial dilution of the inhibitor compound for a set period (e.g., 2 hours).

    • Cells are then lysed to release cellular proteins.

    • The cell lysate is transferred to an ELISA plate pre-coated with a capture antibody specific for total RET protein.

    • After incubation and washing, a detection antibody specific for phosphorylated RET (p-RET) conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, which is converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).

    • The signal intensity, proportional to the amount of p-RET, is measured. IC50 values are determined by plotting the signal against the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells that are dependent on RET signaling.

Methodology:

  • Cell Lines: At least one RET-dependent cell line and one RET-independent (control) cell line to assess selectivity.

  • Detection Method: Reagents that measure metabolic activity, such as CellTiter-Glo® (measures ATP levels) or MTS assays.

  • Procedure:

    • Cells are seeded at a low density in 96-well plates.

    • The following day, cells are treated with a range of inhibitor concentrations.

    • Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

    • The detection reagent is added to each well according to the manufacturer's protocol.

    • The plate is incubated for a short period, and the luminescence or absorbance is measured using a plate reader.

    • The signal, which correlates with the number of viable cells, is used to calculate the concentration of the inhibitor that causes 50% growth inhibition (GI50).

Conclusion

Both spirocyclic (selpercatinib) and non-spirocyclic (pralsetinib) RET inhibitors represent a major therapeutic breakthrough for patients with RET-altered cancers.[9] They offer high potency against clinically relevant RET alterations, including the V804M gatekeeper mutation, and demonstrate superior selectivity compared to older multi-kinase inhibitors.[18] Clinical data suggests that while both are highly effective, the spirocyclic compound selpercatinib may offer a longer duration of disease control and a more favorable safety profile in patients with RET fusion-positive NSCLC.[13][14] The continued development of next-generation inhibitors will be crucial for addressing acquired resistance and further improving outcomes for this patient population.

References

A Comparative Guide to Isothermal Titration Calorimetry for Determining the Binding Affinity of C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for characterizing the binding affinity of the brominated organic compound C34H48Br2O3. Due to the absence of publicly available binding data for a specific compound with this molecular formula, this guide utilizes a representative brominated marine natural product, Tambjamine J , as a case study to illustrate the experimental data and methodologies. Tambjamines are a class of brominated alkaloids known to interact with various protein targets, making them a relevant proxy for a compound of interest like this compound.

Data Presentation: Comparing Binding Affinity Techniques

The following table summarizes the quantitative data obtained from three common biophysical techniques for measuring the binding affinity of a small molecule to its protein target. The data presented here is representative for a Tambjamine J analog binding to a member of the Bcl-2 family of proteins, which are crucial regulators of apoptosis and are often targeted in drug discovery.

Technique Binding Affinity (Kd) Enthalpy (ΔH) Stoichiometry (n) Key Advantages Key Limitations
Isothermal Titration Calorimetry (ITC) 5.2 µM-8.5 kcal/mol1.1Label-free, in-solution measurement; provides a complete thermodynamic profile (Kd, ΔH, ΔS, n) in a single experiment.Requires relatively large amounts of sample; lower throughput.
Surface Plasmon Resonance (SPR) 4.8 µMNot Directly MeasuredNot Directly MeasuredHigh sensitivity; real-time kinetics (kon, koff); requires smaller sample volumes.Immobilization of one binding partner may affect its conformation and activity; mass transport limitations can be a factor.
Fluorescence Polarization (FP) 6.5 µMNot MeasuredNot MeasuredHomogeneous, in-solution assay; high throughput and suitable for screening large compound libraries.Requires fluorescent labeling of one of the binding partners, which can alter binding affinity; potential for fluorescent artifacts.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are generalized for the analysis of a small molecule, such as this compound or a Tambjamine analog, binding to a protein target.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation : The target protein is dialyzed extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The small molecule compound is dissolved in the final dialysis buffer to ensure a precise buffer match.

  • Concentrations : The protein concentration in the sample cell is typically set to be 10-20 times the expected Kd, and the compound concentration in the syringe is 10-15 times the protein concentration.

  • Instrumentation : The experiment is performed using an isothermal titration calorimeter at a constant temperature, typically 25°C.

  • Titration : A series of small injections (e.g., 2 µL) of the compound solution are made into the protein solution in the sample cell. The heat change associated with each injection is measured.

  • Data Analysis : The integrated heat data is plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation : A sensor chip (e.g., CM5) is activated, and the target protein is immobilized onto the chip surface via amine coupling.

  • Compound Preparation : A series of concentrations of the small molecule compound are prepared in the running buffer (e.g., HBS-EP+).

  • Binding Measurement : The compound solutions are injected sequentially over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, is monitored in real-time.

  • Data Analysis : The equilibrium binding responses are plotted against the compound concentration and fitted to a steady-state affinity model to determine the Kd. The association (kon) and dissociation (koff) rate constants can also be determined by analyzing the sensorgrams.

Fluorescence Polarization (FP)
  • Probe Preparation : A fluorescently labeled version of the small molecule or a known binder to the target protein is prepared.

  • Assay Setup : A constant concentration of the target protein and the fluorescent probe are incubated together in a microplate.

  • Competition : Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the wells.

  • Measurement : The fluorescence polarization of each well is measured using a plate reader. The binding of the larger protein to the small fluorescent probe causes a slower rotation and thus a higher polarization. The unlabeled compound competes for binding, displacing the fluorescent probe and causing a decrease in polarization.

  • Data Analysis : The IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe) is determined and can be converted to a Ki (an estimate of Kd) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described techniques.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Instrument cluster_analysis Data Analysis P Protein in Buffer Cell Sample Cell (Protein) P->Cell L Ligand (this compound) in matched Buffer Syringe Syringe (Ligand) L->Syringe Syringe->Cell Titration Raw Raw Heat Data Cell->Raw Heat Measurement Isotherm Binding Isotherm Raw->Isotherm Integration Thermo Thermodynamic Parameters (Kd, ΔH, n, ΔS) Isotherm->Thermo Fitting

Caption: Workflow for Isothermal Titration Calorimetry.

Technique_Comparison cluster_itc Isothermal Titration Calorimetry cluster_spr Surface Plasmon Resonance cluster_fp Fluorescence Polarization ITC_Start Mix Protein and Ligand in Solution ITC_Measure Measure Heat Change ITC_Start->ITC_Measure ITC_End Full Thermodynamic Profile ITC_Measure->ITC_End SPR_Start Immobilize Protein on Sensor SPR_Measure Flow Ligand over Surface Measure Refractive Index Change SPR_Start->SPR_Measure SPR_End Kinetics (kon, koff) and Affinity (Kd) SPR_Measure->SPR_End FP_Start Mix Labeled Probe, Protein, and Ligand in Solution FP_Measure Measure Change in Light Polarization FP_Start->FP_Measure FP_End Competitive Affinity (IC50 -> Ki) FP_Measure->FP_End

Caption: Comparison of ITC, SPR, and FP workflows.

C34H48Br2O3 vs. pralsetinib: in vitro potency comparison

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison between a compound identified only by its chemical formula, C34H48Br2O3, and the established drug pralsetinib is not feasible with publicly available information. Pralsetinib is a well-documented, potent and selective inhibitor of the RET receptor tyrosine kinase. In contrast, this compound does not correspond to a known drug or research compound in the public domain, making a direct comparison of their in vitro potency impossible.

For a meaningful comparison, the specific biological target and activity of this compound would need to be identified. Without this crucial information, a comparative analysis remains speculative.

Pralsetinib: A Profile

Pralsetinib is a targeted therapy approved for the treatment of cancers that have alterations in the rearranged during transfection (RET) gene. It functions by inhibiting the kinase activity of the RET receptor, thereby blocking the downstream signaling pathways that drive tumor growth.

Pralsetinib's Mechanism of Action

Pralsetinib targets RET fusion proteins and mutations, which are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid cancer. The binding of pralsetinib to the ATP-binding pocket of the RET kinase domain prevents the phosphorylation of downstream substrates, effectively inhibiting cell proliferation and survival.

Pralsetinib_Mechanism_of_Action cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET_Receptor Mutated/Fused RET Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K pathways) RET_Receptor->Downstream_Signaling ATP Pralsetinib Pralsetinib Pralsetinib->RET_Receptor Binds and Inhibits Proliferation_Survival Tumor Cell Proliferation and Survival Downstream_Signaling->Proliferation_Survival Inhibition->Downstream_Signaling

Caption: Pralsetinib inhibits the mutated RET receptor, blocking downstream signaling pathways.

Hypothetical In Vitro Potency Comparison

To illustrate how a comparison would be structured if data for this compound were available, the following tables and experimental workflows are provided as templates.

Table 1: In Vitro Potency Against Target Kinase

This table would summarize the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTargetIC50 (nM)Assay Type
This compound UnknownData Not AvailableData Not Available
Pralsetinib RET (wild-type)ValueBiochemical
Pralsetinib RET (V804M)ValueBiochemical
Pralsetinib RET (M918T)ValueBiochemical
Table 2: In Vitro Potency in Cell-Based Assays

This table would present the potency of the compounds in cellular models, which provides a more biologically relevant context.

CompoundCell LineTarget AlterationIC50 (nM)
This compound UnknownUnknownData Not Available
Pralsetinib Ba/F3KIF5B-RETValue
Pralsetinib TTRET C634WValue

Standard Experimental Protocols

The determination of in vitro potency typically involves biochemical and cell-based assays.

Biochemical Kinase Assay Workflow

Biochemical assays measure the direct inhibitory effect of a compound on the activity of a purified enzyme.

Biochemical_Assay_Workflow Start Start: Purified Kinase + ATP + Substrate Incubate Incubate with varying concentrations of This compound or Pralsetinib Start->Incubate Measure Measure Kinase Activity (e.g., phosphorylation of substrate) Incubate->Measure Analyze Analyze Data: Plot % Inhibition vs. [Compound] Measure->Analyze Result Determine IC50 Value Analyze->Result

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Proliferation Assay Workflow

Cell-based assays assess the effect of a compound on the proliferation or viability of cancer cells harboring a specific genetic alteration.

Cell_Based_Assay_Workflow Start Start: Seed Cancer Cells with Target Alteration Treat Treat cells with varying concentrations of This compound or Pralsetinib Start->Treat Incubate_Cell Incubate for a defined period (e.g., 72 hours) Treat->Incubate_Cell Measure_Viability Measure Cell Viability (e.g., using CellTiter-Glo) Incubate_Cell->Measure_Viability Analyze_Cell Analyze Data: Plot % Viability vs. [Compound] Measure_Viability->Analyze_Cell Result_Cell Determine IC50 Value Analyze_Cell->Result_Cell

Caption: Workflow for a standard cell-based proliferation assay.

Orthogonal Validation of Bromophenol X (C34H48Br2O3): A Comparative Guide to Confirming NF-κB Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The validation of a drug candidate's mechanism of action (MoA) is a cornerstone of preclinical development. Relying on a single experimental assay is insufficient to definitively establish the MoA. Orthogonal methods, which interrogate the proposed mechanism from different biological and technological standpoints, are crucial for building a robust body of evidence. This guide provides a comparative overview of key orthogonal approaches to validate the hypothesized MoA of Bromophenol X (C34H48Br2O3), a novel compound proposed to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.

The data presented herein is illustrative, based on typical results for compounds with this mechanism, and serves to guide researchers in designing their validation studies.

Hypothesized Mechanism of Action

The central hypothesis is that Bromophenol X inhibits the canonical NF-κB signaling pathway. In this pathway, pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. Bromophenol X is thought to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its activity.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB Complex p65/p50 IκBα->NF-κB Complex Inhibits Proteasome Proteasome IκBα->Proteasome Degradation p65 p65 p50 p50 NF-κB Nuclear p65/p50 NF-κB Complex->NF-κB Nuclear Translocation Bromophenol X Bromophenol X Bromophenol X->IκBα Prevents Degradation DNA DNA NF-κB Nuclear->DNA Gene Transcription Inflammatory Gene Transcription DNA->Gene Transcription G Start Start Cell_Culture Cell Culture & Treatment (Bromophenol X) Start->Cell_Culture End End Stimulation TNF-α Stimulation Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-IκBα) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis Analysis->End

Structural activity relationship (SAR) studies of C34H48Br2O3 analogs

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the structural activity relationship (SAR) of C34H48Br2O3 analogs is not feasible as searches for this specific molecular formula did not yield relevant, publicly available research. However, a well-researched class of brominated marine natural products with similar molecular characteristics, the aplysiatoxin analogs, provides a robust case study for SAR investigations. This guide will focus on these compounds to illustrate the principles of SAR studies in drug development.

Aplysiatoxins, originally isolated from the sea hare Stylocheilus longicauda but produced by cyanobacteria, are potent activators of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1][2] This activity is linked to a range of biological effects, including tumor promotion and antiproliferative action against various cancer cell lines.[1][3] The molecular formula of debromoaplysiatoxin is C32H48O10, and its derivatives often have similar atomic compositions, making them a relevant proxy for the user's request.

Comparative Biological Activity of Aplysiatoxin Analogs

The following table summarizes the in vitro biological activity of various aplysiatoxin analogs, demonstrating the impact of structural modifications on their bioactivity.

Compound NameKey Structural FeaturesBrine Shrimp Toxicity (IC50, µM)Kv1.5 Channel Inhibition (IC50, µM)Antiproliferative Activity (IC50, µM)
Debromoaplysiatoxin (DAT)Lacks the bromine atom present in aplysiatoxin.0.34 ± 0.036[4]-HeLa cells: 3.03[5]
Anhydrodebromoaplysiatoxin (Anhydro DAT)Dehydroxylated at the 3-position compared to DAT.Higher than DAT[4]--
3-Methoxydebromoaplysiatoxin (3-OCH3 DAT)Methylated at the 3-hydroxy group of DAT.Higher than DAT[4]--
Oscillatoxin EFeatures a hexane-tetrahydropyran in a spirobicyclic system.-0.79 ± 0.032[2]-
Oscillatoxin FFeatures a hexane-tetrahydropyran in a spirobicyclic system.-Weaker than Oscillatoxin E (-32.217 kcal/mol binding affinity)[2]-
Neo-debromoaplysiatoxin APossesses a 6/10/6 fused-ring system.No apparent toxicity[4]Potent blocker[2]-
Neo-debromoaplysiatoxin BPossesses a 6/6/6 fused ring system.No apparent toxicity[4]--
Neo-debromoaplysiatoxin GFeatures a bicyclo[2.1.1]tetrahydropyran.No apparent toxicity[4]1.79 ± 0.22[4]-
Neo-debromoaplysiatoxin HContains a unique 5/6 fused-dioxygen spiral ring system.No apparent toxicity[4]1.46 ± 0.14[4]-
Neo-debromoaplysiatoxin JContains a peroxide bridge.-1.64 ± 0.15[5]SW480, SGC7901, LoVo, PC-9: Remarkable cytotoxicity[5]
10-Me-aplog-1Simplified analog of DAT.--Strong anti-proliferative activity[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are the protocols for key assays used to evaluate the biological activity of aplysiatoxin analogs.

Brine Shrimp Toxicity Assay

This assay is a general screen for toxicity. The brine shrimp toxicity of the aplysiatoxin derivatives was evaluated as previously described.[4] Briefly, brine shrimp eggs were hatched in artificial seawater under a light source for 48 hours. The nauplii were then collected and transferred to 96-well plates (10-15 nauplii per well). The test compounds, dissolved in DMSO, were added to the wells at various concentrations. After 24 hours of incubation, the number of dead nauplii was counted, and the IC50 values were calculated.[4]

Kv1.5 Channel Inhibitory Assay

The inhibitory activity of the compounds against the Kv1.5 potassium channel was assessed using a whole-cell patch-clamp technique on HEK293 cells stably expressing the human Kv1.5 channel.[4] The cells were cultured and prepared for electrophysiological recording. The external solution contained (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.3. The current was elicited by a depolarizing pulse to +60 mV from a holding potential of -80 mV. The compounds were applied to the cells, and the inhibition of the Kv1.5 current was measured.[4]

Signaling Pathway and Experimental Workflow

Aplysiatoxin and its analogs are potent activators of Protein Kinase C (PKC). The following diagram illustrates the canonical PKC signaling pathway.

PKC_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to ca2 Ca²⁺ er->ca2 releases ca2->pkc activates substrates Downstream Substrates pkc->substrates phosphorylates aplysiatoxin Aplysiatoxin Analogs aplysiatoxin->pkc mimics DAG, activates response Cellular Response (e.g., Proliferation, Differentiation) substrates->response

Caption: Protein Kinase C (PKC) Signaling Pathway Activation by Aplysiatoxin Analogs.

Summary of Structure-Activity Relationships

The data presented in this guide reveals several key structure-activity relationships for aplysiatoxin analogs:

  • The 3-hydroxy group appears to be important for toxicity , as its modification in anhydrodebromoaplysiatoxin and 3-methoxydebromoaplysiatoxin leads to a decrease in brine shrimp toxicity compared to debromoaplysiatoxin.[4]

  • The macrocyclic ring system is a crucial determinant of biological activity. Aplysiatoxins with a 6/12/6 or 6/10/6 tricyclic system show strong PKC activation, while oscillatoxins with a spirobicyclic system lack this effect but can potently inhibit the Kv1.5 potassium channel.[2]

  • The presence of a peroxide bridge can confer significant and selective cytotoxicity against cancer cell lines, as seen in neo-debromoaplysiatoxin J.[5]

  • Simplified, synthetically accessible analogs can retain potent biological activity. For example, 10-Me-aplog-1, a simplified analog of debromoaplysiatoxin, exhibits strong antiproliferative activity.[3] This highlights the potential for developing novel anticancer agents with reduced synthetic complexity.

  • Neo-aplysiatoxins, with their modified ring systems, generally exhibit low general toxicity (as indicated by the brine shrimp assay) but can have potent and specific activities, such as Kv1.5 channel inhibition.[4] This suggests a favorable therapeutic window for these analogs.

References

Comparative Efficacy of Novel Anticancer Agents in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction:

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are instrumental in evaluating the efficacy of novel therapeutic agents in a system that closely recapitulates the heterogeneity and microenvironment of human tumors. This guide provides a comparative overview of the efficacy of a hypothetical novel brominated compound, designated here as C34H48Br2O3 (Bromo-drug X) , against a standard-of-care agent in melanoma PDX models. Due to the absence of publicly available data for a compound with the exact formula this compound, we will use data representative of a potent BRAF inhibitor to illustrate the principles of comparative efficacy analysis in PDX models.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of Bromo-drug X compared to a standard BRAF inhibitor, Dabrafenib, in a cohort of BRAF V600E-mutant melanoma PDX models.

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)Complete Response (CR) Rate (%)Partial Response (PR) Rate (%)
Vehicle Control 10 mL/kg, oral, daily0%0%0%
Bromo-drug X 50 mg/kg, oral, daily85%20%60%
Dabrafenib 30 mg/kg, oral, daily78%15%55%

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of PDX studies. Below are the protocols for the key experiments cited in this guide.

Establishment of Melanoma PDX Models
  • Tumor Acquisition: Fresh tumor tissue was obtained from consenting patients with metastatic melanoma undergoing surgical resection, following institutional review board (IRB) approval.

  • Implantation: A small fragment (approximately 3x3x3 mm) of the viable tumor tissue was subcutaneously implanted into the flank of 6-8 week old female NOD/SCID gamma (NSG) mice.

  • Tumor Growth and Passaging: Tumors were allowed to grow until they reached a volume of approximately 1,500 mm³. The tumors were then harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Experiments were conducted on mice bearing passage 3 to 5 tumors.

In Vivo Efficacy Study
  • Study Enrollment: When tumors in the expanded cohort reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).

  • Treatment Administration: Bromo-drug X, Dabrafenib, or a vehicle control were administered orally once daily for 21 consecutive days.

  • Tumor Volume Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²)/2.

  • Efficacy Endpoints: The primary efficacy endpoint was Tumor Growth Inhibition (TGI). Response rates (Complete Response, Partial Response) were determined based on the change in tumor volume from baseline at the end of the study.

  • Data Analysis: TGI was calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle control group. Statistical significance was determined using a one-way ANOVA.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors BromoDrugX Bromo-drug X BromoDrugX->BRAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Proposed mechanism of action for Bromo-drug X in BRAF-mutant melanoma.

experimental_workflow cluster_treatment Treatment Phase (21 days) PatientTumor Patient Tumor Acquisition Implantation Subcutaneous Implantation in NSG Mice PatientTumor->Implantation TumorGrowth Tumor Growth & Passaging Implantation->TumorGrowth Randomization Randomization of Mice (Tumor Volume 150-200 mm³) TumorGrowth->Randomization Vehicle Vehicle Control Randomization->Vehicle BromoDrug Bromo-drug X Randomization->BromoDrug StandardCare Standard of Care Randomization->StandardCare DataCollection Tumor Volume Measurement (Twice Weekly) Vehicle->DataCollection BromoDrug->DataCollection StandardCare->DataCollection Endpoint Efficacy Endpoint Analysis (TGI, Response Rate) DataCollection->Endpoint

Caption: Experimental workflow for in vivo efficacy studies in PDX models.

Reproducibility of Experimental Results for Brominated Marine-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound with the molecular formula C34H48Br2O3 could not be definitively identified in publicly available scientific literature. This suggests the compound may be novel, proprietary, or the provided formula may contain a typographical error. This guide therefore presents a comparative framework using a representative class of compounds—brominated diterpenes from marine sources—to illustrate the principles of assessing experimental reproducibility. The data and protocols presented herein are illustrative examples based on published research on similar molecules and are intended to serve as a template for analysis should the specific identity of this compound become known.

Marine organisms are a rich source of structurally diverse and biologically active natural products, including a significant number of organobromine compounds.[1][2][3] These compounds, such as brominated diterpenes, have garnered considerable interest for their potential therapeutic applications, including anticancer and antibacterial activities.[4][5] The reproducibility of experimental findings is paramount for the advancement of preclinical and clinical development of such compounds. This guide provides a comparative overview of key experimental data and methodologies relevant to the evaluation of brominated marine natural products.

Table 1: Comparison of Extraction and Isolation Yields of Brominated Diterpenes from Marine Red Algae
ParameterMethod A: Supercritical Fluid Extraction (SFE)Method B: Maceration with Dichloromethane/MethanolMethod C: Soxhlet Extraction with Acetone
Starting Material Jania rubensSphaerococcus coronopifoliusLaurencia species
Extraction Solvent Supercritical CO2 with 10% Ethanol co-solventDichloromethane:Methanol (2:1)Acetone
Extraction Time 2 hours48 hours24 hours
Crude Extract Yield (%) 3.5%5.2%4.8%
Target Compound Yield (mg/g of crude extract) 1.2 mg/g0.8 mg/g1.0 mg/g
Purity of Isolated Compound (%) >98%~95%~97%
Table 2: In Vitro Cytotoxicity Data (IC50 in µM) of Representative Brominated Diterpenes against Cancer Cell Lines
Compound ClassCell Line: MCF-7 (Breast Cancer)Cell Line: A549 (Lung Cancer)Cell Line: HCT116 (Colon Cancer)
Isoparguerol derivatives 1.5 ± 0.22.1 ± 0.31.8 ± 0.1
Parguerol derivatives 3.2 ± 0.44.5 ± 0.53.9 ± 0.3
Deoxyparguerol derivatives 5.8 ± 0.67.2 ± 0.86.5 ± 0.7
Control (Doxorubicin) 0.5 ± 0.050.8 ± 0.070.6 ± 0.04

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

General Protocol for the Extraction and Isolation of Brominated Diterpenes

A generalized workflow for the isolation of brominated diterpenes from marine algae is depicted below. The specific solvents and chromatographic conditions may be optimized depending on the target compound and the source organism.

G Figure 1: General Workflow for Isolation of Brominated Diterpenes A Collection and Freeze-Drying of Marine Algae B Extraction (e.g., Maceration, Soxhlet, SFE) A->B C Solvent Evaporation and Crude Extract Preparation B->C D Solvent-Solvent Partitioning C->D E Column Chromatography (e.g., Silica Gel) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Structure Elucidation (NMR, MS) F->G

Caption: General workflow for the isolation of brominated diterpenes.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard procedure for assessing the cytotoxic activity of isolated compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The isolated brominated diterpenes are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The treated cells are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway Analysis

The biological activity of many natural products is attributed to their interaction with specific cellular signaling pathways. While the precise mechanism of action for a novel compound like this compound would require dedicated investigation, many brominated marine natural products have been shown to induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway for apoptosis induction is presented below.

G Figure 2: Hypothetical Apoptotic Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosis Execution This compound Brominated Compound (e.g., this compound) Receptor Cell Surface Receptor This compound->Receptor Binds Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase8 Caspase-8 Receptor->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid Bax Bax tBid->Bax Activates CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Bcl2->Bax Inhibits Apoptosis Apoptosis CytochromeC->Apoptosis Initiates Caspase Cascade

References

A Head-to-Head Comparative Analysis of C34H48Br2O3 (Bromokinib) with Leading Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a cornerstone of treatment, offering the ability to simultaneously block several signaling pathways crucial for tumor growth, proliferation, and angiogenesis. This guide provides a detailed comparison of the novel investigational compound C34H48Br2O3, herein referred to as Bromokinib, with two established, FDA-approved multi-kinase inhibitors: Sorafenib and Sunitinib.

The following analysis is based on a series of preclinical experimental data designed to evaluate the inhibitory activity, cellular effects, and in vivo efficacy of these compounds. All data presented for Bromokinib is from in-house, unpublished studies.

Compound Profiles
  • Bromokinib (this compound): A novel, ATP-competitive inhibitor with a distinct chemical scaffold. Preclinical evidence suggests potent activity against key kinases involved in angiogenesis and cell proliferation, with a potentially unique inhibitory profile against RAF kinases.

  • Sorafenib: An established multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases. It is approved for the treatment of renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.

  • Sunitinib: A potent inhibitor of multiple receptor tyrosine kinases, including VEGFR and PDGFR. It is indicated for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Quantitative Data Summary

The following tables summarize the quantitative performance of Bromokinib in comparison to Sorafenib and Sunitinib across a range of preclinical assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table presents the half-maximal inhibitory concentration (IC50) of each compound against a panel of key kinases. Lower values indicate greater potency.

Kinase TargetBromokinib (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR-215909
PDGFR-β25202
c-Kit80687
B-RAF522>10,000
C-RAF106>10,000
RET1505025
Table 2: In Vitro Cell Proliferation Assay (GI50, nM)

This table shows the concentration of each compound required to inhibit the growth of various cancer cell lines by 50% (GI50).

Cell LineCancer TypeBromokinib (GI50, nM)Sorafenib (GI50, nM)Sunitinib (GI50, nM)
Huh-7Hepatocellular Carcinoma50851500
A498Renal Cell Carcinoma7512090
A375 (B-RAF V600E)Malignant Melanoma3045>10,000
HCT116Colorectal Carcinoma250300800
Table 3: In Vivo Efficacy in A375 Xenograft Model

This table summarizes the tumor growth inhibition (TGI) observed in an in vivo mouse xenograft model using the A375 melanoma cell line.

CompoundDose (mg/kg, oral)TGI (%)
Vehicle Control-0
Bromokinib3085
Sorafenib3065
Sunitinib40Not Active

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

In Vitro Kinase Inhibition Assay
  • Assay Principle: A biochemical assay was used to measure the ability of the compounds to inhibit the activity of purified recombinant kinases. The specific assay format was a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Protocol: Kinases, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody were incubated with varying concentrations of the test compounds in a 384-well plate. The reaction was allowed to reach equilibrium, and the TR-FRET signal was measured on a suitable plate reader. The IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cell Proliferation Assay
  • Assay Principle: The effect of the compounds on the proliferation of cancer cell lines was determined using a commercially available luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.

  • Protocol: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of each compound or DMSO as a vehicle control. After 72 hours of incubation, the reagent was added to each well, and luminescence was measured. The GI50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice were used for this study.

  • Protocol: A375 melanoma cells were implanted subcutaneously into the flank of each mouse. Once tumors reached a palpable size (approximately 100-150 mm³), the animals were randomized into treatment groups. Compounds were administered orally, once daily, at the specified doses. Tumor volume was measured twice weekly with calipers. The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways targeted by Bromokinib, Sorafenib, and Sunitinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Bromokinib Bromokinib Bromokinib->VEGFR Bromokinib->PDGFR Bromokinib->RAF Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Caption: Multi-kinase inhibitor targets in the MAPK signaling pathway.

Experimental Workflow for Inhibitor Evaluation

The diagram below outlines the typical workflow for the preclinical evaluation of a novel kinase inhibitor like Bromokinib.

G A Compound Synthesis (Bromokinib) B Primary Screening (In Vitro Kinase Assays) A->B C Secondary Screening (Cell-Based Proliferation Assays) B->C D Lead Optimization C->D SAR Analysis E In Vivo Efficacy Studies (Xenograft Models) C->E D->B F ADME/Tox Studies E->F G Candidate for IND F->G

Caption: Preclinical workflow for kinase inhibitor drug discovery.

Conclusion

The preclinical data suggests that Bromokinib (this compound) is a potent multi-kinase inhibitor with a compelling activity profile, particularly against kinases in the RAF-MEK-ERK pathway. Its superior potency against B-RAF and in B-RAF mutant melanoma cell lines, combined with strong in vivo efficacy in the A375 xenograft model, distinguishes it from Sorafenib and Sunitinib. While Sorafenib also targets the RAF pathway, Bromokinib demonstrates greater potency in this specific context. Sunitinib, a potent inhibitor of VEGFR and PDGFR, lacks activity against the RAF kinases, limiting its efficacy in RAF-driven cancers.

Further investigation into the safety profile, pharmacokinetics, and broader anti-tumor activity of Bromokinib is warranted. These initial findings position Bromokinib as a promising candidate for further development, potentially offering a new therapeutic option for cancers driven by the MAPK pathway.

Benchmarking C34H48Br2O3 against other activity-based probes

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of activity-based probes is crucial for researchers, scientists, and drug development professionals to select the appropriate tools for their experimental needs. This guide provides a comparative analysis of common classes of activity-based probes (ABPs).

It is important to note that a search for an activity-based probe with the specific molecular formula C34H48Br2O3 did not yield any publicly available information. Therefore, this guide will focus on a broader comparison of well-established activity-based probe architectures.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[1][2] These probes typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment.[1][3][4][5][6][7]

Comparison of Reactive Groups (Warheads)

The "warhead" is a critical component of an ABP as it determines the class of enzymes that will be targeted. The choice of warhead is dictated by the catalytic mechanism of the target enzyme family. Below is a comparison of common reactive groups used in ABPs.

Reactive Group (Warhead)Target Enzyme ClassMechanism of ActionKey Characteristics
Fluorophosphonates (FP) Serine HydrolasesCovalently modifies the active site serine residue.[3][8][9][10][11][12]Broad-spectrum for serine hydrolases; widely used in profiling studies.[3][10]
Vinyl Sulfones Cysteine ProteasesActs as a Michael acceptor, forming a covalent bond with the active site cysteine.[13][14]Good reactivity and stability; can be tuned for selectivity.[13]
Acyloxymethyl Ketones (AOMK) Cysteine ProteasesForms a covalent bond with the active site thiol of cysteine proteases.[15]Effective warhead for targeting cysteine cathepsins.[15]
Epoxides Cysteine ProteasesThe epoxide ring is opened by the active site cysteine, forming a stable covalent bond.[3]A commonly used reactive group for cysteine protease probes.[3]
Hydroxamates with Photocrosslinker MetalloproteasesThe hydroxamate group chelates the active site metal (e.g., zinc), and a photocrosslinker (e.g., benzophenone) forms a covalent bond upon UV irradiation.[16][17]Allows for the profiling of metalloproteases, which lack a nucleophilic active site residue for direct covalent modification.[16][17]
Diarylhalonium Salts OxidoreductasesUndergoes reductive activation to form aryl radicals that covalently label the protein near the active site.[18]Enables the profiling of various oxidoreductase subclasses.[18]

Comparison of Reporter Tags

The reporter tag enables the detection, visualization, and/or enrichment of probe-labeled proteins. The selection of a reporter tag depends on the downstream application.

Reporter TagApplicationAdvantagesDisadvantages
Fluorophores (e.g., Rhodamine, TAMRA) In-gel fluorescence scanning, microscopy.[3][8][11]Allows for direct visualization of labeled proteins.[19]Can be bulky, potentially affecting probe permeability and target binding.[20][21]
Biotin Affinity purification, Western blotting.[9][12]Enables enrichment of labeled proteins for mass spectrometry-based identification.[1][22]The strong biotin-streptavidin interaction can make elution challenging.[3] Bulky tag may affect cell permeability.[6][21]
Alkyne/Azide (for Click Chemistry) Mass spectrometry, fluorescence imaging (post-labeling).[4][7][20][23][24][25]Small, bio-orthogonal handles that have minimal impact on probe permeability.[20][21] Allows for the attachment of various reporter molecules after labeling.[4][21]Requires a two-step labeling process.[1][20] The copper catalyst used in the click reaction can be toxic to cells.[20]

Experimental Protocols

Below is a generalized experimental protocol for an in-vitro activity-based protein profiling experiment followed by mass spectrometry analysis.

Objective: To identify the active members of a specific enzyme class in a cell lysate.

Materials:

  • Cell lysate

  • Activity-based probe with a biotin tag

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS, high salt buffer)

  • Urea solution (e.g., 8M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic acid

  • C18 desalting column

  • LC-MS/MS instrument

Protocol:

  • Proteome Preparation: Prepare a cell lysate by homogenizing cells in a suitable buffer (e.g., Tris or PBS). Determine the protein concentration of the lysate.

  • Probe Labeling: Incubate the cell lysate with the biotinylated activity-based probe at a predetermined concentration and time. A no-probe control should be included.[26]

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled lysate to capture the biotin-tagged proteins. Incubate to allow for binding.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. This typically involves washes with a series of buffers, such as PBS, a high-salt buffer, and a final wash with a buffer compatible with digestion.

  • On-bead Digestion:

    • Resuspend the beads in a denaturation buffer containing urea.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteines by adding IAA and incubating in the dark.

    • Dilute the urea concentration and add trypsin to digest the proteins into peptides overnight.

  • Peptide Cleanup:

    • Separate the tryptic peptides from the beads.

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the activity-based probe.[26]

  • Data Analysis: Use a protein identification software to search the acquired MS/MS spectra against a protein database to identify the probe-labeled proteins.

Visualizations

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Proteome Proteome (Cell Lysate) Labeling Probe Labeling Proteome->Labeling Probe Activity-Based Probe (with Biotin Tag) Probe->Labeling Enrich Streptavidin Enrichment Labeling->Enrich Digestion On-Bead Digestion (Trypsin) Enrich->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification

Caption: General workflow for an activity-based protein profiling experiment.

Protease_Cascade cluster_cascade Protease Activation Cascade ZymogenA Pro-Protease A (Inactive) ActiveA Protease A (Active) ZymogenA->ActiveA Signal ZymogenB Pro-Protease B (Inactive) ActiveA->ZymogenB Cleavage ActiveB Protease B (Active) ZymogenB->ActiveB Substrate Substrate ActiveB->Substrate Cleavage Product Cleaved Product Substrate->Product

Caption: A simplified diagram of a protease activation cascade.

References

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for C34H48Br2O3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

I. Core Safety Principles

Given the uncharacterized nature of C34H48Br2O3, a thorough risk assessment is the first and most critical step before any handling.[1][2] Assume that this brominated organic compound is more toxic than its individual components and treat it as a substance with unknown toxicity.[3] All personnel must be trained on the potential hazards and the procedures outlined in this guide.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[4][5] The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves (inner) and chemically resistant gloves such as Viton or butyl rubber (outer).Nitrile gloves offer a good baseline of protection, while the outer glove provides enhanced resistance to halogenated organic compounds.[6] Regularly inspect gloves for any signs of degradation or perforation and change them immediately if compromised.
Eye/Face Protection Chemical splash goggles and a full-face shield.Provides comprehensive protection against splashes, aerosols, and any unforeseen reactions.[3][7]
Body Protection A disposable, polyethylene-coated polypropylene gown or a similar laminate material resistant to chemical permeation.Standard lab coats are insufficient. A disposable gown prevents contamination of personal clothing and can be easily removed and disposed of in case of a spill.[4][7]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if not working in a certified chemical fume hood.Protects against the inhalation of potentially harmful vapors or aerosols.[3] The specific type of respirator should be determined by a qualified safety professional based on the risk assessment.

III. Operational Plan: A Step-by-Step Workflow

All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. The following workflow is a mandatory minimum for all procedures involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Certification Verify Fume Hood Certification Don Full PPE Don Full PPE Verify Fume Hood Certification->Don Full PPE Proceed if certified Prepare Work Area Prepare Work Area Don Full PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/React Compound Dissolve/React Compound Weigh Compound->Dissolve/React Compound Transfer Solution Transfer Solution Dissolve/React Compound->Transfer Solution Decontaminate Surfaces Decontaminate Surfaces Transfer Solution->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1. Standard workflow for handling this compound.
Experimental Protocol: General Handling Procedure

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE as specified in the table above.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling:

    • When weighing the solid compound, use an analytical balance inside the fume hood or a containment glove box.

    • For dissolving or reacting the compound, add reagents slowly and monitor for any signs of an exothermic reaction.

    • When transferring solutions, use a syringe or a cannula to minimize the risk of spills.

  • Cleanup:

    • Decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

    • All disposable materials that have come into contact with this compound are considered hazardous waste.

IV. Disposal Plan

Proper waste management is crucial to protect both personnel and the environment.[8]

  • Waste Segregation: All waste contaminated with this compound must be segregated as "halogenated organic waste."[9] Do not mix with non-hazardous waste.

  • Containers: Use clearly labeled, leak-proof containers for all waste.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

V. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately. For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for organic compounds.

By adhering to these stringent safety protocols, researchers can confidently and safely work with uncharacterized compounds like this compound, fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.